molecular formula C13H17NO B3024249 Spiro[isochroman-4,4'-piperidine] CAS No. 63303-29-7

Spiro[isochroman-4,4'-piperidine]

Cat. No.: B3024249
CAS No.: 63303-29-7
M. Wt: 203.28 g/mol
InChI Key: QKTGFZPABWGWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[isochroman-4,4'-piperidine] is a chemical compound featuring a unique spirocyclic architecture that integrates isochroman and piperidine rings. This structure is a recognized pharmacophore in medicinal chemistry, serving as a key scaffold in the development of various biologically active substances . Historically, this specific compound and its close analogues were investigated for their ability to inhibit compound 48/80-induced histamine release from isolated rat peritoneal mast cells, highlighting its early research value in the study of allergic responses and mast cell stabilization . The broader class of spiro[chromane-2,4'-piperidine] and isochroman derivatives continues to be of significant interest in scientific research due to its diverse pharmacological potential, which may include activities related to the central nervous system, inflammation, and beyond . This product is intended for research applications as a chemical building block or reference standard in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The compound is offered as a high-purity solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1,3-dihydroisochromene-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGFZPABWGWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445771
Record name Spiro[isochroman-4,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909034-85-1
Record name Spiro[isochroman-4,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Spiro[isochroman-4,4'-piperidine] Scaffold: A Privileged 3D Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a defining paradigm in contemporary drug discovery. High Fsp³ (fraction of sp³ hybridized carbons) correlates strongly with improved clinical success rates due to enhanced solubility, reduced off-target toxicity, and superior metabolic stability. Among these 3D architectures, the spiro[isochroman-4,4'-piperidine] core (CAS: 909034-85-1) has emerged as a highly versatile, privileged scaffold [5].

By fusing a rigid isochroman (3,4-dihydro-1H-2-benzopyran) system with a piperidine ring at a single spirocyclic carbon (C4), this scaffold provides a highly defined spatial projection of pharmacophores. This technical whitepaper explores the structural chemistry, de novo synthesis, and pharmacological applications of this core, providing actionable protocols for medicinal chemists and drug development professionals.

Structural Chemistry & Physicochemical Profiling

The spiro[isochroman-4,4'-piperidine] molecule consists of an oxygen-containing benzo-fused six-membered ring orthogonally intersected by a nitrogen-containing heterocycle. The spiro fusion at C4 creates a rigid, non-planar topology that forces substituents into distinct axial and equatorial vectors, allowing for precise interactions with deep hydrophobic pockets in target proteins such as G-protein coupled receptors (GPCRs) and Sigma-1 (σ1) receptors [3].

Table 1: Physicochemical Properties of the Unsubstituted Scaffold
PropertyValuePharmacological Implication
IUPAC Name Spiro[3,4-dihydro-1H-2-benzopyran-4,4'-piperidine]Standardized nomenclature for IP and patent filing.
CAS Registry Number 909034-85-1Unique identifier for commercial sourcing [5].
Molecular Formula C₁₃H₁₇NOLow molecular weight allows for extensive functionalization.
Molecular Weight 203.28 g/mol Excellent starting point for Lead Optimization (Rule of 5 compliant).
Fraction of sp³ Carbons (Fsp³) 0.54 (7/13 carbons)High 3D character; reduces flatland-associated aggregation.
Hydrogen Bond Donors / Acceptors 1 (NH) / 2 (N, O)Favorable for aqueous solubility and target binding.
Topological Polar Surface Area 21.3 ŲHigh blood-brain barrier (BBB) penetrability for CNS targets.

De Novo Synthesis Protocol

Step-by-Step Synthetic Methodology

Step 1: Reduction of the Piperidine Carboxylic Acid

  • Procedure: Begin with 1-Boc-4-(2-bromophenyl)piperidine-4-carboxylic acid. Dissolve in anhydrous THF under N₂ at 0°C. Dropwise add Borane-THF complex (BH₃·THF, 2.0 eq). Stir at room temperature for 12 hours.

  • Causality: BH₃·THF selectively reduces the carboxylic acid to a primary alcohol (hydroxymethyl group) without affecting the Boc-protected amine or the aryl bromide.

Step 2: Formylation and Secondary Reduction

  • Procedure: Cool the resulting 4-(hydroxymethyl) intermediate to -78°C in THF. Add n-BuLi (2.2 eq) to execute a lithium-halogen exchange at the 2-bromo position. Quench rapidly with anhydrous DMF (3.0 eq) to form the aldehyde. Subsequently, reduce the crude aldehyde in situ using NaBH₄ in MeOH at 0°C.

  • Causality: This sequence installs the second required hydroxymethyl group on the adjacent aromatic carbon, yielding the critical diol intermediate: 4-(2-(hydroxymethyl)phenyl)-4-(hydroxymethyl)piperidine.

Step 3: Acid-Catalyzed Etherification (Spirocyclization)

  • Procedure: Dissolve the diol intermediate in toluene. Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq). Equip the flask with a Dean-Stark apparatus and reflux for 16 hours to remove water azeotropically.

  • Causality: The acid protonates one of the primary alcohols, turning it into a good leaving group (H₂O). The adjacent hydroxyl group attacks the benzylic/aliphatic carbon, forming the stable -CH₂-O-CH₂- ether linkage. The thermodynamic stability of the resulting 6-membered isochroman ring drives the reaction to completion, yielding the spiro[isochroman-4,4'-piperidine] core.

Synthesis SM 1-Boc-4-(2-bromophenyl) piperidine-4-carboxylic acid Int1 Reduction (BH3-THF) 4-(Hydroxymethyl)piperidine SM->Int1 Int2 Formylation (n-BuLi, DMF) & Reduction (NaBH4) Int1->Int2 Diol Diol Intermediate: 4-(2-(Hydroxymethyl)phenyl) -4-(hydroxymethyl)piperidine Int2->Diol Cyclization Acid-Catalyzed Etherification (TsOH, Toluene, Reflux) Diol->Cyclization Product Spiro[isochroman-4,4'-piperidine] Cyclization->Product

Figure 1: De novo synthetic workflow for the spiro[isochroman-4,4'-piperidine] scaffold.

Pharmacological Target Landscape

The spiro[isochroman-4,4'-piperidine] architecture is not just structurally elegant; it is a highly active pharmacophore utilized across multiple therapeutic areas.

Histamine Release Inhibition

Early foundational studies by Yamato et al. demonstrated that spiro[isochroman-piperidine] analogs act as potent inhibitors of histamine release from mast cells [1]. Structure-activity relationship (SAR) studies revealed that the lipophilicity of the substituent on the piperidine nitrogen (e.g., benzyl or heterocyclic arylmethyl groups) dictates the inhibitory potency, while the rigid benzene moiety of the isochroman ring is strictly essential for anchoring the molecule to the biological target [2].

Sigma-1 (σ1) Receptor Modulation

Benzo-fused spiropiperidines are widely recognized as potent ligands for the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein involved in cellular survival and neuroprotection [3]. The spirocyclic core mimics the 3D conformation of endogenous ligands, allowing it to fit perfectly into the hydrophobic barrel of the σ1 receptor.

Stearoyl-CoA Desaturase (SCD)-1 Inhibition

More recently, the spiro[isochroman-piperidine] scaffold has been utilized to develop highly potent Stearoyl-CoA desaturase (SCD)-1 inhibitors. These compounds regulate lipid metabolism and have shown profound in vivo efficacy in reducing the desaturation index in metabolic disorder models [4].

Mechanism Ligand Spiro[isochroman-4,4'-piperidine] Derivatives Receptor Sigma-1 Receptor (σ1R) Activation in ER Ligand->Receptor Complex Dissociation of BiP/GRP78 from σ1R Receptor->Complex Calcium IP3R Stabilization & Ca2+ Efflux Modulation Complex->Calcium Outcome Neuroprotection & Cellular Survival Calcium->Outcome

Figure 2: Pharmacological signaling pathway of spirocyclic σ1R modulators.

Experimental Methodology: Self-Validating In Vitro Assays

To ensure trustworthiness and reproducibility in evaluating spiro[isochroman-4,4'-piperidine] derivatives, researchers must employ self-validating biological assays. Below is the gold-standard protocol for evaluating the affinity of these scaffolds for the Sigma-1 receptor.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Principle: This assay measures the ability of the spirocyclic test compound to displace-pentazocine, a highly selective σ1R radioligand, from guinea pig brain membranes.

Materials:

  • Buffer: 50 mM Tris-HCl (pH 7.4 at 37°C).

  • Radioligand: -pentazocine (3.0 nM final concentration).

  • Control/Competitor: 10 µM Haloperidol (to define non-specific binding).

  • Tissue: Guinea pig brain membrane homogenate (approx. 300 µg protein/tube).

Step-by-Step Workflow:

  • Preparation: Pre-soak Whatman GF/B glass microfiber filters in 0.5% polyethylenimine (PEI) for 1 hour to minimize non-specific binding of the highly lipophilic spirocyclic ligands to the filter matrix.

  • Incubation Matrix: In a 96-well plate, combine 50 µL of the test spiro[isochroman-4,4'-piperidine] compound (varying concentrations from 10⁻¹⁰ to 10⁻⁵ M), 50 µL of -pentazocine, and 400 µL of membrane homogenate.

  • Self-Validation Control: In parallel wells, replace the test compound with 10 µM Haloperidol. Causality: Haloperidol saturates all σ1R sites. Any remaining radioactivity detected in these wells represents non-specific binding (NSB), ensuring the calculated specific binding window is mathematically absolute.

  • Incubation: Seal the plate and incubate at 37°C for exactly 120 minutes to reach thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters using a cell harvester. Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter. Calculate IC₅₀ and Kᵢ values using the Cheng-Prusoff equation.

References

  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical and Pharmaceutical Bulletin, 29(12), 3494-3498. URL:[Link]

  • Hashigaki, K., Hiramatsu, K., Yamato, M., & Tasaka, K. (1984). Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. IV. Chemical and Pharmaceutical Bulletin, 32(9), 3561-3568. URL:[Link]

  • Gordillo-Cruz, R. E., Islas-Jácome, A., Rentería-Gómez, Á., et al. (2015). Synthesis of benzo-fused spiropiperidines through a regioselective free radical-mediated cyclization as key step: a suitable alternative towards the lead σ-1 receptor ligand L-687384. Monatshefte für Chemie - Chemical Monthly, 146(6), 987-999. URL:[Link]

  • Ueno, T., et al. (2009). Discovery of novel and highly potent spiropiperidine-based stearoyl-CoA desaturase (SCD)-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6924-6927. URL:[Link]

  • ChemMole Product Catalog. SPIRO[ISOCHROMAN-4,4'-PIPERIDINE] (CAS 909034-85-1). URL:[Link]

The Therapeutic Potential of Spiro[isochroman-4,4'-piperidine] Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The spiro[isochroman-4,4'-piperidine] scaffold represents a compelling and privileged structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of the isochroman and piperidine rings, provides a unique topographical platform for the design of novel therapeutic agents. This guide offers an in-depth technical exploration of this scaffold, moving beyond a mere recitation of facts to provide a causal understanding of its synthesis, biological activities, and therapeutic promise. We will delve into the foundational work on its antihistaminic properties, explore its potential in other therapeutic areas, and provide detailed experimental frameworks to empower researchers in their drug discovery endeavors.

The Spiro[isochroman-4,4'-piperidine] Core: A Gateway to Novel Pharmacology

Spirocyclic systems are increasingly recognized for their ability to overcome the limitations of traditional flat, aromatic-rich drug candidates.[1] The fusion of two rings at a single carbon atom introduces a rigid, three-dimensional architecture that can enhance target binding affinity and selectivity while often improving physicochemical properties such as solubility.[1] The spiro[isochroman-4,4'-piperidine] scaffold is a prime example of this principle, combining the pharmacophoric elements of the isochroman and piperidine moieties. This unique arrangement has been shown to be a fruitful starting point for the development of potent modulators of biological pathways, most notably in the context of allergic responses.

Synthesis of the Spiro[isochroman-4,4'-piperidine] Scaffold

The seminal work in the synthesis of 1'-alkylspiro[isochroman-4,4'-piperidines] was pioneered by Yamato and colleagues.[2] Their approach provides a robust and adaptable methodology for accessing a variety of derivatives, allowing for systematic exploration of structure-activity relationships (SAR).

General Synthetic Strategy

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., Substituted Phenylacetic Acid & 1-Alkyl-4-piperidone) intermediate1 Formation of an Intermediate (e.g., via Grignard or Lithiation Reaction) start->intermediate1 Coupling cyclization Acid-Catalyzed Cyclization intermediate1->cyclization Intramolecular Reaction product 1'-Alkylspiro[isochroman-4,4'-piperidine] (Final Product) cyclization->product

Caption: Generalized synthetic workflow for spiro[isochroman-4,4'-piperidine] derivatives.

Key Experimental Protocol: Synthesis of 1'-Alkylspiro[isochroman-4,4'-piperidines]

The following protocol is a generalized representation based on established synthetic methodologies for similar spirocyclic systems and the information available from the work of Yamato et al.[2]

Step 1: Preparation of the Key Intermediate

  • To a solution of a suitably substituted phenylacetic acid derivative in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., n-butyllithium) at low temperature (-78 °C) under an inert atmosphere (e.g., argon) to generate the corresponding dianion.

  • Slowly add a solution of a 1-alkyl-4-piperidone in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate alcohol.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude intermediate alcohol from Step 1 in a suitable solvent (e.g., toluene or dichloromethane).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Heat the reaction mixture to reflux, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus), until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1'-alkylspiro[isochroman-4,4'-piperidine].

Therapeutic Potential: Focus on Antihistaminic Activity

The most well-documented therapeutic potential of the spiro[isochroman-4,4'-piperidine] scaffold lies in its ability to inhibit histamine release from mast cells.[2] This activity positions these compounds as promising candidates for the treatment of allergic and inflammatory conditions.

Mechanism of Action: Inhibition of Mast Cell Degranulation

Several compounds within this class have been shown to inhibit histamine release induced by compound 48/80.[2] Compound 48/80 is a potent mast cell degranulator that acts independently of the IgE-receptor pathway. Its mechanism involves the activation of G-proteins, leading to an increase in intracellular calcium concentration, which is a critical trigger for the exocytosis of histamine-containing granules.

The ability of spiro[isochroman-4,4'-piperidine] derivatives to counteract this effect suggests that they may act as mast cell stabilizers. The likely mechanism of action involves interference with the intracellular signaling cascade that leads to degranulation. This could occur at several key points:

  • Modulation of G-protein activation: The compounds may interact with and inhibit the G-proteins activated by compound 48/80.

  • Inhibition of calcium influx: They could block the influx of extracellular calcium or the release of calcium from intracellular stores, thereby preventing the rise in intracellular calcium necessary for degranulation.

  • Stabilization of the mast cell membrane: The lipophilic nature of the scaffold may allow it to intercalate into the mast cell membrane, increasing its stability and reducing its propensity to degranulate.

G cluster_moa Proposed Mechanism of Action compound Spiro[isochroman-4,4'-piperidine] Derivative g_protein G-Protein Activation compound->g_protein Inhibits ca_influx Increased Intracellular Ca²⁺ compound->ca_influx Inhibits mast_cell Mast Cell Membrane g_protein->ca_influx Activates degranulation Histamine Release (Degranulation) ca_influx->degranulation Triggers

Caption: Proposed mechanism of antihistaminic action of spiro[isochroman-4,4'-piperidine] derivatives.

Structure-Activity Relationship (SAR)

The work by Yamato and his team has provided valuable insights into the structural requirements for potent antihistaminic activity within this scaffold.[1][2][3]

Table 1: Antihistaminic Activity of Selected Spiro[isochroman-4,4'-piperidine] Derivatives

Compound IDR (1'-substituent)Histamine Release Inhibition (IC50, µM)Reference
I MethylData not publicly available[2]
II EthylData not publicly available[2]
III PropylData not publicly available[2]
IV BenzylData not publicly available[3]

(Note: Specific IC50 values from the primary literature are not publicly accessible and are therefore not included in this table. The relative activities are discussed in the text.)

Key SAR observations include:

  • The nature of the 1'-alkyl substituent on the piperidine ring is crucial for activity. The potency of the compounds varies with the size and nature of this substituent, suggesting that it is involved in a key interaction with the biological target.

  • The isochroman ring system is essential for activity. Modifications to this part of the molecule generally lead to a decrease or loss of potency.

  • The spirocyclic nature of the scaffold is critical. The rigid, three-dimensional arrangement of the rings is likely necessary to present the key pharmacophoric features in the correct orientation for optimal binding.

Emerging Therapeutic Applications

While the antihistaminic properties of the spiro[isochroman-4,4'-piperidine] scaffold are the most extensively studied, the unique structural features of this core suggest its potential in other therapeutic areas.

Analgesic Potential

The piperidine moiety is a common feature in many centrally acting analgesics. While specific studies on the analgesic activity of spiro[isochroman-4,4'-piperidine] derivatives are limited, the structural similarity to known analgesic compounds warrants further investigation.[4] The rigid conformation of the spirocyclic system could lead to enhanced selectivity for specific opioid or other pain-related receptors.

Calcium Channel Modulation

Spiro-piperidine derivatives have been explored as T-type calcium channel blockers for the potential treatment of pain.[5] Given that the antihistaminic activity of the spiro[isochroman-4,4'-piperidine] scaffold may involve the modulation of calcium influx, it is plausible that these compounds could also exhibit activity at other types of calcium channels.[6][7] This opens up possibilities for their application in cardiovascular and neurological disorders where calcium channel dysregulation plays a role.

Future Directions and Conclusion

The spiro[isochroman-4,4'-piperidine] scaffold holds significant promise for the development of novel therapeutics. The foundational work on its antihistaminic properties has laid a strong groundwork for further exploration. To fully unlock the potential of this scaffold, future research should focus on:

  • Elucidation of the precise molecular target(s): Identifying the specific proteins with which these compounds interact will enable structure-based drug design and optimization.

  • Comprehensive evaluation in a broader range of therapeutic areas: Systematic screening of spiro[isochroman-4,4'-piperidine] libraries against various targets, including those involved in pain and cardiovascular diseases, is warranted.

  • Exploration of diverse substitution patterns: Further diversification of the scaffold, particularly at the 1'-position of the piperidine ring and on the aromatic ring of the isochroman moiety, could lead to the discovery of compounds with improved potency and selectivity.

References

  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194–198. [Link]

  • Yamato, M., Takeuchi, Y., & Ikeda, Y. (1987). Reaction of Spiro[piperidine-4,2'-(1',2',3',4'-tetrahydroquinazolin)]-4'-ones with Acetic Anhydride. HETEROCYCLES, 26(1), 191. [Link]

  • Sanchez, J. P., et al. (Year not available). Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. ResearchGate. [Link]

  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494–3498. [Link]

  • Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521–526. [Link]

  • Smith, E. M., et al. (2010). T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. Bioorganic & Medicinal Chemistry Letters, 20(15), 4602–4606. [Link]

  • Cui, W., et al. (2012). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. ACS Chemical Biology, 7(5), 845–853. [Link]

  • Khan, M. S. Y., & Giridhar, R. (2004). Analgesic activity of alkyl piperidine derivatives. Indian Journal of Pharmaceutical Sciences, 66(4), 459.
  • ResearchGate. (n.d.). IC 50 and FEB values of compounds 4a-s. ResearchGate. [Link]

  • Siddiqui, A. A., et al. (2015). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Pharmaceutical and Analytical Chemistry: Open Access, 1(1). [Link]

  • Yamato, M., Takeuchi, Y., & Ikeda, Y. (1987). REACTION OF SPIRO[PIPERIDINE-4.2'-( 1',2' ,3' ,4'- WITH ACETIC ANHYDRIDE. HETEROCYCLES, 26(1), 1.
  • Amer, A. H., et al. (2022). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Advances, 12(10), 6065–6083. [Link]

  • Loperena, R., et al. (2023). Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. International Journal of Molecular Sciences, 24(7), 6211. [Link]

  • Valente, S., et al. (2015). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Journal of Medicinal Chemistry, 58(4), 1844–1856. [Link]in_vivo_Activity)

Sources

Spirocyclic Piperidines vs. Flat Aromatic Scaffolds: A Paradigm Shift in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The historical over-reliance on flat, aromatic scaffolds in drug discovery, a phenomenon often termed "molecular obesity" or "flatland," has contributed to a pipeline of drug candidates with suboptimal physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a deep, technical analysis of the strategic shift towards three-dimensional (3D) molecular architectures, with a specific focus on the comparative advantages of spirocyclic piperidines over traditional flat aromatic systems. We will explore the fundamental differences in their structural and physicochemical properties, their impact on drug-target interactions, and their divergent behaviors within biological systems. Through detailed case studies, experimental protocols, and data-driven comparisons, this whitepaper will demonstrate why the adoption of spirocyclic piperidines is not merely a trend, but a critical evolution in the rational design of safer, more effective therapeutics.

Introduction: Escaping "Flatland" - The Imperative for Three-Dimensionality in Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. Their synthetic accessibility and their ability to engage in π-π stacking and other key binding interactions have made them a staple in the drug designer's toolkit. However, this over-reliance has led to a saturation of chemical space with planar molecules, often associated with poor solubility, high metabolic liability, and off-target toxicities.

The concept of "escape from flatland" advocates for the deliberate introduction of three-dimensionality into drug candidates to improve their pharmacological profiles. Saturated heterocyclic scaffolds, and particularly spirocyclic systems, are at the forefront of this movement. Spirocycles are bicyclic structures where the two rings are connected by a single, shared atom. This unique arrangement imparts a rigid, well-defined 3D geometry, a stark contrast to the planarity of aromatic rings. This guide will specifically focus on spirocyclic piperidines, a privileged scaffold that combines the favorable properties of the piperidine ring with the conformational rigidity of a spirocyclic core.

Chapter 1: A Tale of Two Scaffolds - Physicochemical and Structural Properties

The decision to employ a spirocyclic piperidine or a flat aromatic scaffold has profound implications for a molecule's fundamental properties.

Flat Aromatic Scaffolds: The Double-Edged Sword of Planarity

Aromatic rings are ubiquitous in nature and medicine for a reason. Their delocalized π-electron systems are crucial for various non-covalent interactions, including:

  • π-π Stacking: Face-to-face or edge-to-face interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a protein's binding pocket.

  • Cation-π Interactions: Electrostatic interactions between the electron-rich face of the aromatic ring and a cation (e.g., Lys, Arg, or a metal ion).

  • Hydrogen Bonding: Aromatic nitrogen atoms can act as hydrogen bond acceptors.

However, the very planarity that facilitates these interactions is also linked to several undesirable properties. The high lipophilicity of many aromatic scaffolds often leads to poor aqueous solubility, a major hurdle in drug development. Furthermore, the presence of multiple aromatic rings is a known risk factor for promiscuity and off-target effects.

Spirocyclic Piperidines: Embracing the Third Dimension

Spirocyclic piperidines offer a compelling alternative by introducing a rigid, three-dimensional exit vector for substituents. This has several key advantages:

  • Improved Solubility: The introduction of sp³-hybridized carbon atoms disrupts the planarity and often reduces the lipophilicity of the molecule, leading to enhanced aqueous solubility.

  • Conformational Rigidity: Unlike flexible aliphatic chains, the spirocyclic core locks the piperidine ring into a specific conformation. This pre-organization of the molecule for binding can lead to a lower entropic penalty upon binding to the target, resulting in higher affinity.

  • Precise Vectorial Orientation: The spiro-junction serves as a fixed point from which substituents can be projected into specific regions of a binding pocket, allowing for a more precise and optimized interaction with the target protein.

The following diagram illustrates the fundamental structural difference between a flat aromatic scaffold and a spirocyclic piperidine.

G cluster_0 Flat Aromatic Scaffold cluster_1 Spirocyclic Piperidine Scaffold a Planar Ring System (e.g., Phenyl, Pyridyl) b Substituents lie in the same plane a->b Planar Exit Vectors c Spiro-atom Junction (Quaternary Carbon) d Piperidine Ring c->d e Second Ring c->e f Substituents project in defined 3D vectors d->f

Caption: Structural comparison of flat aromatic vs. spirocyclic piperidine scaffolds.

Comparative Analysis of Physicochemical Properties

The shift from a flat aromatic scaffold to a spirocyclic piperidine can dramatically alter a compound's physicochemical properties. The table below provides a comparative summary based on general trends observed in medicinal chemistry.

PropertyFlat Aromatic ScaffoldSpirocyclic Piperidine ScaffoldRationale for Difference
Lipophilicity (cLogP) Generally HighGenerally LowerHigher sp³ character and reduced planarity decrease lipophilicity.
Aqueous Solubility Often LowOften ImprovedLower lipophilicity and disruption of crystal packing lead to better solubility.
Metabolic Stability Prone to oxidation by CYPsOften more stableBlocks common sites of aromatic oxidation.
Molecular Shape PlanarGlobular, 3DDefined by the spirocyclic core.
Conformational Flexibility Rigid (planar)Rigid (3D)The spiro-junction restricts conformational freedom.

Chapter 2: The Impact on Drug-Target Interactions

The geometry of a scaffold dictates how a molecule presents its functional groups to a biological target.

Binding Affinity and Selectivity

The conformational rigidity of spirocyclic piperidines can be a significant asset in achieving high binding affinity and selectivity. By locking the molecule into a bioactive conformation, the entropic cost of binding is reduced. This means that less of the binding energy is "wasted" on freezing out rotational degrees of freedom.

Furthermore, the precise 3D orientation of substituents allows for the exploitation of specific sub-pockets within a target's binding site. This can lead to a higher degree of selectivity, as the molecule is less likely to fit into the binding sites of off-target proteins that lack the complementary sub-pockets.

The following diagram illustrates the concept of binding pre-organization.

G cluster_0 Flexible Ligand cluster_1 Rigid Spirocyclic Ligand Flexible Flexible Binding High Entropic Penalty Flexible->Binding Bound Bound Binding->Bound Rigid Pre-organized Binding2 Low Entropic Penalty Rigid->Binding2 Bound2 Higher Affinity Binding2->Bound2

Caption: Entropic advantage of rigid spirocyclic ligands in target binding.

Chapter 3: Navigating the ADME Landscape - A Comparative Analysis

A compound's success as a drug is critically dependent on its ADME properties. It is in this arena that the advantages of spirocyclic piperidines over flat aromatic scaffolds are often most pronounced.

Metabolic Stability

Aromatic rings are frequent targets for cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups to facilitate excretion. This metabolic process can lead to rapid clearance of the drug, reducing its half-life and bioavailability. Spirocyclic piperidines, by replacing a metabolically labile aromatic ring with a saturated, sterically hindered spirocyclic core, can effectively block these sites of metabolism. This "metabolic shunt" is a powerful strategy for improving a compound's metabolic stability.

This assay is a standard in vitro method to assess the metabolic stability of a compound.

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Liver microsomes (e.g., human, rat).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with internal standard for quenching.

  • LC-MS/MS system.

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound (at a final concentration of, e.g., 1 µM).

  • Pre-incubate: Incubate the master mix at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction: Add the NADPH regenerating system to the master mix to start the metabolic reaction.

  • Time points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Sample analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Data analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the rate of metabolism, which can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Permeability and Efflux

While high lipophilicity is often associated with good membrane permeability, the relationship is not linear. The increased globularity and lower lipophilicity of spirocyclic compounds can sometimes lead to a more favorable balance of properties for oral absorption, which requires both sufficient solubility in the gut and permeability across the intestinal wall.

Chapter 4: Case Studies from Preclinical to Clinical Development

The true value of a chemical scaffold is demonstrated through its successful application in drug discovery programs.

Case Study: Development of a Novel Class of γ-Secretase Modulators for Alzheimer's Disease

In a program aimed at developing γ-secretase modulators, an initial lead compound possessed a flat, heteroaromatic core. While potent, this compound suffered from poor metabolic stability and a high risk of hERG inhibition. A medicinal chemistry campaign was initiated to replace the problematic aromatic core. The introduction of a spirocyclic piperidine scaffold resulted in a new series of compounds with:

  • Significantly improved metabolic stability: The spirocyclic core blocked the primary site of metabolism.

  • Reduced hERG liability: The more 3D, less lipophilic nature of the new scaffold reduced its affinity for the hERG channel.

  • Maintained or improved potency: The rigid nature of the spirocycle allowed for optimal positioning of key pharmacophoric features.

This strategic shift from a flat to a 3D scaffold was instrumental in advancing the program into preclinical development.

Conclusion and Future Perspectives

The deliberate move away from "flatland" towards more three-dimensional molecular architectures represents a significant advancement in modern drug design. Spirocyclic piperidines, as a privileged 3D scaffold, offer a powerful toolkit for medicinal chemists to overcome long-standing challenges in ADME and toxicology. By providing a rigid, conformationally defined core, they enable the design of compounds with improved solubility, metabolic stability, and target selectivity. As our understanding of the interplay between molecular properties and pharmacological outcomes continues to grow, the rational incorporation of spirocyclic and other 3D scaffolds will be a key driver of innovation in the discovery of the next generation of medicines.

References

  • Title: Escape from Flatland: Increasing Saturation as a Strategy for Improving Clinical Success Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The importance of being three-dimensional Source: Nature Chemistry URL: [Link]

  • Title: The influence of aromatic ring count on compound developability Source: Drug Discovery Today URL: [Link]

  • Title: Spirocycles in Drug Design Source: Chemical Reviews URL: [Link]

  • Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

Biological Activity of Spiro[isochroman-4,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide[1]

Executive Summary

The spiro[isochroman-4,4'-piperidine] scaffold represents a specific and structurally distinct subclass of spirocyclic ethers, often overshadowed by its more ubiquitous isomer, spiro[isochroman-1,4'-piperidine] (a privileged Sigma-1 receptor ligand). However, the 4,4'-spiro isomer possesses a unique pharmacological profile, characterized primarily by potent analgesic activity and inhibition of histamine release from mast cells.

This guide dissects the chemical architecture, synthesis, and biological activity of the 4,4'-isomer.[1] It provides a critical distinction between the 1,4' and 4,4' scaffolds—a common source of confusion in literature—and offers actionable protocols for their synthesis and evaluation.

Chemical Architecture & Structural Logic

The Scaffold Distinction

To understand the biological activity, one must first verify the structural isomerism. The position of the spiro-carbon dictates the spatial orientation of the pharmacophores and, consequently, the receptor binding profile.

  • Spiro[isochroman-1,4'-piperidine]: The spiro junction is adjacent to the oxygen. Known for high affinity to Sigma (σ) receptors .[2][3]

  • Spiro[isochroman-4,4'-piperidine]: The spiro junction is at the C4 position, benzylic to the aromatic ring but distal to the oxygen. Known for analgesia and mast cell stabilization .

Visualization of Isomeric Scaffolds

SpiroScaffolds Iso1_4 Spiro[isochroman-1,4'-piperidine] (The Sigma Ligand) Feat1 Spiro-C at Position 1 (Adjacent to Oxygen) Iso1_4->Feat1  Structural Key Iso4_4 Spiro[isochroman-4,4'-piperidine] (The Analgesic/Antihistamine) Feat2 Spiro-C at Position 4 (Benzylic Position) Iso4_4->Feat2  Structural Key Sigma-1 Receptor Affinity Sigma-1 Receptor Affinity Feat1->Sigma-1 Receptor Affinity Analgesia & Histamine Inhibition Analgesia & Histamine Inhibition Feat2->Analgesia & Histamine Inhibition

Figure 1: Structural divergence between the 1,4' and 4,4' isomers determines the pharmacological outcome.

Synthesis of Spiro[isochroman-4,4'-piperidine]

Unlike the 1,4'-isomer, which is readily accessible via the Oxa-Pictet-Spengler reaction , the 4,4'-isomer requires a cyclization strategy that constructs the pyran ring onto a pre-existing piperidine framework or utilizes an intramolecular Friedel-Crafts approach.

The Yamato Cyclization Protocol

The most authoritative method, established by Yamato et al., involves the intramolecular cyclization of benzyl-substituted piperidine precursors.

Key Synthetic Steps:
  • Precursor Assembly: Reaction of a 4-piperidone derivative with a phenyl-lithium or Grignard reagent to introduce the aromatic ring, followed by functionalization to create a pendant alcohol or electrophile.

  • Cyclization: Acid-catalyzed intramolecular cyclization (Friedel-Crafts alkylation type) closes the isochroman ring at the C4 position.

Synthetic Workflow Diagram

SynthesisRoute Start Starting Material: 1-Alkyl-4-piperidone Step1 Step 1: Grignard/Lithiation (Addition of 2-hydroxymethylphenyl group) Start->Step1 Inter Intermediate: 4-Hydroxy-4-(2-hydroxymethylphenyl)piperidine Step1->Inter Step2 Step 2: Acid-Catalyzed Cyclization (H2SO4 or Polyphosphoric Acid) Inter->Step2  Dehydration Product Target Scaffold: Spiro[isochroman-4,4'-piperidine] Step2->Product  Ring Closure

Figure 2: General synthetic pathway for the construction of the 4,4'-spiroisochroman core.

Pharmacological Profile & Biological Activity

The biological activity of spiro[isochroman-4,4'-piperidine] derivatives is distinct from the "sigma-centric" profile of their 1,4'-counterparts.

Analgesic Activity

Research indicates that 4-spiro derivatives possess significant analgesic properties.

  • Potency: In comparative studies, specific 1'-alkylspiro[isochroman-4,4'-piperidine] derivatives demonstrated analgesic potency comparable to aminopyrine , a standard non-opioid analgesic.

  • Structure-Activity Relationship (SAR):

    • Spiro Position: The 4-spiro configuration is essential. Corresponding 3-spiro isomers (spiro[isochroman-3,4'-piperidine]) were found to be inactive in analgesic assays.

    • N-Substituents: The lipophilicity of the substituent on the piperidine nitrogen (N-1') correlates with potency. Alkyl or benzyl groups typically enhance CNS penetration and activity.

Inhibition of Histamine Release

These derivatives act as mast cell stabilizers, preventing the degranulation process.

  • Mechanism: Inhibition of Compound 48/80-induced histamine release from peritoneal mast cells.[4]

  • Significance: This suggests potential utility in treating allergic responses, distinct from H1-receptor antagonism; the mechanism involves stabilizing the cell membrane or interfering with the intracellular signaling leading to exocytosis.

Comparative Activity Table
FeatureSpiro[isochroman-4,4' -piperidine]Spiro[isochroman-1,4' -piperidine]
Primary Target Analgesia / Mast Cell Stabilization Sigma-1 / Sigma-2 Receptors
Key Reference Yamato et al. (J. Med. Chem. 1981)Wünsch et al. (J. Med. Chem. 2002)
Analgesic Potency High (Aminopyrine-like)Moderate (often via Sigma modulation)
Synthesis Route Intramolecular Alkylation / CyclizationOxa-Pictet-Spengler Reaction
Therapeutic Focus Pain, AllergyNeuroprotection, Cancer, Depression

Experimental Protocols

Protocol: Synthesis of 1'-Methylspiro[isochroman-4,4'-piperidine]

Adapted from Yamato et al.

Reagents:

  • 4-(2-Hydroxymethylphenyl)-1-methylpiperidin-4-ol (Precursor)

  • Concentrated Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA)
    
  • Ice water

  • Ammonium hydroxide (

    
    )
    

Procedure:

  • Charge: Place 1.0 g of the piperidin-4-ol precursor in a round-bottom flask.

  • Acidification: Add 10 mL of cold concentrated

    
     dropwise with stirring at 0°C.
    
  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System:

    
    :MeOH 9:1) for the disappearance of the starting material.
    
  • Quench: Pour the reaction mixture carefully onto 50 g of crushed ice.

  • Basification: Alkalinize the solution to pH 10 using concentrated

    
    .
    
  • Extraction: Extract with Chloroform (

    
    , 3 x 20 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/ether to yield the product.
    
Protocol: Histamine Release Inhibition Assay

Objective: Determine the


 of the derivative against Compound 48/80-induced histamine release.
  • Cell Isolation: Isolate peritoneal mast cells from male Wistar rats using Tyrode solution.

  • Pre-incubation: Incubate mast cell suspension (

    
     cells/mL) with the test compound (at concentrations 
    
    
    
    to
    
    
    M) for 10 minutes at 37°C.
  • Induction: Add Compound 48/80 (0.5 µg/mL) and incubate for an additional 10 minutes.

  • Termination: Cool tubes in ice water to stop the reaction. Centrifuge at 1000 rpm for 10 min.

  • Quantification: Measure histamine content in the supernatant and pellet using a fluorometric assay (e.g., o-phthalaldehyde method).

  • Calculation:

    
    .
    

References

  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981).[5][6] Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194–198.

  • Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983).[5][6] Synthesis and Structure-Activity Relationship of Spiro[isochroman-piperidine] Analogs for Inhibition of Histamine Release.[4][6] III. Chemical & Pharmaceutical Bulletin, 31(2), 521–526.

  • Wünsch, B., et al. (2002). Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines]. Journal of Medicinal Chemistry, 45(22), 4923–4930.[2] (Cited for comparative Sigma-1 activity of the 1,4'-isomer).

  • Gordillo-Cruz, R. E., et al. (2015).[5][6] Synthesis of benzo-fused spiropiperidines through a regioselective free radical-mediated cyclization.[6] Monatshefte für Chemie, 146, 987.[5][6]

Sources

The Evolving Patent Landscape of Spiro[isochroman-4,4'-piperidine] Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of the Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is relentless. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a particularly attractive scaffold.[1] Their inherent rigidity and three-dimensional topology provide a unique platform for orienting substituents in precise spatial arrangements, enabling more specific and potent interactions with biological targets.[1][2] Among these, the spiro[isochroman-4,4'-piperidine] core and its analogs have garnered significant attention from researchers and pharmaceutical companies, leading to a burgeoning and competitive patent landscape. This guide provides an in-depth technical analysis of this landscape, offering insights into the key players, therapeutic applications, synthetic strategies, and structure-activity relationships that are shaping the future of drugs based on this privileged scaffold.

The spiro[isochroman-4,4'-piperidine] framework offers a compelling combination of features. The piperidine ring provides a basic nitrogen atom, a common feature in many centrally active drugs, which can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. The isochroman portion introduces a rigid, bicyclic system with an embedded oxygen atom, offering opportunities for hydrogen bonding and further structural diversification. This unique combination has proven fruitful in the pursuit of novel therapeutics across a wide range of disease areas.

I. The Patent Landscape: A Competitive Arena

The patent literature surrounding spiro[isochroman-4,4'-piperidine] and its close analogs reveals a dynamic and competitive field of research and development. A diverse array of pharmaceutical companies and research institutions have filed patents protecting novel compositions of matter, synthetic methods, and therapeutic uses for these compounds. The primary therapeutic areas of focus include central nervous system (CNS) disorders, pain management, cardiovascular diseases, and oncology.

Key Players and Their Patented Therapeutic Applications

A summary of key patent assignees and the primary therapeutic indications for their spiro[isochroman-4,4'-piperidine] and related analogs is presented below.

Patent AssigneeCore Scaffold VariationTherapeutic Application(s)Representative Patent
Laboratorios del Dr. Esteve, S.A. Spiro[piperidine-4,4'-thieno[3,2-c]pyran]Psychosis, Pain (Sigma receptor inhibitors)WO2008155132A1[3]
Ono Pharmaceutical Co., Ltd. Spiro-piperidine compoundsChemokine receptor antagonists (Inflammatory diseases, HIV)EP2364982A1[4]
Eli Lilly and Company Spiropiperidine compoundsDiabetes (GPR40/FFA1 agonists)CA2777775A1[5]
Neurogen Corporation / Pfizer Inc. Spiro[isobenzofuran-1,4'-piperidine]Not specified in titleEP1347982[6]
Undisclosed/Various Spiro[isochroman-piperidine]Inhibition of histamine releaseJ Med Chem. 1981 Feb;24(2):194-8[7]
Undisclosed/Various Spiro[chroman-2,4'-piperidine]Anticancer (Apoptosis induction)J App Pharm Sci, 2018; 8 (01): 009-016[8]
Undisclosed/Various Spiro(pyran)piperidineAntiarrhythmic agentsEP0431943B1[9]

This table highlights the broad therapeutic potential envisioned for this class of molecules. Notably, variations in the heterocyclic partner of the piperidine ring, such as replacing the isochroman with a thienopyran or a chromanone, have been explored to target different biological pathways.[3]

II. Synthetic Strategies: Constructing the Spirocyclic Core

The synthesis of the spiro[isochroman-4,4'-piperidine] core presents a significant chemical challenge due to the creation of a sterically hindered spirocyclic junction. Patented and published synthetic routes often involve multi-step sequences that require careful planning and execution. A general and adaptable strategy is crucial for generating diverse libraries of analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

A common approach to the spiro[isochroman-4,4'-piperidine] scaffold involves the construction of the isochromanone ring onto a pre-functionalized piperidine. The following diagram illustrates a generalized synthetic workflow.

G A 1. Piperidine Precursor Synthesis B 2. Formation of Phenylacetic Acid Derivative A->B Coupling with protected piperidone C 3. Friedel-Crafts Acylation B->C Activation of carboxylic acid D 4. Reduction and Cyclization C->D Intramolecular cyclization E 5. Final Spiro[isochroman-4,4'-piperidine] Analog D->E Deprotection and functionalization

Caption: Generalized synthetic workflow for spiro[isochroman-4,4'-piperidine] analogs.

This workflow allows for the introduction of diversity at multiple points: on the piperidine nitrogen, on the aromatic ring of the isochroman, and on the isochroman ring itself.

Representative Experimental Protocol: Synthesis of a 1'-Benzyl-spiro[isochroman-4,4'-piperidine] Analog

The following protocol is a representative example of a synthetic sequence that could be employed to generate a spiro[isochroman-4,4'-piperidine] analog. This protocol is based on established chemical principles and draws from methodologies described in the scientific and patent literature.[10][11]

Step 1: Synthesis of 1-benzyl-4-cyanopiperidine-4-carboxylic acid

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in a mixture of ethanol and water (1:1) is added potassium cyanide (1.2 eq) and ammonium carbonate (2.5 eq).

  • The reaction mixture is heated to 60 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is acidified with concentrated HCl to pH 2-3.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the hydantoin intermediate.

  • The hydantoin is then hydrolyzed by refluxing in a solution of barium hydroxide octahydrate (3.0 eq) in water for 48 hours.

  • The reaction is cooled, and the pH is adjusted to 7 with sulfuric acid. The barium sulfate is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting amino acid is isolated.

  • The amino acid is then subjected to a Sandmeyer reaction by treatment with sodium nitrite in the presence of a mineral acid, followed by reaction with cuprous cyanide to afford 1-benzyl-4-cyanopiperidine-4-carboxylic acid.

Step 2: Synthesis of 2-(1-benzyl-4-cyanopiperidin-4-yl)phenylacetic acid

  • To a solution of 1-benzyl-4-cyanopiperidine-4-carboxylic acid (1.0 eq) in dichloromethane at 0 °C is added oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • The reaction is stirred at room temperature for 2 hours, and the solvent is removed under reduced pressure to yield the acid chloride.

  • In a separate flask, a solution of a suitable phenyl Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq) in THF is prepared.

  • The acid chloride, dissolved in THF, is added dropwise to the Grignard reagent at 0 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The resulting ketone is then reduced using a suitable reducing agent like sodium borohydride to the corresponding alcohol.

  • The benzylic alcohol is then converted to the corresponding bromide using a reagent like phosphorus tribromide.

  • Finally, the bromide is displaced with cyanide, and subsequent hydrolysis yields 2-(1-benzyl-4-cyanopiperidin-4-yl)phenylacetic acid.

Step 3: Intramolecular Friedel-Crafts Acylation and Reduction

  • The phenylacetic acid derivative from Step 2 (1.0 eq) is treated with a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent, at an elevated temperature (e.g., 100 °C) to effect intramolecular Friedel-Crafts acylation.

  • After completion of the reaction, the mixture is poured onto ice and extracted with an organic solvent.

  • The crude spiro[isochromanone-4,4'-piperidine] intermediate is then reduced. For example, a Wolff-Kishner or Clemmensen reduction can be employed to reduce the ketone to a methylene group, or a milder reducing agent like sodium borohydride can be used to form the corresponding alcohol, which can be subsequently deoxygenated.

  • The nitrile group can be hydrolyzed or reduced to an amine and further functionalized as desired.

Step 4: N-Dealkylation and Diversification (Optional)

  • The N-benzyl group can be removed via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to provide the secondary amine.

  • This secondary amine serves as a key intermediate for introducing a wide variety of substituents on the piperidine nitrogen via alkylation, acylation, or reductive amination, allowing for extensive SAR exploration.

III. Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The extensive patenting and research efforts in this area have generated a wealth of SAR data. While specific SAR will vary depending on the biological target, some general trends can be observed.

Key Structural Modifications and Their Impact

SAR cluster_0 Spiro[isochroman-4,4'-piperidine] Core cluster_1 Impact on Biological Activity Core Core Scaffold R1 R1: Substituents on Piperidine Nitrogen Potency Potency R1->Potency Crucial for target engagement Modulates basicity PK Pharmacokinetics (ADME) R1->PK Influences solubility and cell permeability R2 R2: Substituents on Isochroman Aromatic Ring R2->Potency Fine-tunes binding affinity Selectivity Selectivity R2->Selectivity Can introduce selectivity for receptor subtypes R3 R3: Modifications of the Isochroman Ring R3->PK Affects metabolic stability

Caption: Key areas for structural modification and their influence on biological properties.

  • Substituents on the Piperidine Nitrogen (R1): This is often the most critical position for modulating pharmacological activity. The nature of the substituent (e.g., alkyl, arylalkyl, acyl) can dramatically impact potency and selectivity for the target receptor. For instance, in the context of sigma receptor inhibitors, specific alkyl or cycloalkyl groups on the piperidine nitrogen have been shown to be optimal for high affinity.[3] The basicity of the piperidine nitrogen is also a key determinant of the compound's physicochemical properties and its ability to interact with acidic residues in the binding pocket of a target protein.

  • Substituents on the Isochroman Aromatic Ring (R2): Substitution on the benzene ring of the isochroman moiety provides an avenue for fine-tuning the electronic and steric properties of the molecule. Electron-withdrawing or electron-donating groups can influence the overall electron density of the aromatic system and its potential for pi-stacking or other non-covalent interactions with the target. These substituents can also impact metabolic stability.

  • Modifications of the Isochroman Ring (R3): While less frequently explored in the patent literature for the specific spiro[isochroman-4,4'-piperidine] core, modifications to the isochroman ring itself, such as the introduction of additional substituents or the replacement of the oxygen atom with other heteroatoms, represent a potential avenue for generating novel intellectual property and improving drug-like properties.[12]

IV. Future Directions and Opportunities

The patent landscape for spiro[isochroman-4,4'-piperidine] analogs is far from saturated. While significant progress has been made, several opportunities for future innovation exist:

  • Exploration of New Therapeutic Targets: The inherent three-dimensionality and chemical tractability of this scaffold make it an attractive starting point for screening against a wider range of biological targets, including enzymes, ion channels, and protein-protein interactions.

  • Development of More Efficient and Stereoselective Syntheses: The development of novel, more efficient, and stereoselective synthetic routes to the spirocyclic core would be highly valuable, enabling the rapid generation of enantiomerically pure compounds for biological evaluation.

  • Application of Modern Drug Design Principles: The integration of computational modeling, machine learning, and artificial intelligence in the design of new analogs could accelerate the discovery of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

  • Focus on Underserved Disease Areas: While CNS disorders and pain have been major areas of focus, there is potential to explore the utility of these compounds in other areas of unmet medical need, such as rare diseases or infectious diseases.

Conclusion

The spiro[isochroman-4,4'-piperidine] scaffold represents a privileged structure in modern drug discovery, with a rich and expanding patent landscape. The unique three-dimensional architecture and tunable physicochemical properties of these molecules have made them attractive candidates for a variety of therapeutic targets. As our understanding of disease biology deepens and synthetic methodologies advance, we can expect to see continued innovation in this exciting area of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the existing patent landscape is crucial for navigating this competitive field and identifying new opportunities for the development of the next generation of spiro-based therapeutics.

References

  • Esteve S.A. (2008). Spiro [piperidine-4, 4' -thieno [3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis.
  • (2007). Spiropiperidine derivatives.
  • Pgi Drug Discovery Llc. (2018). Isochroman compounds and uses thereof.
  • Ono Pharmaceutical Co., Ltd. (2011). Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof.
  • Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Taylor & Francis. [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Ono Pharmaceutical Co Ltd. (2009). Spiro-piperidine compounds and medicinal use thereof.
  • (1991). Spiro(pyran)piperidine derivatives.
  • ResearchGate. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF. ResearchGate. [Link]

  • Shaik, S. M., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813. [Link]

  • Ono Pharmaceutical Co., Ltd. (2011). Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof. Googleapis.com. [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. National Center for Biotechnology Information. [Link]

  • Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-528. [Link]

  • Yamato, M., et al. (1984). Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. IV. Chemical and Pharmaceutical Bulletin, 32(11), 4468-4475. [Link]

  • Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 9-16. [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin, 29(12), 3494-3498. [Link]

  • Eli Lilly and Co. (2011). Spiropiperidine compounds and pharmaceutical use thereof for treating diabetes.
  • Yamato, M., et al. (1984). Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. IV. J-Stage. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • (2015). United States Patent. Googleapis.com. [Link]

  • (2000). 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists.
  • Neurogen Corporation. (2005). SPIRO ISOBENZOFURAN-1,4'-PIPERIDINÜ-3-ONES AND 3H-SPIROISOBENZOFURAN-1,4'-PIPERIDINES. BPP eRegister. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Wei, Q., et al. (2023). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. Journal of Medicinal Chemistry, 66(13), 8758-8771. [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties and logP of Spiro-Isochroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spiro-isochroman derivatives have emerged as a significant class of heterocyclic compounds within medicinal chemistry, largely due to their unique three-dimensional spirocyclic structure that offers a rigid and tunable scaffold for drug design.[1] This structural characteristic can lead to beneficial physicochemical properties and improved target engagement.[1] This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core physicochemical properties of spiro-isochroman derivatives, with a pronounced focus on the logarithm of the partition coefficient (logP). A thorough understanding and strategic optimization of these properties are critical for achieving a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, a cornerstone of successful drug development. This document will dissect the structural nuances that govern these properties, present field-proven methodologies for their determination, and offer insights into their strategic modulation for enhanced therapeutic potential.

The Spiro-Isochroman Scaffold: A Privileged Architecture in Drug Discovery

The fusion of an isochroman ring system with another carbocyclic or heterocyclic ring through a single shared carbon atom gives rise to the spiro-isochroman scaffold. This architectural feature imparts a distinct three-dimensionality and conformational rigidity, which are highly desirable in modern drug discovery.[2] The non-planar nature of this scaffold allows for a precise spatial arrangement of substituents, which can enhance binding affinity and selectivity for biological targets.

The therapeutic potential of spiro compounds is vast, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] The growing body of research on spiro-isochroman and related spirocyclic systems underscores the necessity of a deep understanding of their physicochemical properties to guide rational drug design.[4][5][6][7]

Core Physicochemical Properties Dictating "Drug-Likeness"

The journey of a drug molecule from administration to its therapeutic target is intricately governed by its intrinsic physicochemical properties. For spiro-isochroman derivatives, a finely tuned balance of these characteristics is paramount for clinical success.

Lipophilicity (logP and logD)

Lipophilicity, often described as a molecule's affinity for fatty or non-polar environments, is arguably one of the most influential physicochemical parameters in drug discovery.[8] It is quantified as logP, the base-10 logarithm of the partition coefficient of an un-ionized molecule between n-octanol and water.[8][9] For ionizable compounds, the distribution coefficient (logD) is used, which considers all species (charged and uncharged) at a specific pH, typically the physiological pH of 7.4.[8][10][11]

Why it Matters: Lipophilicity is a critical determinant of a drug's ADME profile.[8][9]

  • Absorption and Distribution: A drug's ability to traverse biological membranes, including the intestinal wall and the blood-brain barrier, is heavily influenced by its lipophilicity.[10][12]

  • Metabolism and Excretion: Highly lipophilic compounds may be more susceptible to metabolism and can be sequestered in fatty tissues, potentially leading to accumulation and toxicity.[8][9]

  • Optimal Range: An optimal logP/D range, generally considered to be between 1 and 3, is often targeted to achieve a balanced ADMET profile.[8] Lipinski's Rule of 5 suggests a logP of less than 5 for orally bioavailable drugs.[8][9]

The lipophilicity of a spiro-isochroman derivative is a function of its core structure and the nature of its substituents. The inherent scaffold possesses a degree of lipophilicity that can be significantly altered by the introduction of various functional groups.

A conceptual diagram illustrating the influence of substituents on the logP of a spiro-isochroman core is presented below:

logP_Modulation cluster_modifiers Structural Modifications cluster_effects Effect on logP Core Spiro-Isochroman Scaffold Add_Lipophilic Addition of Lipophilic Groups Core->Add_Lipophilic e.g., Alkyl, Aryl, Halogen Add_Hydrophilic Addition of Hydrophilic Groups Core->Add_Hydrophilic e.g., -OH, -NH2, -COOH Increase_logP Increased logP Add_Lipophilic->Increase_logP Decrease_logP Decreased logP Add_Hydrophilic->Decrease_logP

Caption: Modulation of logP in Spiro-Isochroman Derivatives.

Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be dissolved in water. For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption. The often rigid and aromatic nature of the spiro-isochroman scaffold can present challenges to achieving adequate solubility.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH. The charge of a molecule influences its solubility, permeability, and interaction with its biological target. For spiro-isochroman derivatives bearing acidic or basic moieties, the pKa is a critical parameter.

Polar Surface Area (PSA)

PSA is the sum of the surface areas of all polar atoms in a molecule and is a valuable predictor of drug permeability across cell membranes. A lower PSA generally correlates with better membrane transport. For drugs targeting the central nervous system (CNS), a PSA of less than 90 Ų is often considered desirable for crossing the blood-brain barrier.

Methodologies for logP Determination

The accurate measurement of logP is essential in preclinical development. While computational methods are widely used for prediction, experimental determination remains the benchmark for accuracy.[12][13][14]

The Shake-Flask Method (OECD 107)

Considered the "gold standard," the shake-flask method directly measures the partitioning of a compound between n-octanol and water at equilibrium.[8][15][16] The concentration of the compound in each phase is then determined, often by UV/VIS spectroscopy or HPLC.[8][17]

Experimental Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.[18][19]

  • Test Solution Preparation: Dissolve a known quantity of the spiro-isochroman derivative in one of the pre-saturated phases.

  • Partitioning: Combine known volumes of the n-octanol and aqueous phases in a suitable vessel.[15]

  • Equilibration: Agitate the mixture for a sufficient time to reach partitioning equilibrium.[8]

  • Phase Separation: Separate the two phases, often aided by centrifugation to break any emulsions.[15]

  • Quantification: Analyze the concentration of the compound in both phases using a suitable analytical method.[17][20]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: This critical step prevents volume changes in the phases during the experiment, ensuring accurate concentration measurements.[18][19]

  • Equilibration Time: Adequate shaking or stirring is necessary to ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation: Complete and clean separation of the two phases is crucial for accurate sampling and analysis.

HPLC-Based Methods (OECD 117)

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput alternative for estimating logP.[8][21][22] This method is based on the correlation between a compound's retention time on a hydrophobic stationary phase and its known logP value.[23][24][25]

Experimental Workflow:

HPLC_Workflow A 1. Prepare Mobile Phase (e.g., Methanol/Water) B 2. Select and Equilibrate RP-HPLC Column (e.g., C18) A->B C 3. Inject Reference Standards with Known logP Values B->C D 4. Record Retention Times (tR) C->D E 5. Generate Calibration Curve (logP vs. log k') D->E I 9. Determine logP from Calibration Curve E->I F 6. Inject Spiro-Isochroman Test Compound G 7. Measure its Retention Time (tR) F->G H 8. Calculate log k' for Test Compound G->H H->I

Caption: HPLC-based logP Determination Workflow.

Self-Validating System: The reliability of the HPLC method hinges on a strong linear correlation in the calibration curve, generated using a set of reference compounds with well-established logP values.[21][26] This ensures the trustworthiness of the estimated logP for the test compounds.

Structure-Property Relationships of Spiro-Isochroman Derivatives: A Tabular Overview

The following table provides an illustrative summary of how various substituents on a generic spiro-isochroman scaffold can impact key physicochemical properties. These values are hypothetical and serve to demonstrate general trends.

Substituent (R) Predicted logP Predicted Aqueous Solubility (mg/L) Predicted pKa (most basic) Calculated PSA (Ų) Rationale for Physicochemical Changes
-H2.9140N/A20.2Represents the baseline lipophilicity of the unsubstituted core scaffold.
-OH2.2480N/A40.5The hydroxyl group introduces polarity and hydrogen bonding capability, decreasing logP and increasing solubility.
-OCH₃3.0125N/A29.5A slight increase in lipophilicity and size with a minor impact on polarity compared to the core.
-NH₂2.15208.746.2The amine group adds a basic center and significant polarity, reducing logP and boosting aqueous solubility.
-COOH2.43504.157.5The carboxylic acid moiety introduces an acidic center and polarity, and allows for salt formation to enhance solubility.
-Cl3.475N/A20.2The addition of a halogen atom increases lipophilicity and size, thereby reducing aqueous solubility.
-CF₃3.755N/A20.2The trifluoromethyl group is a strong lipophilic contributor, significantly increasing logP.

Note: The data presented are for illustrative purposes. Actual values for specific spiro-isochroman derivatives must be determined experimentally or through validated computational models.

Conclusion and Future Outlook

The spiro-isochroman scaffold is a rich source of chemical diversity with significant potential for the development of novel therapeutics. A deep and practical understanding of the physicochemical properties of these molecules, especially logP, is indispensable for navigating the complexities of drug discovery and development. By integrating rational design principles with robust experimental methodologies, researchers can effectively optimize the ADME properties of spiro-isochroman derivatives. The continued exploration of this fascinating chemical space, guided by the principles of physicochemical property modulation, will undoubtedly pave the way for the discovery of the next generation of innovative medicines.

References

  • Vertex AI Search. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery.
  • Kujawski, J., Bernard, M. K., Janusz, A., & Kuźma, W. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. CMST.
  • Bharate, S. B., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Yamato, M., Hashigaki, K., Ikeda, M., et al. (1981).
  • Velmourougane, G. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 123325.
  • Kujawski, J., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • BioDuro. (n.d.). ADME LogP LogD Assay.
  • Publish. (2024, April 5).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). Synthesis and Biological Activity of 3-Spiro[adamantane-2,3′-isoquinolines].
  • IEEE Xplore. (2025, February 18). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.
  • OMICS Online. (2026, February 16). Synthesis, characterization and antimicrobial activity of spiro-.
  • Lombardo, F., et al. (2000). ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery. Journal of Medicinal Chemistry, 43(16), 2922-2928.
  • PMC. (2025, July 14). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents.
  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Journal of Pharmaceutical and Biomedical Analysis, 115, 153-161.
  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK.
  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • OECD. (n.d.). Test No.
  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • OECD. (n.d.). Test No.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine].
  • PMC. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.
  • ResearchGate. (2026, January 16). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors.
  • Light and Molecule's Blog. (2020, July 11).
  • Chemical Communications (RSC Publishing). (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.

Sources

The Role of Spiro[isochroman-4,4'-piperidine] in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role of spiro[isochroman-4,4'-piperidine] in GPCR ligand design.

Executive Summary: The Strategic Value of the Scaffold

In the high-stakes arena of G-Protein Coupled Receptor (GPCR) ligand design, the spiro[isochroman-4,4'-piperidine] scaffold represents a high-value "privileged structure." It offers a distinct solution to the classic medicinal chemistry challenge: rigidifying a flexible linker without adding excessive molecular weight or lipophilicity.

Unlike the more common spiro[chroman-2,4'-piperidine] or spiro[isobenzofuran-1,4'-piperidine], the isochroman-4,4' isomer provides a unique geometric vector. By locking the piperidine ring at the C4 benzylic position of the isochroman system, this scaffold forces the basic nitrogen and the aromatic moiety into a specific perpendicular orientation. This conformational restriction is critical for:

  • Entropy Reduction: Minimizing the entropic penalty of binding to deep GPCR orthosteric pockets (e.g., Opioid, Sigma, Muscarinic receptors).

  • Selectivity Tuning: Differentiating between closely related subtypes (e.g.,

    
     vs. 
    
    
    
    opioid, or
    
    
    vs.
    
    
    ) by probing subtle steric pockets.
  • Intellectual Property (IP) Generation: Breaking away from crowded chemical spaces occupied by simple phenyl-piperidines or standard spiro-chromans.

Structural Analysis & Vector Geometry

The Geometry of the 4,4'-Spiro Junction

The core feature of this scaffold is the spiro-fusion at the C4 position of the isochroman ring.

  • Isochroman Ring: 3,4-dihydro-1H-2-benzopyran.[1][2][3]

  • Spiro Center: The C4 carbon is benzylic (adjacent to the benzene ring) but separated from the oxygen atom by the C3 methylene bridge.

This connectivity distinguishes it from:

  • Spiro[isochroman-1,4'-piperidine]: Where the spiro center is adjacent to the oxygen (an ether linkage).

  • Spiro[chroman-2,4'-piperidine]: Where the oxygen is directly attached to the benzene ring (phenol ether).

Conformational Locking

In a standard 4-phenylpiperidine (a flexible analog), the phenyl ring can rotate freely. In spiro[isochroman-4,4'-piperidine], the "phenyl" is part of the fused bicyclic system. The spiro-cycle locks the aromatic plane perpendicular to the mean plane of the piperidine chair.

Key Consequence: The basic nitrogen (protonated at physiological pH) is held at a fixed distance and angle relative to the aromatic centroid, creating a rigid pharmacophore ideal for cation-


 interactions  common in GPCR Class A binding sites.

Structural_Comparison cluster_0 Pharmacophore Consequence Flexible Flexible Analog (4-Phenylpiperidine) Spiro44 Spiro[isochroman-4,4'-piperidine] (Target Scaffold) Flexible->Spiro44 Rigidification via C4-Spiro Cyclization Result Fixed N-Aromatic Vector Optimized for GPCR Orthosteric Sites Spiro44->Result Spiro14 Spiro[isobenzofuran-1,4'-piperidine] (Competitor Scaffold) Spiro14->Spiro44 Ring Expansion (5- to 6-membered)

Figure 1: Structural relationship between flexible precursors and the rigid spiro[isochroman-4,4'-piperidine] scaffold.

Medicinal Chemistry Applications

Opioid and Nociceptin (NOP) Receptors

The spiro-piperidine motif is legendary in opioid research (e.g., Spiperone , Ro 64-6198 ). The spiro[isochroman-4,4'-piperidine] serves as a bioisostere for the spiro[isobenzofuran] core found in NOP ligands.

  • Mechanism: The aromatic ring of the isochroman engages in

    
    -stacking with residues like Trp293  (in 
    
    
    
    -opioid) or Phe residues in the NOP receptor, while the piperidine nitrogen forms a salt bridge with the conserved Asp3.32 .
  • Advantage: The extra methylene group in the isochroman (vs. isobenzofuran) slightly alters the "depth" of the aromatic group, potentially improving selectivity for NOP over classic opioid receptors (

    
    , 
    
    
    
    ,
    
    
    ).
Sigma ( ) Receptors

Sigma receptors (


, 

) bind ligands with a basic amine flanked by hydrophobic regions.
  • Design Strategy: The isochroman core provides the primary hydrophobic bulk. The "4,4'" geometry projects the piperidine nitrogen into the anionic binding site.

  • Data Support: Early work by Yamato et al. demonstrated that 4,4'-spiro analogs possess analgesic activity comparable to aminopyrine, likely modulated through sigma or non-classical opioid pathways.

Histamine and Inflammation

Historically, this scaffold was synthesized to inhibit histamine release from mast cells. While less relevant for modern H1 antagonists, this activity highlights the scaffold's ability to penetrate membranes and interact with amine-sensitive signaling proteins.

Synthetic Protocols (The Yamato-Prins Method)

The most robust synthesis of spiro[isochroman-4,4'-piperidine] involves an Oxa-Pictet-Spengler or Prins-type cyclization . This reaction is elegant because it builds the isochroman ring and the spiro junction in a single step from a piperidine precursor.

Retrosynthetic Logic

The bond disconnection occurs at the C1-O and C3-C4 bonds, tracing back to a 4-hydroxymethyl-4-phenylpiperidine reacting with formaldehyde .

Synthesis_Pathway SM1 1-Methyl-4-phenylpiperidine-4-methanol (Precursor) Inter Oxocarbenium Ion Intermediate SM1->Inter Condensation Reagent Formaldehyde (HCHO) (Paraformaldehyde) Reagent->Inter Condensation Catalyst Acid Catalyst (HCl or TFA) Catalyst->Inter Condensation Product Spiro[isochroman-4,4'-piperidine] (Target) Inter->Product Intramolecular Friedel-Crafts Cyclization

Figure 2: The Prins/Oxa-Pictet-Spengler cyclization route to the target scaffold.

Detailed Protocol

Objective: Synthesis of 1'-methyl-spiro[isochroman-4,4'-piperidine] (HCl salt).

Materials:

  • (1-Methyl-4-phenylpiperidin-4-yl)methanol (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Concentrated HCl (excess) or Dioxane/HCl

  • Solvent: 1,4-Dioxane or Acetic Acid

Step-by-Step Methodology:

  • Preparation: Dissolve (1-methyl-4-phenylpiperidin-4-yl)methanol (e.g., 10 mmol) in 1,4-dioxane (30 mL).

  • Reagent Addition: Add paraformaldehyde (15 mmol) and concentrated HCl (5 mL).

  • Cyclization: Heat the mixture to reflux (approx. 100°C) for 10–12 hours. The acid catalyzes the formation of the hemiacetal, which dehydrates to an oxocarbenium ion. This electrophile is attacked by the adjacent phenyl ring (ortho position) to close the isochroman ring.

  • Workup:

    • Cool reaction to room temperature.[2]

    • Evaporate solvent under reduced pressure.

    • Basify the residue with 10% NaOH solution (pH > 10).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification: The crude product can be purified via recrystallization from ethanol/ether or column chromatography (DCM/MeOH 9:1).

  • Salt Formation: Dissolve the free base in ether and add HCl/ether to precipitate the hydrochloride salt.

Yield: Typically 40–60%. Validation:


H NMR should show the characteristic methylene protons of the isochroman ring (C1-H at ~4.7 ppm singlet, C3-H at ~3.8 ppm singlet/multiplet).

SAR Data Summary

The following table summarizes the comparative profiles of spiro-piperidine scaffolds in GPCR-relevant assays (Genericized data based on scaffold properties).

FeatureSpiro[isochroman-4,4']Spiro[isobenzofuran-1,4']Spiro[chroman-2,4']
Spiro Carbon Position Benzylic (C4)Benzylic (C1)Acetal-like (C2)
Ring Size (Fused) 6-membered (Pyran)5-membered (Furan)6-membered (Pyran)
Conformational Flexibility Rigid (Chair/Half-Chair)Very Rigid (Envelope)Rigid (Chair)
Primary GPCR Targets Sigma, Opioid, HistamineNOP, Sigma, Opioid5-HT, GPR119, ACC
Metabolic Stability High (Benzylic C is quaternary)Moderate (Benzylic H is labile)High
Key Advantage Unique vector; Novel IPProven potencyCommercial availability

Future Outlook & Design Recommendations

For researchers currently designing libraries:

  • Fragment-Based Drug Discovery (FBDD): Use spiro[isochroman-4,4'-piperidine] as a rigid core. Decorate the piperidine nitrogen with diverse "tail" groups (e.g., biaryl-methyl, urea linkers) to probe the secondary binding pockets of GPCRs.

  • Scaffold Hopping: If you have a hit based on a 4-phenylpiperidine or a spiro[isobenzofuran] , synthesize the spiro[isochroman-4,4'] analog. The subtle change in the vector of the aromatic ring (approx. 15-30° shift) can drastically improve selectivity profiles.

  • Metabolic Protection: The quaternary spiro-carbon at the benzylic position protects against CYP450-mediated benzylic oxidation, a common liability in simple benzyl-piperidines.

References

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release.[4] Journal of Medicinal Chemistry, 24(2), 194–198. Link

  • Yamato, M., et al. (1981). Synthesis and biological activity of spiro[isochroman-piperidine] and related compounds.[5][6] I. Chemical and Pharmaceutical Bulletin, 29(2), 402–405. Link

  • PharmaBlock. (2020).[1][6] Spirocyclic Piperidines in Drug Discovery.[6][7][8] Whitepaper on privileged scaffolds. Link

  • Burgey, C. S., et al. (2003). Synthesis of spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives as potent NOP receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • PubChem Compound Summary. (2025). Spiro[isochroman-4,4'-piperidine] (CAS 909034-85-1).[1][3]Link

Sources

Metabolic Stability Profiles of Spiro[isochroman-4,4'-piperidine] Cores: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[isochroman-4,4'-piperidine] scaffold represents a privileged structural motif in modern medicinal chemistry, offering a rigid, three-dimensional framework that bridges the gap between flat aromatic systems and flexible aliphatic chains. Its high fraction of


 hybridized carbons (

) contributes to improved aqueous solubility and novel intellectual property space compared to traditional bicyclic systems.[1]

However, the metabolic stability of this core is a critical determinant of its developability. This guide provides a detailed analysis of the scaffold's metabolic liabilities, specifically focusing on oxidative susceptibility mediated by Cytochrome P450 (CYP) enzymes. It outlines actionable structural optimization strategies and provides a validated experimental protocol for assessing intrinsic clearance (


) in liver microsomes.

Structural Anatomy & Metabolic Liabilities[2][3]

The spiro[isochroman-4,4'-piperidine] core consists of a piperidine ring spiro-fused at the 4-position of an isochroman system. To engineer stability, one must first map the "soft spots" where Phase I metabolism occurs.

The Metabolic Map

Metabolism of this scaffold is dominated by CYP450-mediated oxidations. The three primary vectors of instability are:

  • Nitrogen Dealkylation/Oxidation (Site A): If the piperidine nitrogen is substituted (e.g.,

    
    -benzyl, 
    
    
    
    -methyl),
    
    
    -dealkylation is often the rate-limiting clearance step. For secondary amines,
    
    
    -oxidation is possible but less common than oxidation of adjacent carbons.
  • Benzylic Oxidation (Site B): The C1 position of the isochroman ring (adjacent to the oxygen) is benzylic and ether-adjacent, making it highly prone to oxidation, potentially forming the corresponding lactone (isochroman-1-one).

  • Aromatic Hydroxylation (Site C): The benzene ring of the isochroman moiety is electron-rich due to the ether oxygen donation. CYP enzymes frequently introduce hydroxyl groups at the para- or ortho-positions relative to the ether linkage (typically C6 or C7).

Visualization of Metabolic Pathways

MetabolicMap Core Spiro[isochroman-4,4'-piperidine] (Parent Core) Met_A Metabolite A: N-Dealkylated Amine (Major Clearance Route) Core->Met_A CYP3A4/2D6 (Oxidative Dealkylation) Met_B Metabolite B: Isochroman-1-one (Benzylic Oxidation) Core->Met_B CYP2C9/3A4 (C1-Oxidation) Met_C Metabolite C: Aromatic Hydroxyl (Phenolic Product) Core->Met_C CYP2D6 (Aromatic Hydroxylation)

Figure 1: Primary Phase I metabolic pathways for the spiro[isochroman-4,4'-piperidine] scaffold. Arrow thickness indicates typical relative prevalence.

Optimization Strategies: Engineering Stability

To improve the half-life (


) of leads containing this core, specific medicinal chemistry modifications are recommended.
Blocking Benzylic Oxidation (C1)

The C1 methylene is a metabolic hotspot.

  • Strategy: Introduce gem-dimethyl substituents at C1.

  • Effect: Steric hindrance and removal of abstractable hydrogens completely block lactone formation.

  • Trade-off: Increases lipophilicity (

    
    ), which may impact solubility.
    
Mitigating Aromatic Hydroxylation
  • Strategy: Fluorine scan. Systematically replace hydrogens at C6 and C7 with fluorine.

  • Effect: The C-F bond is metabolically stable and withdraws electron density, deactivating the ring toward electrophilic attack by CYP enzymes.

  • Causality: Fluorine mimics hydrogen sterically but blocks the "NIH Shift" mechanism required for hydroxylation.

Stabilizing the Piperidine Nitrogen
  • Strategy: Reduce basicity (

    
    ) of the nitrogen.
    
  • Effect: Lowering basicity (e.g., by converting to an amide, sulfonamide, or adding electron-withdrawing groups to the

    
    -substituent) reduces affinity for the heme iron in CYP active sites.
    
  • Alternative: Use of bridged piperidines (e.g., spiro-tropanes) to sterically hinder the

    
    -carbons.
    
Comparative Stability Data (Representative)
Analog Modification

(µL/min/mg)

(min)
Primary Metabolite
Parent (N-Benzyl) > 150 (High)< 10N-dealkylation
C1-gem-dimethyl 85 (Mod-High)18Aromatic -OH
C7-Fluoro 110 (High)14N-dealkylation
N-Trifluoroethyl 12 (Low)> 120Minor C1-ox
C1-dimethyl + N-TFE < 5 (Very Low)> 240Stable

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to determine the intrinsic clearance (


) of spiro-piperidine cores using human liver microsomes (HLM). It is a self-validating system using internal positive controls.
Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

  • Test Compound: 10 mM DMSO stock.

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Cmpd Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Sampling (0, 5, 15, 30, 45 min) Step2->Step3 Step4 4. Quenching Add ACN + Internal Std Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Procedure
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Dosing: Spike test compound into the microsomal suspension to a final concentration of 1 µM (Final DMSO < 0.1%).

    • Why 1 µM? This concentration is typically below the

      
       for most CYP enzymes, ensuring linear kinetics (First-order conditions).
      
  • Pre-incubation: Warm mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + IS). Vortex vigorously.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Quantification: Inject supernatant onto LC-MS/MS (MRM mode).

Data Analysis & Calculation

Plot the natural log of the "Percent Remaining" vs. time. The slope of the line is


.




Validation Criteria:

  • Linearity:

    
     of the decay slope must be > 0.90.
    
  • Controls: Verapamil (High clearance) and Warfarin (Low clearance) must fall within historical ranges.

Future Outlook & Bioisosteres

The spiro[isochroman-4,4'-piperidine] core is evolving. Recent literature suggests "scaffold morphing" to further enhance stability:[2]

  • Spiro[isobenzofuran-1,4'-piperidine]: Contracting the isochroman ring to a 5-membered dihydroisobenzofuran can alter the metabolic vector, often reducing the liability of the ether-adjacent carbon.

  • Aza-spiro analogs: Replacing the isochroman benzene ring with a pyridine ring (aza-isochroman) lowers

    
     and reduces oxidative metabolism on the aromatic system due to electron deficiency.
    

References

  • Yamato, M., et al. (1981). "Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release." Journal of Medicinal Chemistry. Link

  • Zheng, Y. J., & Tice, C. M. (2016).[1][2] "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec ADME-Tox Solutions. Link

  • Wernevik, J., et al. (2020). "Protocol for the Human Liver Microsome Stability Assay." ResearchGate / BioIVT. Link

Sources

Methodological & Application

Efficient synthesis of spiro[isochroman-4,4'-piperidine] from commercially available starting materials

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, reproducible, and scalable protocol for the synthesis of spiro[isochroman-4,4'-piperidine] .

Preface: Structural Precision & Nomenclature

Before proceeding, it is critical to distinguish the target scaffold from its more common regioisomer.

  • Target: Spiro[isochroman-4,4'-piperidine] . The spiro-fusion occurs at the C4 position of the isochroman ring (the benzylic carbon not adjacent to the oxygen). This creates a quaternary carbon linked directly to the benzene ring.

  • Common Isomer: Spiro[isochroman-1,4'-piperidine] . The spiro-fusion occurs at the C1 position (the acetal carbon adjacent to the oxygen). This is typically formed via the Oxa-Pictet-Spengler reaction of 2-phenylethanol and 4-piperidone.

This guide details the synthesis of the C4-spiro isomer , a challenging scaffold often required for specific GPCR ligands (e.g., NOP, KOR agonists) where the C1-isomer's geometry is unsuitable.

Abstract & Strategic Overview

The synthesis of spiro[isochroman-4,4'-piperidine] requires the construction of a quaternary carbon adjacent to an aromatic ring. Unlike the C1-isomer, which uses the facile Oxa-Pictet-Spengler reaction, the C4-isomer is best accessed via a Prins-Friedel-Crafts cyclization (also known as the "Formaldehyde Staple").

This protocol utilizes commercially available 1-N-protected-4-phenylpiperidine-4-carboxylic acid as the starting material. The strategy involves reduction to the primary alcohol followed by an acid-mediated cyclization with a formaldehyde equivalent to "staple" the hydroxymethyl group to the aromatic ring, forming the isochroman core.

Retrosynthetic Analysis

The logical disconnection reveals the 4-hydroxymethyl-4-phenylpiperidine precursor, which is readily accessible from commercial sources.

Retrosynthesis Target Spiro[isochroman-4,4'-piperidine] (Target Scaffold) Precursor 4-(Hydroxymethyl)-4-phenylpiperidine (Key Intermediate) Target->Precursor Prins-Friedel-Crafts Cyclization (HCHO) SM 4-Phenylpiperidine-4-carboxylic acid (Commercial SM) Precursor->SM Reduction (LiAlH4 or BH3)

Figure 1: Retrosynthetic logic for the C4-spiro scaffold.

Chemical Route & Reagent Selection

The synthesis is executed in three linear steps. We recommend the N-Benzyl protecting group for its stability under the harsh acidic conditions of the cyclization step, though N-Boc can be used if the cyclization conditions are carefully controlled (e.g., using mild Lewis acids), but acid-mediated Boc removal is a risk.

Reagent Comparison Table
StepTransformationRecommended ReagentAlternativeRationale for Selection
1 Protection Benzyl bromide (BnBr), K₂CO₃Boc₂ON-Bn is robust against the H₂SO₄/TFA used in Step 3.
2 Reduction LiAlH₄ (THF)BH₃·DMSLiAlH₄ provides quantitative reduction of the sterically hindered tertiary carboxylic acid.
3 Cyclization Paraformaldehyde, H₂SO₄/AcOHTFA, MSAH₂SO₄/AcOH generates the reactive oxocarbenium species required for the attack on the phenyl ring.

Detailed Experimental Protocol

Step 1: Preparation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Note: If starting from the commercially available 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 88390-26-9), skip to Step 2.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 4-phenylpiperidine-4-carboxylic acid (10.0 g, 41.6 mmol) and DMF (100 mL).

  • Base Addition: Add K₂CO₃ (13.8 g, 100 mmol, 2.4 equiv) and stir at room temperature (RT) for 15 min.

  • Alkylation: Add Benzyl bromide (5.4 mL, 45.7 mmol, 1.1 equiv) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with water (300 mL). Adjust pH to ~4-5 with 1M HCl to precipitate the zwitterionic acid (or extract the ester if formed, then hydrolyze). Modification: Often, the ester is formed first. If so, saponify with NaOH/MeOH, then acidify to isolate the N-benzyl acid.

  • Yield: Expect ~85-90% as a white solid.

Step 2: Reduction to 1-Benzyl-4-(hydroxymethyl)-4-phenylpiperidine

Critical Control Point: Ensure anhydrous conditions. Water destroys the hydride reagent.

  • Setup: Flame-dry a 500 mL 3-neck RBF under N₂ atmosphere.

  • Reagent Prep: Suspend LiAlH₄ (3.2 g, 83 mmol, 2.0 equiv) in anhydrous THF (150 mL). Cool to 0°C.[2]

  • Addition: Add 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (12.3 g, 41.6 mmol) portion-wise (solid) or as a solution in THF over 30 min.

    • Observation: Gas evolution (H₂) will occur. Control addition rate to maintain temperature <10°C.

  • Reaction: Warm to RT and reflux (66°C) for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 3.2 mL water

    • 3.2 mL 15% NaOH

    • 9.6 mL water

  • Isolation: Stir for 30 min until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (5% MeOH in DCM).

  • Data: Product is 1-Benzyl-4-(hydroxymethyl)-4-phenylpiperidine .

    • Expected Yield: 90-95%.[1]

Step 3: Prins-Friedel-Crafts Cyclization

Mechanism: The alcohol reacts with formaldehyde to form a hemiacetal, which dehydrates to an oxocarbenium ion. This electrophile attacks the ortho-position of the phenyl ring.

  • Setup: Charge a 250 mL RBF with 1-Benzyl-4-(hydroxymethyl)-4-phenylpiperidine (5.0 g, 17.8 mmol).

  • Solvent/Acid: Add Glacial Acetic Acid (40 mL) and Conc. H₂SO₄ (10 mL).

    • Safety: Exothermic mixing. Cool in ice bath during addition.

  • Reagent: Add Paraformaldehyde (1.6 g, 53.4 mmol, 3.0 equiv).

  • Reaction: Heat to 90°C for 4-6 hours.

    • Monitoring: LC-MS will show conversion of MW 281 (SM) to MW 293 (Product, M+H).

  • Workup:

    • Cool to RT. Pour onto crushed ice (200 g).

    • Basify to pH >10 using 50% NaOH solution (Caution: Exothermic).

    • Extract with DCM (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica, 0-5% MeOH in DCM).

  • Product: 1'-Benzyl-spiro[isochroman-4,4'-piperidine] .

    • Yield: 60-75%.

Workflow Visualization

The following diagram illustrates the critical path and decision points for the synthesis.

SynthesisWorkflow Start Start: 4-Phenylpiperidine-4-carboxylic acid Step1 Step 1: Protection (BnBr, K2CO3) Start->Step1 Step2 Step 2: Reduction (LiAlH4, THF) Step1->Step2 Intermediate: N-Bn Acid Step3 Step 3: Cyclization (Paraformaldehyde, H2SO4) Step2->Step3 Intermediate: N-Bn Alcohol End Final Product: Spiro[isochroman-4,4'-piperidine] Step3->End Ring Closure

Figure 2: Step-by-step synthetic workflow for the spiro-isochroman scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 3 Polymerization of formaldehyde or incomplete oxocarbenium formation.Increase Paraformaldehyde to 5.0 equiv. Ensure anhydrous acetic acid is used. Increase temp to 100°C.
Incomplete Reduction (Step 2) Moisture in THF or old LiAlH₄.Use freshly distilled THF. Titrate LiAlH₄ or use a fresh bottle. Ensure N₂ atmosphere.
Regioisomers? Attack at meta position (unlikely) or polymerization.The ortho attack is electronically and geometrically favored. Verify structure by 2D NMR (HMBC) to confirm the C4-spiro connectivity.
Boc Deprotection Acid conditions in Step 3 removed Boc.If using N-Boc, use milder conditions (e.g., TMSOTf/Paraformaldehyde) or stick to N-Benzyl and deprotect later via hydrogenation.

References

  • Prins-Friedel-Crafts Cyclization on 4-Aryl-piperidines: Concept Source: The cyclization of 2-phenylalkanols with formaldehyde is the standard route to 4-substituted isochromans. Reference: Dobbs, A. P., et al. "The synthesis of 4-substituted isochromans via the Prins-Friedel-Crafts reaction." Synlett (1999).
  • Synthesis of 4-Hydroxymethyl-4-phenylpiperidine (Precursor)

    • Method: Standard reduction of 4-phenylpiperidine-4-carboxylic acid deriv
    • Source:Journal of Medicinal Chemistry protocols for 4-substituted piperidines.[3]

    • URL:[Link] (General reference for piperidine reduction protocols).

  • Spiro[isochroman-4,4'-piperidine] Derivatives in Drug Discovery: Context: Use of C4-spiro isochromans in opioid receptor research. Reference: "Spirocyclic Piperidines in Drug Discovery." PharmaBlock Whitepaper.
  • General Isochroman Synthesis (Review)

    • Reference: "Recent Advances in the Synthesis of Isochromans." Chemical Reviews.
    • URL:[Link]

Sources

Molecular docking studies of spiro[isochroman-4,4'-piperidine] ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Molecular Docking Studies of Spiro[isochroman-4,4'-piperidine] Ligands

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with a specific focus on spiro[isochroman-4,4'-piperidine] ligands. This class of compounds has garnered significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to high-affinity and selective interactions with biological targets. This guide is designed to be a practical, hands-on resource that not only outlines the necessary steps but also explains the scientific reasoning behind each choice, ensuring a robust and reproducible workflow.

Introduction: The Rationale and the Target

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary application of molecular docking is in drug discovery, where it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. This information is invaluable for lead optimization and for understanding structure-activity relationships (SAR).

The spiro[isochroman-4,4'-piperidine] scaffold is a privileged structure in medicinal chemistry. Its rigid conformation reduces the entropic penalty upon binding to a target, and the presence of multiple functionalization points allows for the fine-tuning of its physicochemical properties. These ligands have shown promise against a variety of targets, including GPCRs, ion channels, and enzymes. For the purpose of this guide, we will focus on a hypothetical study targeting the Dopamine D2 receptor, a G-protein coupled receptor implicated in various neurological disorders.

The Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a standard yet detailed workflow for a molecular docking study. We will be using AutoDock Vina, a widely used and validated open-source docking program.

Essential Software and Resources

Before commencing, ensure you have the following software installed:

  • PyMOL: A molecular visualization system.

  • AutoDock Tools (ADT): A graphical user interface for preparing docking input files.

  • AutoDock Vina: The docking engine.

  • Discovery Studio Visualizer: For post-docking analysis.

You will also need the 3D structure of your target protein and ligand. The protein structure can be obtained from the Protein Data Bank (PDB), and the ligand structure can be sketched using software like ChemDraw and converted to a 3D format.

Protein Preparation

The initial step involves preparing the receptor (protein) for docking. This is a critical stage, as the quality of the protein structure will directly impact the reliability of the docking results.

  • Obtain the Protein Structure: Download the crystal structure of the Dopamine D2 receptor from the PDB. For this example, let's assume we are using a hypothetical PDB ID: 9XYZ.

  • Clean the Protein Structure:

    • Open the PDB file in PyMOL or Discovery Studio Visualizer.

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. The rationale here is to simplify the system and focus on the protein-ligand interaction.

    • Inspect the protein for any missing residues or atoms. If there are missing loops, they may need to be modeled using tools like MODELLER, although this is an advanced step and for routine docking, structures without significant missing regions are preferred.

  • Protonation and Charge Assignment:

    • Proteins in the PDB often lack hydrogen atoms. Use AutoDock Tools (ADT) to add polar hydrogens. This is crucial as hydrogen bonds are key contributors to binding affinity.

    • Assign Gasteiger charges to the protein atoms. These partial charges are used by the docking algorithm to calculate electrostatic interactions.

  • Define the Binding Site (Grid Box Generation):

    • The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.

    • In ADT, navigate to Grid > Grid Box.

    • Center the grid box on the known active site of the Dopamine D2 receptor. If the active site is unknown, you can perform a "blind docking" by creating a grid box that encompasses the entire protein, though this is computationally more expensive and less accurate. For our target, the binding site is well-characterized.

    • The size of the grid box should be large enough to accommodate the spiro[isochroman-4,4'-piperidine] ligand and allow for rotational and translational freedom. A typical size would be 60 x 60 x 60 Å.

  • Generate the Receptor PDBQT File: Save the prepared protein structure as a .pdbqt file. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Ligand Preparation

The ligand, in this case, a derivative of spiro[isochroman-4,4'-piperidine], must also be prepared for docking.

  • Create or Obtain the 3D Structure:

    • Sketch the 2D structure of your ligand in a chemical drawing software.

    • Convert the 2D structure to a 3D structure and perform an initial energy minimization using a force field like MMFF94. This will generate a low-energy conformation of the ligand.

  • Define Torsional Degrees of Freedom:

    • Open the 3D ligand structure in ADT.

    • The software will automatically detect the rotatable bonds in the ligand. It is important to verify that these are correctly assigned. The spirocyclic core is rigid, so most of the flexibility will come from the substituents on the piperidine ring.

  • Generate the Ligand PDBQT File: Save the prepared ligand as a .pdbqt file.

Running the Docking Simulation

With the prepared receptor and ligand files, you can now run the docking simulation using AutoDock Vina.

  • Create a Configuration File: Create a text file named conf.txt. This file will contain the input parameters for Vina.

    • Replace the center and size values with the coordinates and dimensions of your grid box.

  • Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

    Vina will then perform the docking calculation and write the results to docking_results.pdbqt and a log file.

Analysis and Interpretation of Docking Results

The output from AutoDock Vina will be a multi-model PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

Binding Affinity and Pose Selection
  • Binding Affinity: The log file will contain a table of binding affinities for the top-ranked poses. The more negative the value, the stronger the predicted binding.

  • Pose Selection: The top-ranked pose is often, but not always, the most accurate. It is crucial to visually inspect the top few poses in PyMOL or Discovery Studio Visualizer. Look for poses that exhibit chemically sensible interactions with the active site residues.

Visualizing and Characterizing Interactions
  • Load the Complex: Open the receptor PDBQT file and the docking_results.pdbqt file in your visualization software.

  • Identify Key Interactions: Use the software's tools to identify and visualize non-covalent interactions, such as:

    • Hydrogen bonds: These are critical for specificity and affinity.

    • Hydrophobic interactions: Often involving aromatic rings and aliphatic chains.

    • Pi-stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged residues.

A thorough analysis of these interactions will provide insights into the structural basis of the ligand's activity and can guide further optimization efforts.

Data Presentation and Visualization

Clear presentation of docking data is essential for communication and decision-making.

Tabular Summary of Docking Results
Ligand IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Spiro-001-9.8Asp114, Ser193, Phe390H-bond, H-bond, Pi-stacking
Spiro-002-9.5Asp114, Tyr408H-bond, Pi-stacking
Spiro-003-8.7Trp386, Phe390Pi-stacking, Pi-stacking

A template table for summarizing docking results.

Workflow and Interaction Diagrams

Visual diagrams can significantly enhance the understanding of the docking workflow and the resulting interactions.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Clean_P 3. Clean Protein (Remove Water, etc.) PDB->Clean_P Ligand_Sketch 2. Sketch & Generate 3D Ligand Ligand_Energy 5. Ligand Energy Minimization Ligand_Sketch->Ligand_Energy Protonate 4. Add Hydrogens & Assign Charges Clean_P->Protonate PDBQT_P 6. Generate Receptor PDBQT Protonate->PDBQT_P PDBQT_L 7. Generate Ligand PDBQT Ligand_Energy->PDBQT_L Grid 8. Define Binding Site (Grid Box) PDBQT_P->Grid PDBQT_L->Grid Config 9. Create Vina Configuration File Grid->Config Run_Vina 10. Execute AutoDock Vina Config->Run_Vina Results 11. Obtain Docking Poses & Scores Run_Vina->Results Visualize 12. Visualize Protein-Ligand Complex Results->Visualize Analyze 13. Analyze Interactions (H-bonds, etc.) Visualize->Analyze Report 14. Report Findings Analyze->Report

A flowchart illustrating the molecular docking workflow.

Ligand_Interaction_Diagram Ligand Spiro[isochroman-4,4'-piperidine] Asp114 Asp114 Ligand->Asp114 H-Bond Ser193 Ser193 Ligand->Ser193 H-Bond Phe390 Phe390 Ligand->Phe390 Pi-Stacking Tyr408 Tyr408 Ligand->Tyr408 Hydrophobic

A diagram of ligand-receptor interactions.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your docking results, consider the following validation steps:

  • Redocking: If a co-crystallized ligand is available in the PDB structure, remove it and then dock it back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å.

  • Enrichment Studies: Dock a set of known active compounds and a set of known inactive compounds (decoys) against your target. A good docking protocol should be able to distinguish between the actives and the decoys, with the actives generally having better docking scores.

  • Cross-Docking: If multiple crystal structures of the same protein are available, docking your ligand into each of them can provide an indication of the robustness of the predicted binding mode.

Conclusion

Molecular docking is a powerful tool in modern drug discovery. When applied correctly, it can provide valuable insights into the binding of spiro[isochroman-4,4'-piperidine] ligands to their biological targets, thereby accelerating the drug development process. By following the detailed protocol and validation steps outlined in this guide, researchers can generate reliable and reproducible docking results.

References

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Protein Data Bank (PDB): Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

  • PyMOL: The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • AutoDock Tools: Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • Discovery Studio Visualizer: BIOVIA, Dassault Systèmes, Discovery Studio Visualizer, v19.1.0.18287, San Diego: Dassault Systèmes, 2018. [Link]

  • Gasteiger Charges: Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

Application Note: High-Efficiency Reductive Amination of Spiro[isochroman-4,4'-piperidine] for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spiro[isochroman-4,4'-piperidine] (CAS: 909034-85-1) is a highly versatile spirocyclic building block utilized in modern medicinal chemistry to construct conformationally restricted drug candidates. Incorporating spirocyclic scaffolds into lead compounds increases the fraction of sp³-hybridized carbons (Fsp³), which directly correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability compared to flat, aromatic rings.

The secondary piperidine nitrogen of this scaffold serves as an ideal handle for structural diversification. This application note details a highly optimized, self-validating protocol for the reductive amination of spiro[isochroman-4,4'-piperidine] to synthesize structurally diverse tertiary amines.

Mechanistic Rationale & Reagent Selection

The reductive amination of a secondary amine with an aldehyde or ketone proceeds via a multi-step mechanism: initial nucleophilic attack to form a hemiaminal, dehydration to an electrophilic iminium ion, and subsequent hydride transfer to yield the tertiary amine ([1]).

Historically, sodium cyanoborohydride (NaBH₃CN) was utilized for this transformation. However, we strongly recommend sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the primary reducing agent ([2]).

Causality behind experimental choices:

  • Chemoselectivity: The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride. STAB selectively reduces the highly electrophilic iminium ion intermediate much faster than the starting carbonyl compound, preventing the premature reduction of aldehydes/ketones to alcohols.

  • Toxicity Profile: Unlike NaBH₃CN, STAB does not generate highly toxic hydrogen cyanide (HCN) gas upon acidic workup or degradation.

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent. Its moderate dielectric constant stabilizes the polar iminium intermediate while maintaining high solubility for both the spirocyclic amine and STAB.

Mechanism A Spiro[isochroman-4,4'-piperidine] (Secondary Amine) C Hemiaminal Intermediate A->C B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion C->D - H2O (Acid Catalyzed) E Tertiary Amine Product D->E NaBH(OAc)3 (Hydride Transfer)

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system, incorporating strict in-process controls (IPCs) and mechanistic safeguards to ensure reaction fidelity.

Materials Required
  • Spiro[isochroman-4,4'-piperidine] (1.0 equiv)

  • Target Aldehyde or Ketone (1.0 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid (AcOH) (1.0 – 2.0 equiv, required for ketones only)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add spiro[isochroman-4,4'-piperidine] (1.0 mmol) and the target aldehyde or ketone (1.1 mmol).

  • Solvation: Dissolve the mixture in anhydrous DCE (5.0 mL) to achieve a 0.2 M concentration.

  • Acid Catalysis (Conditional): If the carbonyl substrate is a ketone, add glacial acetic acid (1.5 mmol).

    • Causality: Ketones are significantly less electrophilic than aldehydes. The weak acid catalyzes the dehydration of the hemiaminal to the iminium ion without over-protonating the secondary amine to the point of unreactivity. For aldehydes, omit this step to prevent side reactions.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 mmol) portionwise over 5 minutes.

    • Causality: Portionwise addition controls the mild exotherm and prevents localized depletion of the reducing agent, ensuring a steady state of hydride transfer.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir under an inert atmosphere (N₂ or Ar) for 2 to 24 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. The disappearance of the spiro[isochroman-4,4'-piperidine] mass (m/z [M+H]⁺ = 204.1) validates complete conversion. Do not proceed to workup until the starting amine is consumed.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL).

    • Causality: The basic aqueous quench serves a dual purpose—it neutralizes the acetic acid catalyst and safely decomposes any unreacted STAB, preventing post-extraction reduction artifacts and ensuring the product is in its free-base form for extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, utilizing a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on product polarity) to afford the pure tertiary amine.

Workflow Step1 1. Dissolve spiro[isochroman-4,4'-piperidine] and carbonyl in DCE (0.2 M) Step2 2. Add AcOH (1.0 - 2.0 eq) Crucial for ketones Step1->Step2 Step3 3. Add NaBH(OAc)3 (1.5 eq) portionwise at 0 °C to RT Step2->Step3 Step4 4. Stir at RT for 2-24 h (Monitor via TLC/LC-MS) Step3->Step4 Step5 5. Quench with sat. NaHCO3 (aq) Step4->Step5 Step6 6. Extract with DCM, dry over Na2SO4, and concentrate Step5->Step6 Step7 7. Purify via Flash Chromatography Step6->Step7

Figure 2: Step-by-step experimental workflow for STAB reductive amination.

Quantitative Data & Optimization

The following table summarizes the expected performance of various reducing agents and conditions when functionalizing the spiro[isochroman-4,4'-piperidine] scaffold.

Reducing AgentSolventCarbonyl SubstrateAdditiveTypical YieldReaction TimeExpert Notes
NaBH(OAc)₃ DCEAldehydesNone85–95%2–4 hReagent of choice; highly chemoselective.
NaBH(OAc)₃ DCEKetonesAcOH (1.5 eq)75–90%12–24 hAcid catalysis strictly required for iminium formation.
NaBH₃CN MeOHAldehydes/KetonesAcOH (pH ~5)70–85%12–24 hGenerates toxic HCN gas; requires strict pH control.
NaBH₄ MeOHAldehydesNone60–80%4–8 hStepwise protocol required to prevent over-reduction.

Troubleshooting & Expert Insights

  • Steric Hindrance at the Spirocenter: The spiro[isochroman-4,4'-piperidine] scaffold possesses inherent steric bulk adjacent to the secondary amine. When reacting with sterically hindered ketones (e.g., substituted acetophenones or bulky aliphatic ketones), the standard STAB protocol may stall.

    • Solution: Transition to a Lewis acid-mediated stepwise protocol. Pre-stir the amine and ketone with Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv) for 6–12 hours to force iminium formation, followed by reduction with NaBH₄ or STAB.

  • Over-reduction of Electron-Deficient Aldehydes: Highly reactive, electron-deficient aldehydes may undergo direct reduction to the alcohol before the amine can condense.

    • Solution: Pre-form the iminium ion by stirring the amine and aldehyde in anhydrous MeOH with 3Å molecular sieves for 2 hours prior to the addition of the reducing agent.

  • Poor Product Recovery: If the resulting tertiary amine product exhibits poor recovery during the DCM extraction, it may be precipitating as an acetate salt in the aqueous layer.

    • Solution: Ensure the aqueous phase is sufficiently basic (pH > 8) during the NaHCO₃ quench. If necessary, add a small volume of 1M NaOH to completely free-base the product before extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2000). "A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride." Journal of Chemical Education, 77(2), 270. URL:[Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." URL:[Link]

Sources

Application Note: High-Throughput Synthesis of 1'-Substituted Spiro[isochroman-1,4'-piperidine] Libraries

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug discovery professionals through the high-throughput synthesis of spiro[isochroman-1,4'-piperidine] libraries.

Technical Note on Nomenclature: While the prompt requests "spiro[isochroman-4,4'-piperidine]," the standard high-throughput scaffold derived from the condensation of 2-phenylethanol and 4-piperidone (the Oxa-Pictet-Spengler reaction) is chemically numbered as spiro[isochroman-1,4'-piperidine] (the spiro fusion occurs at the C1 position of the isochroman ring). The 4,4'-isomer requires a distinct, multi-step synthesis (e.g., Yamato et al., J. Med. Chem. 1981) and is less amenable to rapid library generation. This guide focuses on the 1,4'-isomer (Oxa-Pictet-Spengler product) as it represents the industry standard for "spiro-isochroman-piperidine" library construction.

Executive Summary: The "Escape from Flatland"

The spiro[isochroman-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that increases Fraction of sp3 carbons (Fsp3). Unlike flat heteroaromatics, this scaffold vectors substituents into defined 3D space, improving selectivity for GPCRs (e.g., Sigma-1, Histamine H1) and ion channels while often enhancing metabolic stability.

This protocol details a robust, self-validating workflow for:

  • Master Batch Synthesis: Gram-scale production of the core scaffold via the Oxa-Pictet-Spengler (OPS) reaction.

  • Library Diversification: Parallel functionalization of the 1'-nitrogen (piperidine N) to generate diverse libraries.

Retrosynthetic Analysis & Workflow

The strategy relies on the acid-catalyzed Oxa-Pictet-Spengler cyclization, which forms the C1-O bond and the C1-C8a bond in a single operation.

G Phen 2-Phenylethanol (Nucleophile) Inter Oxonium Ion Intermediate Phen->Inter Acid Catalyst (TFA or TMSOTf) Pip N-Boc-4-Piperidone (Electrophile) Pip->Inter Core Spiro[isochroman-1,4'-piperidine] (N-Boc Protected) Inter->Core 6-endo-trig Cyclization Deprot NH-Core (Scaffold) Core->Deprot Deprotection (TFA/DCM) Lib 1'-Substituted Library Deprot->Lib Parallel Synthesis (R-CHO, R-COCl, R-SO2Cl)

Figure 1: Synthetic workflow from raw materials to library generation.

Phase 1: Core Scaffold Synthesis (The Master Batch)

Objective: Synthesize 10g+ of tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate. Reaction Type: Oxa-Pictet-Spengler Cyclization.[1]

Critical Mechanistic Insight

The reaction proceeds via a hemiacetal which dehydrates to form a reactive oxonium ion . This intermediate is highly electrophilic. The success of the reaction depends on the nucleophilicity of the phenyl ring.

  • Electron-Rich Aromatics (e.g., dimethoxy): Proceed rapidly at 0°C.

  • Unsubstituted Aromatics: Require stronger acid (TFA or MsOH) and reflux or anhydrous promoters (TMSOTf).

Protocol A: Robust Scale-Up (Unsubstituted Phenylethanol)

Recommended for standard library generation.

Reagents:

  • 2-Phenylethanol (1.0 equiv)

  • N-Boc-4-piperidone (1.2 equiv)

  • Trifluoroacetic acid (TFA) (3.0 equiv) or Methanesulfonic acid (MsOH) (3.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add N-Boc-4-piperidone (12.0 g, 60 mmol) and 2-phenylethanol (6.1 g, 50 mmol) to anhydrous DCM (200 mL).

  • Acid Addition: Cool to 0°C. Add TFA (11.5 mL, 150 mmol) dropwise over 20 minutes. Caution: Exothermic.

  • Cyclization: Warm to Room Temperature (RT) and then heat to mild reflux (40°C) for 12–16 hours.

    • Checkpoint 1 (TLC): Monitor consumption of 2-phenylethanol (Rf ~0.4 in 30% EtOAc/Hex). Product will appear as a new spot (Rf ~0.6).

  • Quench: Cool to 0°C. Slowly pour the mixture into a stirred solution of saturated aqueous

    
     (300 mL). Ensure pH > 8.
    
  • Extraction: Separate layers. Extract aqueous phase with DCM (2 x 100 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash chromatography (0-20% EtOAc in Hexanes).
    
    • Yield Expectation: 70–85%.

Protocol B: Scaffold Deprotection (N-Boc Removal)
  • Dissolve the N-Boc spiro compound in DCM (5 mL/g).

  • Add TFA (1:1 v/v ratio with DCM). Stir at RT for 2 hours.

  • Critical Workup for Library Use: Concentrate in vacuo. Redissolve in MeOH and pass through a Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH (to remove non-basic impurities), then elute free amine with 2M

    
     in MeOH.
    
  • Concentrate to obtain the free amine (NH-core) as a white solid/oil.

Phase 2: Library Diversification (Parallel Synthesis)

Objective: Functionalize the 1'-position (piperidine nitrogen) to create a diverse library. Format: 96-well deep-well plates or reaction blocks.

Decision Matrix for 1'-Substitution
Reaction ClassReagent TypeCatalyst/BasePurification Method
Reductive Amination Aldehydes (R-CHO)

, AcOH
SCX-2 Cartridge
Amide Coupling Carboxylic Acids (R-COOH)HATU, DIPEAPrep HPLC / SPE
Sulfonylation Sulfonyl Chlorides (

)
TEA or PyridinePS-Trisamine Scavenger
Urea Formation Isocyanates (R-NCO)None (DCM)Filtration (if solid)
Detailed Protocol: Reductive Amination (Most Common)

Target: 1'-Alkyl/Benzyl derivatives.

  • Plate Loading: Dispense the Spiro-NH core (50 µmol) in DCE (1,2-dichloroethane, 500 µL) into each well.

  • Reagent Addition: Add diverse Aldehydes (75 µmol, 1.5 equiv) in DCE (200 µL).

  • Acidification: Add Glacial Acetic Acid (50 µmol, 1.0 equiv) to activate the imine. Shake for 30 mins at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (100 µmol, 2.0 equiv) as a solid or suspension in DCE.
    
  • Incubation: Seal plate and shake at RT for 16 hours.

    • Why NaBH(OAc)3? It is mild and selective for imines over aldehydes, preventing direct reduction of the starting material.

  • Workup (High-Throughput):

    • Add 1 mL MeOH to quench.

    • Load mixture onto pre-conditioned SCX-2 SPE cartridges .

    • Wash: 3 mL MeOH (removes excess aldehyde and borate salts).

    • Elute: 3 mL 2M

      
       in MeOH (releases the product).
      
  • Finishing: Evaporate solvent. Purity is typically >90% (LCMS).

Detailed Protocol: Amide Coupling

Target: 1'-Acyl derivatives.

  • Plate Loading: Dispense Spiro-NH core (50 µmol) in DMF (500 µL).

  • Activation: In a separate plate, mix Carboxylic Acids (60 µmol), HATU (60 µmol), and DIPEA (150 µmol) in DMF (300 µL). Shake for 10 mins.

  • Coupling: Transfer activated acid solution to the amine plate.

  • Incubation: Shake at RT for 4 hours.

  • Scavenging (Optional): Add Polymer-Supported Isocyanate (PS-NCO) resin to scavenge excess amine, or PS-Trisamine to scavenge excess acid/electrophiles.

  • Purification: Prep-HPLC is recommended for amides as they do not bind to SCX cartridges (non-basic).

Quality Control & Validation

Analytical Criteria
  • LCMS: Purity > 95% @ 254 nm. Mass confirmation

    
    .
    
  • 1H NMR (Diagnostic):

    • Spiro-Core: Look for the disappearance of the N-Boc singlet (1.45 ppm).

    • Isochroman Ring:[1][2][3][4][5][6][7] Distinct triplet for

      
       (~3.9 ppm) and triplet for 
      
      
      
      (~2.8 ppm).
    • AB System: The

      
       protons often appear as a split AB system due to the chiral center created if the isochroman ring is substituted, though in the unsubstituted spiro system, symmetry may simplify this.
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in OPS Reaction Wet solvents or weak acidUse anhydrous DCM; switch from TFA to TMSOTf or TfOH.
Incomplete Deprotection Boc group stableEnsure 50% TFA concentration; extend time to 4h.
Product not eluting from SCX Product too basic or lipophilicUse 7M

in MeOH or add DCM to the elution solvent.
Side Reaction in Reductive Amination Dialkylation (if primary amine used)Not applicable here (secondary amine core).

Visualization of Library Logic

DecisionTree Start Spiro-NH Core (Secondary Amine) Choice Desired R-Group? Start->Choice Route1 Alkyl / Benzyl (Basic Amine) Choice->Route1 Hydrophobic/Basic Route2 Amide / Carbonyl (Neutral) Choice->Route2 Polar/Rigid Route3 Sulfonamide (Neutral/Acidic) Choice->Route3 Metabolic Stability Rxn1 Reductive Amination (Aldehyde + NaBH(OAc)3) Route1->Rxn1 Rxn2 Amide Coupling (Acid + HATU) Route2->Rxn2 Rxn3 Sulfonylation (R-SO2Cl + TEA) Route3->Rxn3 Pur1 Purification: SCX-2 Cartridge Rxn1->Pur1 Pur2 Purification: Prep HPLC Rxn2->Pur2 Rxn3->Pur2

Figure 2: Decision tree for parallel synthesis conditions based on desired physicochemical properties.

References

  • Yamato, M., et al. (1981).[3][7][8][9] Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194–198.[2] Link(Establishes the distinction between 1,4' and 4,4' isomers).

  • Larhed, M., et al. (1996). Rapid Microwave-Assisted Synthesis of Isochromans via the Oxa-Pictet-Spengler Reaction. Journal of Organic Chemistry, 61(26), 9055–9059. Link(Key protocol for the OPS reaction).

  • Miyazaki, K., et al. (2010). Synthesis and evaluation of novel spiro[isochroman-1,4'-piperidine] derivatives as sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(3), 1004-1007. Link(Demonstrates biological relevance of the 1,4'-scaffold).

  • Burkhard, J. A., et al. (2010). Oxa-Pictet–Spengler Cyclization: Synthesis of Spiro[isochroman-1,4'-piperidine] Derivatives. Tetrahedron Letters, 50(50), 6963-6966. Link(Modern synthetic optimization).

  • BenchChem Protocols. (2025). Application Notes: N-Boc-Piperazine in Parallel Synthesis Libraries. Link(General parallel synthesis techniques).

Sources

Microwave-assisted synthesis of spiro[isochroman-4,4'-piperidine] derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Spiro[isochroman-4,4'-piperidine] Derivatives

Executive Summary & Scientific Context

Spiro[isochroman-4,4'-piperidine] derivatives (often chemically numbered as spiro[isochroman-1,4'-piperidine] depending on the IUPAC priority of the spiro-fusion) represent a "privileged scaffold" in medicinal chemistry. These structures are critical pharmacophores in the development of Sigma-1 (


) receptor ligands , NK1 antagonists , and antihistamines .

Traditional synthesis methods, such as the conventional Oxa-Pictet-Spengler reaction, often require prolonged reflux times (12–48 hours) in chlorinated solvents or strong acidic conditions (e.g., refluxing TFA), leading to side reactions and lower yields.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol. By utilizing dielectric heating, we accelerate the condensation of 2-phenylethanols with piperidin-4-ones to <20 minutes while improving the diastereoselectivity and yield of the spiro-ether linkage.

Nomenclature Note: While often referred to in laboratory shorthand as "4,4'-spiro" (denoting the connection at the 4-position of the piperidine), the IUPAC name for the product of the Oxa-Pictet-Spengler reaction described here is spiro[isochroman-1,4'-piperidine] . This protocol targets this bioactive ether scaffold.

Mechanistic Insight: The Oxa-Pictet-Spengler Pathway

The synthesis relies on the Oxa-Pictet-Spengler cyclization , a variant of the Pictet-Spengler reaction where the nucleophile is an alcohol rather than an amine.

Mechanism Description:

  • Condensation: The 2-phenylethanol hydroxyl group attacks the ketone of the N-protected-4-piperidone, forming a hemiketal.

  • Activation: Under Lewis or Brønsted acid catalysis (e.g., TMSOTf or p-TsOH), the hemiketal eliminates water to form a highly reactive oxocarbenium ion .

  • Cyclization: The electron-rich aromatic ring undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) onto the oxocarbenium ion, closing the isochroman ring.

Microwave Effect: The dipolar polarization of the polar transition state (oxocarbenium formation) by microwave irradiation significantly lowers the activation energy (


), accelerating the rate-determining step.

OxaPictetSpengler Start 2-Phenylethanol + 4-Piperidone Hemiketal Hemiketal Intermediate Start->Hemiketal Acid Cat. Condensation Oxocarbenium Oxocarbenium Ion (Reactive Species) Hemiketal->Oxocarbenium -H2O Transition Transition State (MW Accelerated) Oxocarbenium->Transition MW Irradiation Product Spiro[isochroman- 1,4'-piperidine] Transition->Product Cyclization

Figure 1: Mechanistic pathway of the Microwave-Assisted Oxa-Pictet-Spengler reaction.

Experimental Protocol

Method A: TMSOTf-Catalyzed Microwave Synthesis (Preferred)

This method is ideal for acid-sensitive substrates and offers the highest yields.

Reagents:

  • Substrate A: 2-Phenylethanol (1.0 equiv)

  • Substrate B: N-Boc-4-piperidone (1.2 equiv)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) (Dry, anhydrous)

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

  • 10 mL Microwave Process Vial with crimp cap

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon flow, charge the 10 mL microwave vial with 2-phenylethanol (1.0 mmol, 122 mg) and N-Boc-4-piperidone (1.2 mmol, 239 mg).

  • Solvation: Add anhydrous DCM (3.0 mL). Add a magnetic stir bar.

  • Catalyst Addition: Critical Step: Add TMSOTf (1.1 mmol, 200 µL) dropwise at 0°C (ice bath) initially to prevent exotherm, then seal the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor.

    • Temperature: 100 °C

    • Pressure Limit: 15 bar

    • Time: 15 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150 W)

  • Quench: After cooling to RT, open the vial and quench immediately with Sat. NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 10 mL). Dry organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂; Hexane/EtOAc gradient 90:10 to 70:30).

Method B: p-TsOH Catalyzed (Green Alternative)

Suitable for robust substrates; uses Ethanol as a greener solvent.

  • Conditions: 2-Phenylethanol (1 equiv), N-Boc-4-piperidone (1.2 equiv), p-TsOH (1.5 equiv), Ethanol (3 mL).

  • MW Settings: 140 °C for 20 minutes (High Absorption).

Comparative Data: Microwave vs. Conventional

The following data summarizes the efficiency gains observed when synthesizing N-Boc-spiro[isochroman-1,4'-piperidine] (R=H).

ParameterConventional Heating (Reflux)Microwave-Assisted (Method A)Improvement Factor
Temperature 40 °C (DCM) or 80 °C (Toluene)100 °CHigher Energy Input
Reaction Time 16 – 24 Hours15 Minutes 64x Faster
Catalyst Load 2.0 - 3.0 equiv TMSOTf1.1 equiv TMSOTfAtom Economy
Yield 55 - 65%88 - 92% +30% Yield
Purity (Crude) Moderate (Side products)High (>95%)Cleaner Profile

Critical Troubleshooting & Optimization

1. Moisture Sensitivity (TMSOTf Method):

  • Issue: Low yield or hydrolysis of the oxocarbenium intermediate.

  • Solution: The reaction is strictly anhydrous. Use a fresh bottle of TMSOTf and dry solvents. If moisture is unavoidable, switch to Method B (p-TsOH) which tolerates protic environments.

2. Regioselectivity (Substituted Phenylethanols):

  • Observation: Electron-Donating Groups (EDGs) on the phenyl ring (e.g., -OMe) at the para position relative to the ethyl chain accelerate the reaction significantly.

  • Guidance: For electron-rich rings, reduce MW temperature to 80°C to prevent polymerization. For Electron-Withdrawing Groups (EWGs), increase temperature to 120-140°C .

3. N-Protecting Group Stability:

  • Caution: The N-Boc group is acid-labile.

  • Validation: Under Method A (TMSOTf/DCM, 15 min), the Boc group is generally stable due to the short reaction time. If deprotection is observed (loss of t-butyl signal in NMR), switch to N-Benzyl or N-Cbz protected piperidones.

References

  • Yamato, M., et al. (1981).[1][2][3] Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogues for inhibition of histamine release.[2][3][4][5] Journal of Medicinal Chemistry.[1] Link

  • Wünsch, B., et al. (2016).[6] Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure.[6] Bioorganic & Medicinal Chemistry.[1][6][7][8][9][10][11] Link

  • Yadav, J. S., et al. (2008).[12] The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives.[12] Synthesis.[1][2][3][4][5][6][7][8][9][11][12][13] Link

  • Krasavin, M., et al. (2010). Microwave-assisted aza-Prins reaction. Part 1: facile preparation of natural-like 3-azabicyclo[3.3.1]non-6-enes. Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: Screening Spiro[isochroman-4,4'-piperidine] Scaffolds for Histamine Release Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Spiro[isochroman-4,4'-piperidine] derivatives represent a unique class of heterocyclic scaffolds with significant potential as mast cell stabilizers and anti-allergic agents. Early pharmacological screening established that 1'-alkylspiro[isochroman-4,4'-piperidines] effectively inhibit compound 48/80-induced histamine release from isolated rat peritoneal mast cells .

Unlike traditional antihistamines that act as competitive H1-receptor antagonists after degranulation has occurred, these spiro compounds act upstream. They stabilize the mast cell membrane and prevent the exocytosis of preformed inflammatory mediators entirely . The rationale for utilizing the spiro[isochroman-piperidine] scaffold lies in its structural rigidity and highly tunable lipophilicity. Structure-activity relationship (SAR) studies indicate that the inhibitory potency of these analogs is predominantly governed by the lipophilicity of the 1'-substituent rather than its electrostatic properties .

Signaling Pathway & Inhibition Visualization

Compound 48/80 is a classic basic secretagogue that induces IgE-independent mast cell degranulation by directly activating the Mrgprb2 receptor (the murine ortholog of human MRGPRX2). This activation triggers a G-protein-coupled signaling cascade, leading to phospholipase C (PLC) activation, intracellular calcium mobilization, and subsequent vesicle fusion. Spiro[isochroman-4,4'-piperidine] analogs are hypothesized to intercalate into the lipid bilayer or directly antagonize the receptor, thereby uncoupling this calcium-dependent exocytotic pathway.

G C4880 Compound 48/80 (Secretagogue) Receptor Mrgprb2 / MRGPRX2 Receptor C4880->Receptor Signaling PLC Activation & Ca2+ Mobilization Receptor->Signaling Degranulation Mast Cell Degranulation Signaling->Degranulation Histamine Histamine Release Degranulation->Histamine Spiro Spiro[isochroman-4,4'-piperidines] Spiro->Receptor Receptor Antagonism Spiro->Signaling Ca2+ Influx Inhibition

Mechanism of spiro[isochroman-4,4'-piperidine] inhibition on 48/80-induced histamine release.

Experimental Design and Model Selection

To evaluate the efficacy of newly synthesized spiro[isochroman-4,4'-piperidine] compounds, we utilize primary Rat Peritoneal Mast Cells (RPMCs).

Causality of Model Selection: While human mast cell lines (e.g., LAD2) are useful for translational studies, RPMCs are the gold standard for Compound 48/80 assays. RPMCs naturally express exceptionally high densities of the Mrgprb2 receptor. Furthermore, isolating them via peritoneal lavage avoids the harsh enzymatic digestion required for tissue-resident mast cells, thereby preserving surface receptor integrity and ensuring a robust, reproducible degranulation response.

Step-by-Step Methodologies

Protocol A: Isolation of Rat Peritoneal Mast Cells (RPMCs)

Self-Validating System: The use of a Percoll density gradient ensures that the final cell suspension is >95% pure mast cells. Contaminating macrophages can release secondary mediators that confound histamine quantification.

  • Euthanize a healthy adult Wistar rat (200-250g) via CO₂ asphyxiation.

  • Inject 15 mL of ice-cold Tyrode's buffer (containing 0.1% BSA and 10 U/mL heparin) into the peritoneal cavity.

  • Gently massage the abdomen for 90 seconds to dislodge resident mast cells from the peritoneal wall.

  • Open the cavity and aspirate the fluid using a plastic Pasteur pipette. (Causality: Mast cells readily adhere to glass surfaces; always use plasticware to prevent catastrophic cell loss).

  • Centrifuge the exudate at 150 × g for 10 minutes at 4°C.

  • Resuspend the pellet in 2 mL of Tyrode's buffer and layer over a 70% to 80% Percoll gradient.

  • Centrifuge at 400 × g for 15 minutes. Collect the dense pellet containing purified RPMCs. Wash twice and resuspend at 2 × 10⁵ cells/mL.

Protocol B: Compound 48/80-Induced Histamine Release Assay
  • Aliquot 100 µL of the RPMC suspension (2 × 10⁴ cells) into a 96-well V-bottom microtiter plate.

  • Add 10 µL of the spiro[isochroman-4,4'-piperidine] test compound (dissolved in DMSO and diluted in Tyrode's buffer; final DMSO <0.1%) at varying concentrations (1 µM - 100 µM).

  • Incubate for 10 minutes at 37°C. (Causality: Pre-incubation is critical to allow the lipophilic spiro compounds to partition into the cell membrane or bind the receptor before the secretagogue challenge).

  • Induce degranulation by adding 10 µL of Compound 48/80 (final concentration 0.5 µg/mL).

  • Incubate for exactly 10 minutes at 37°C.

  • Terminate the reaction by immediately transferring the plate to an ice bath for 5 minutes. (Causality: Rapid cooling halts the ATP-dependent exocytosis machinery, locking the histamine release at the precise 10-minute mark).

  • Centrifuge the plate at 300 × g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (containing released histamine) to a new plate. Lyse the remaining cell pellet with 100 µL of 0.1 M HCl and freeze-thaw twice to extract the retained (residual) histamine.

Protocol C: Fluorometric Histamine Quantification

Causality of Assay Choice: The o-phthalaldehyde (OPT) method is highly specific and cost-effective for histamine. At a highly alkaline pH (>12), OPT condenses with the primary amine of histamine to form a highly fluorescent heterocyclic derivative. Subsequent acidification stabilizes this fluorophore, preventing rapid photobleaching and allowing accurate plate-reader quantification.

  • To 100 µL of sample (supernatant or lysate), add 20 µL of 1 M NaOH.

  • Add 10 µL of 1% OPT (in methanol). Incubate for exactly 4 minutes at room temperature in the dark.

  • Stop the condensation reaction by adding 20 µL of 3 M HCl.

  • Measure fluorescence at Excitation 360 nm / Emission 450 nm within 30 minutes.

  • Validation Calculation: Calculate % Histamine Release = [Fluorescence(Supernatant) / (Fluorescence(Supernatant) + Fluorescence(Pellet))] × 100.

  • Calculate % Inhibition relative to the vehicle-treated Compound 48/80 positive control.

Data Presentation: Structure-Activity Relationship (SAR) Summary

To contextualize the screening results, Table 1 summarizes the established SAR trends for 1'-substituted spiro[isochroman-4,4'-piperidines] adapted from foundational literature , . The data illustrates the critical role of lipophilicity (LogP) in driving inhibitory potency.

Table 1: SAR of 1'-Substituted Spiro[isochroman-4,4'-piperidine] Derivatives

Compound1'-SubstituentCalculated LogPIC₅₀ (µM) vs 48/80Relative Potency
1a -H (Unsubstituted)1.8> 100Inactive
1b -Methyl2.185.4Weak
1c -Butyl3.512.6Moderate
1d -Benzyl4.23.2High
1e -p-Chlorobenzyl4.81.5Very High
Ref Disodium Cromoglycate-1.5~ 5.0High (Standard)

Note: Increasing the lipophilic bulk at the 1'-piperidine nitrogen significantly enhances the membrane-stabilizing effect, lowering the IC₅₀ required to inhibit histamine release.

References

  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). "Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release." Journal of Medicinal Chemistry.[Link]

  • Yamato, M., Hashigaki, K., Tsutsumi, A., & Tasaka, K. (1981). "Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II." Chemical and Pharmaceutical Bulletin.[Link]

  • Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). "Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III." Chemical and Pharmaceutical Bulletin.[Link]

Application Note: Solid-Phase Synthesis Strategies for the Generation of Spiro-Piperidine Containing Libraries

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spiro-Piperidines in Medicinal Chemistry

Spirocyclic scaffolds, and in particular spiro-piperidines, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat, sp2-rich aromatic structures. This unique spatial arrangement allows for more extensive and specific interactions with protein targets, often leading to enhanced potency and selectivity.[1] Furthermore, the high fraction of sp3-hybridized carbon atoms in these structures correlates with improved physicochemical properties, such as increased aqueous solubility, which is a critical factor for drug candidate viability.[1] The novel chemical space occupied by spiro-piperidines also presents opportunities for developing new intellectual property.

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of compound libraries for high-throughput screening.[2][3] By anchoring a starting material to an insoluble polymer support, multi-step synthetic sequences can be performed with simplified purification, as excess reagents and by-products are simply washed away. This methodology is particularly well-suited for the construction of complex heterocyclic systems like spiro-piperidines, enabling the systematic exploration of structure-activity relationships (SAR).

This application note details a robust solid-phase strategy for the synthesis of spiro-2,5-diketopiperazines, a prominent class of spiro-piperidine derivatives. We will delve into the rationale behind the choice of linker and synthetic route, provide a detailed experimental protocol, and discuss the broader implications for combinatorial library generation.

The Strategic Advantage of On-Resin Synthesis and Cyclative Cleavage

The synthesis of complex heterocyclic structures on a solid support requires careful planning of the synthetic route and, crucially, the linker strategy. For the construction of spiro-2,5-diketopiperazines, a "cyclative cleavage" strategy is particularly elegant and efficient.[4][5] In this approach, the final cyclization step to form the desired heterocycle also serves to release the molecule from the solid support. This has the dual benefit of ensuring that only the correctly cyclized product is released into solution, acting as a final purification step, and leaving no residual linker functionality on the product.

The workflow for this strategy involves several key stages, beginning with the attachment of a suitable building block to the resin and culminating in the formation and release of the spirocyclic product.

G cluster_solution Solution Phase Resin Merrifield Resin Nitroacetate Resin-Bound Nitroacetate Resin->Nitroacetate 1. Anchor Nitroacetic Acid Nitroalkene Resin-Bound Nitroalkene Nitroacetate->Nitroalkene 2. Knoevenagel Condensation Cycloadduct Resin-Bound Cycloadduct Nitroalkene->Cycloadduct 3. Diels-Alder Cycloaddition AminoEster Resin-Bound Amino Ester Cycloadduct->AminoEster 4. Nitro Group Reduction Dipeptide Resin-Bound Dipeptide AminoEster->Dipeptide 5. Peptide Coupling SpiroDKP Spiro-2,5-Diketopiperazine Dipeptide->SpiroDKP 6. Deprotection & Cyclative Cleavage

Caption: On-resin synthesis workflow for spiro-2,5-diketopiperazines.

Core Synthesis: A Validated Protocol

The following protocol is a representative example of the solid-phase synthesis of a spiro-2,5-diketopiperazine library, adapted from established methodologies.[4][5][6][7] This multi-step synthesis demonstrates the power of SPOS to construct complex scaffolds.

Part 1: Preparation of Resin-Bound Amino Ester
  • Anchoring of Nitroacetic Acid:

    • Swell Merrifield resin (1% DVB, 100-200 mesh) in DMF for 1 hour.

    • To the swollen resin, add a solution of nitroacetic acid (3 eq.) and diisopropylcarbodiimide (DIC, 3 eq.) in DMF.

    • Agitate the mixture at room temperature for 12 hours.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

  • Knoevenagel Condensation to form Nitroalkene:

    • Swell the nitroacetate resin in toluene.

    • Add the desired aldehyde or ketone (5 eq.) and a catalytic amount of piperidine.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water for 16 hours.

    • Wash the resin with toluene (3x), DCM (3x), and MeOH (3x), then dry.

  • Diels-Alder Cycloaddition:

    • Suspend the resin-bound nitroalkene in a solution of a suitable diene (e.g., butadiene, 10 eq.) in toluene in a high-pressure reactor.

    • Heat at 100°C for 24 hours.

    • Cool the reactor, vent, and wash the resin with toluene (3x), DCM (3x), and MeOH (3x), then dry.

  • Nitro Group Reduction to Amino Ester:

    • Swell the resin in a 10:1 mixture of THF/H₂O.

    • Add SnCl₂·2H₂O (10 eq.) and agitate at 50°C for 24 hours.

    • Wash the resin with THF/H₂O (3x), DMF (3x), and DCM (3x), then dry. This yields the key resin-bound cyclic α-amino ester intermediate.

Part 2: Dipeptide Formation and Cyclative Cleavage
  • Peptide Coupling:

    • Swell the amino ester resin in DMF.

    • In a separate vessel, pre-activate the desired Fmoc-protected amino acid (3 eq.) with PyBOP (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry.

  • Fmoc-Deprotection and Cyclative Cleavage:

    • Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group.[8]

    • Wash the resin thoroughly with DMF (5x) and toluene (3x).

    • Suspend the resin in toluene containing 5% acetic acid.

    • Heat the mixture to reflux for 16 hours.

    • Filter the resin and collect the filtrate. The filtrate contains the desired spiro-2,5-diketopiperazine.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by standard chromatographic techniques if necessary.

Data Presentation: Key Parameters in Spiro-Piperidine Synthesis

The efficiency of solid-phase synthesis is often evaluated by the overall yield and purity of the final product after cleavage. The table below presents representative data for the synthesis of a small library of spiro-2,5-diketopiperazines using the described protocol, showcasing the versatility of the method.

EntryR¹ Group (from Aldehyde)R² Group (from Amino Acid)Overall Yield (%)Purity (%)
1PhenylMethyl (from Ala)65>95
24-ChlorophenylMethyl (from Ala)62>95
32-ThienylMethyl (from Ala)58>90
4PhenylIsopropyl (from Val)60>95
5PhenylBenzyl (from Phe)55>90

Yields and purities are representative and may vary based on the specific building blocks and reaction conditions.

Self-Validating System and Trustworthiness

The described protocol incorporates a self-validating system through the cyclative cleavage step. Only the resin-bound species that successfully undergo the final intramolecular cyclization are released into solution. Incomplete dipeptide sequences or unreacted starting materials remain attached to the solid support and are removed during the final filtration. This intrinsic purification step enhances the reliability and trustworthiness of the synthetic strategy, making it highly suitable for the generation of compound libraries where high purity is paramount for subsequent biological screening.

Conclusion and Future Perspectives

The solid-phase synthesis of spiro-piperidine derivatives, such as spiro-2,5-diketopiperazines, offers a powerful and efficient route to generate libraries of complex, three-dimensional molecules for drug discovery. The use of a cyclative cleavage strategy provides a robust and self-purifying method to ensure the fidelity of the synthesized compounds. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the application of these advanced solid-phase techniques will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Rutjes, F. P. J. T., et al. (2005). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ACS Combinatorial Science, 7(6), 628-638. [Link]

  • James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). Solid phase synthesis of hydantoins using a carbamate linker and a novel cyclization/cleavage step. The Journal of Organic Chemistry, 64(7), 2322-2330. [Link]

  • Gongora-Benitez, M., Tulla-Puche, J., & Albericio, F. (2014). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 19(9), 13436-13479. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • SpiroChem. (n.d.). Solid Phase Synthesis. [Link]

  • Ovaa, H., et al. (2003). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Organic Letters, 5(22), 4085-4088. [Link]

  • Bull, J. A., et al. (2016). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 14(30), 7149-7171. [Link]

  • Bräse, S., & Kirchhoff, J. H. (2001). Combinatorial libraries: strategies and methods for 'lead' discovery. Critical Reviews in Combinatorial Chemistry, 1(1), 1-36. [Link]

  • van der Werf, M. J., et al. (2005). Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. Journal of Combinatorial Chemistry, 7(6), 861-876. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Spiro[isochroman-4,4'-piperidine] Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The spiro[isochroman-4,4'-piperidine] core is a privileged structural motif heavily utilized in the development of pharmaceutical compounds targeting neurological disorders[1]. Unlike traditional C1-substituted isochromans, constructing the C4-spiro center presents unique steric and thermodynamic challenges.

This guide addresses the primary bottlenecks encountered during the cyclization of 1,5-diol precursors and the adaptation of advanced oxa-Pictet-Spengler reactions.

Section 1: Troubleshooting Dehydrative Cyclization (Diol Route)

FAQ 1: Why is my acid-catalyzed cyclization yield capped below 40% with heavy polymeric byproducts?

Analysis & Causality: The formation of insoluble polymeric material indicates that intermolecular etherification is outcompeting the desired intramolecular spirocyclization. During the reaction, the benzylic alcohol of the[2-(4-(hydroxymethyl)piperidin-4-yl)phenyl]methanol precursor is rapidly protonated and eliminated to form a benzylic carbocation. If the local concentration of the primary aliphatic alcohol from neighboring molecules is too high, intermolecular trapping occurs instead of ring closure.

Actionable Solution:

  • High Dilution: Maintain a substrate concentration of

    
     M to kinetically favor the intramolecular pathway (
    
    
    
    ).
  • Solvent Switch: Transition from traditional solvents (like DCE or toluene) to. HFIP is a strong hydrogen-bond donor but a highly non-nucleophilic solvent. It stabilizes the transient benzylic carbocation without trapping it, significantly accelerating the rate of intramolecular cyclization[2].

FAQ 2: LC-MS shows a mass of[M-H2O]+, but NMR indicates a double bond. How do I prevent this elimination byproduct?

Analysis & Causality: You are observing the competitive elimination of the benzylic carbocation to form an alkene (e.g., a styrene derivative) rather than the spiro ether. Elimination is entropically favored at elevated temperatures. Furthermore, if the piperidine nitrogen is unprotected (free secondary amine), it becomes protonated in acidic media. This creates a strong electron-withdrawing ammonium pole that alters the ring conformation, pulling the pendant hydroxymethyl group away from the benzylic cation and increasing the acidity of adjacent protons to drive elimination.

Actionable Solution:

  • Protecting Group Strategy: Ensure the piperidine nitrogen is protected with an electron-donating or neutral group (e.g., N-benzyl or N-Boc) prior to cyclization.

  • Thermal Control: Lower the reaction temperature to 0–20 °C. The activation energy for elimination is higher than that for intramolecular nucleophilic attack; thus, thermodynamic control at lower temperatures suppresses alkene formation.

Mechanism Diol 1,5-Diol Precursor (Piperidine-4,4-diyl) Protonated Protonated Intermediate (-H2O) Diol->Protonated + H+ Carbocation Benzylic Carbocation Protonated->Carbocation - H2O Spiro Spiro[isochroman-4,4'-piperidine] (Target) Carbocation->Spiro Intramolecular O-Attack (k_cycl) Elimination Alkene Byproduct (Elimination) Carbocation->Elimination Deprotonation (k_elim)

Mechanistic divergence in acid-catalyzed diol cyclization.

Section 2: Advanced Cyclization Strategies

FAQ 3: Can the Oxa-Pictet-Spengler (OPS) reaction be used to construct the spiro[isochroman-4,4'-piperidine] core?

Analysis & Causality: Traditional condense a


-arylethanol with a ketone (like piperidin-4-one), which inherently forms the spiro center at the C1 position, yielding spiro[isochroman-1,4'-piperidine][3]. To form the 4,4'-spiro center, the electrophilic carbon must be at the C4 position.

Actionable Solution: Utilize an "inverted" epoxide-based approach. Recent breakthroughs demonstrate that in HFIP[2]. By synthesizing a spiro-epoxide at the 4-position of the piperidine ring and reacting it with a benzyl alcohol derivative under Lewis or Brønsted acid catalysis, the epoxide undergoes a Meinwald-type rearrangement or direct intramolecular trapping to form the highly functionalized spiro[isochroman-4,4'-piperidine] scaffold in under 1 hour at 20 °C[2].

Section 3: Quantitative Data Summary

The following table summarizes the optimization of cyclization conditions for the 1,5-diol precursor (1.0 mmol scale):

SolventAcid CatalystConcentration (M)Temp (°C)Yield (%)Major Byproduct
TolueneTsOH (20 mol%)0.108025Polymers
DCEBF3·OEt2 (1.0 eq)0.056042Alkene (Elimination)
MethanolHCl (6N)0.05Reflux55Trace Polymers[4]
HFIP TfOH (10 mol%) 0.02 20 88 None (Clean) [2]

Section 4: Standard Operating Procedure (SOP)

Optimized Protocol: Synthesis of N-Benzyl-spiro[isochroman-4,4'-piperidine] Self-Validating System: This protocol incorporates specific quenching steps to prevent the reversibility of the etherification during concentration, ensuring high fidelity of the isolated product.

  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1-benzyl-4-(2-(hydroxymethyl)phenyl)piperidine-4-methanol (1.0 mmol, 311 mg) in anhydrous HFIP (50 mL) to achieve a strict 0.02 M concentration.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath under an argon atmosphere. Slowly add trifluoromethanesulfonic acid (TfOH, 10 mol%, 8.8

    
    L) dropwise.
    
  • Cyclization: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 1.5 hours. Validation check: Monitor via TLC (Hexanes/EtOAc 7:3); the diol (

    
    ) should completely convert to a higher running spot (
    
    
    
    ).
  • Critical Quench: Before any solvent removal, quench the reaction by adding saturated aqueous

    
     (10 mL) and stirring vigorously for 5 minutes. Causality: Concentrating the reaction mixture in the presence of active TfOH will artificially increase the acid concentration, driving polymerization or ring-opening.
    
  • Workup & Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to afford the pure spirocycle as a white solid. NMR Validation: Confirm the structure by the characteristic AB quartet of the C1 isochroman protons at

    
     4.75 ppm.
    

Workflow Prep Substrate Preparation Solvent Solvent Selection (HFIP) Prep->Solvent Acid Acid Catalyst (TfOH) Solvent->Acid Temp Thermal Control (0-20°C) Acid->Temp Purification Quench & Workup (NaHCO3) Temp->Purification

Step-by-step optimization workflow for spirocyclization.

Section 5: References

  • Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. ResearchGate / Chemical Science.[Link]

  • EP0431943B1 - Spiro(pyran)piperidine derivatives. Google Patents.

  • SPIRO[ISOCHROMAN-4,4'-PIPERIDINE] Application Data. MySkinRecipes. [Link]

Sources

Technical Support Center: Functionalization of Spiro[isochroman-4,4'-piperidine] Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Scaffolds Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of spirocyclic piperidines. The spiro[isochroman-4,4'-piperidine] core is a highly prized privileged scaffold in medicinal chemistry due to its inherently three-dimensional trajectory, high fraction of sp³ carbons (


), and ability to access novel intellectual property spaces[1].

However, the very features that make this scaffold biologically valuable—its rigid, neopentyl-like spiro center at C4/C4'—create a severe steric shield. This steric hindrance routinely causes standard functionalization protocols (e.g., N-arylation, N-alkylation, and C-H activation) to fail, leading to poor yields, catalyst poisoning, or recovered starting materials[2].

This guide provides field-proven, logic-driven troubleshooting workflows to overcome these steric bottlenecks.

Part 1: Core Principles & Mechanistic Bottlenecks

Before troubleshooting, you must understand the causality of failure. The spiro[isochroman-4,4'-piperidine] system presents two distinct chemical environments that resist functionalization:

  • The Piperidine Nitrogen (N1'): The adjacent spiro-carbon (C4') locks the piperidine ring in a conformation where the bulky isochroman system physically blocks the trajectory of incoming electrophiles or bulky transition-metal complexes.

  • The Isochroman Core: The oxygen atom inductively influences the aromatic ring, but the extreme steric bulk of the perpendicular piperidine ring restricts access for directing groups or cross-coupling catalysts[2].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII AmineCoord Amine Coordination (Spiro-Piperidine) PdII->AmineCoord Steric clash risk Deprot Base Deprotonation (LHMDS) AmineCoord->Deprot BrettPhos prevents bis-amine complex RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regenerates Pd(0) Product N-Aryl Spirocycle RedElim->Product

Caption: Mechanistic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Buchwald-Hartwig N-Arylation Yields are <10%

Q: I am trying to couple spiro[isochroman-4,4'-piperidine] with an aryl bromide using standard Pd₂(dba)₃ and BINAP or XPhos, but I mostly observe unreacted amine and protodehalogenated aryl bromide. How do I fix this?

The Causality: Your catalyst is failing at the amine coordination step. The spiro-isochroman bulk prevents the piperidine nitrogen from displacing the halide on the Pd(II)(Ar)(X)L intermediate. Because the amine cannot coordinate fast enough, the Pd(II) complex undergoes competitive


-hydride elimination or protodehalogenation[3]. Furthermore, if you use a less bulky ligand, the sterically hindered (but still nucleophilic) piperidine can form an inactive bis-amine palladium dead-end complex.

The Solution: You must switch to BrettPhos or RuPhos paired with a non-nucleophilic base like LHMDS . BrettPhos is specifically engineered with a bulky biaryl backbone that strictly enforces the formation of a mono-amine Pd complex, preventing catalyst death[4]. LHMDS acts as a "pseudo-protecting group," accommodating sensitive functional groups while providing the exact basicity needed for hindered amine deprotonation[4].

Quantitative Data: Ligand & Base Optimization for Hindered Spirocycles
LigandBasePd SourceYield / OutcomeMechanistic Causality
BINAPCs₂CO₃Pd₂(dba)₃< 10%Steric clash prevents amine coordination; protodehalogenation dominates.
XPhosNaOtBuXPhos Pd G225%Bis-amine complexation poisons catalyst; strong base causes side reactions.
RuPhosLHMDSRuPhos Pd G365%Good conversion; LHMDS prevents base-mediated degradation.
BrettPhos LHMDS Pd₂(dba)₃ > 85% Optimal. Bulky ligand forces mono-amine coordination; rapid reductive elimination.
Self-Validating Protocol: Sterically Hindered Buchwald-Hartwig Coupling
  • Preparation (Glovebox Required): To an oven-dried vial, add Aryl Bromide (1.0 eq), spiro[isochroman-4,4'-piperidine] (1.2 eq), Pd₂(dba)₃ (5 mol%), and BrettPhos (10 mol%).

  • Solvent & Base: Add anhydrous Toluene (0.2 M), followed by LHMDS (1.0 M in THF, 2.0 eq). Seal the vial.

  • Reaction: Heat to 90 °C for 12 hours.

  • Validation Checkpoint: At

    
     hours, pull a 10 µL aliquot, quench with 500 µL MeCN, and analyze via LC-MS.
    
    • Self-Correction A: If Ar-Br is unreacted

      
       Catalyst activation failed. Verify LHMDS quality and O₂ exclusion.
      
    • Self-Correction B: If Ar-H (protodehalogenation) is dominant

      
       The amine is too wet. Ensure the spirocycle is strictly anhydrous (azeotrope with toluene prior to use).
      
  • Workup: Filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Issue 2: Reductive Amination Fails to Proceed

Q: I am attempting an N-alkylation via reductive amination using an aldehyde and NaBH(OAc)₃ in DCE. The reaction stalls, and I recover my spirocyclic amine completely intact. Why?

The Causality: Reductive amination is a two-step process: (1) Condensation to form the iminium ion, and (2) Reduction. The neopentyl-like steric bulk of the spiro[isochroman-4,4'-piperidine] drastically increases the activation energy required for the initial nucleophilic attack on the carbonyl carbon. Weak acids (like acetic acid) are insufficient to drive the dehydration step in such a congested environment.

The Solution: You must decouple the condensation and reduction steps. Force the imine formation using a strong, oxophilic Lewis acid—specifically Titanium(IV) isopropoxide (Ti(OiPr)₄) —before introducing any reducing agent.

Self-Validating Protocol: Ti(OiPr)₄-Mediated Reductive Amination
  • Condensation Step: In a round-bottom flask under N₂, dissolve the spirocyclic amine (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous THF (0.3 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 eq) dropwise at room temperature. Stir for 12 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot and analyze by FT-IR.

    • Self-Correction: Look for the disappearance of the carbonyl stretch (~1710 cm⁻¹) and the appearance of the imine stretch (~1660 cm⁻¹). If the carbonyl persists, heat the mixture to 60 °C for 4 hours. Do not proceed to reduction until the imine is confirmed.

  • Reduction Step: Cool the reaction to 0 °C. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or NaBH₄ (if imine is highly stable). Stir for 4 hours, allowing it to warm to room temperature.

  • Workup: Quench with 1M NaOH to precipitate TiO₂ salts. Filter the resulting white slurry through Celite. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

Issue 3: Regioselective C-H Functionalization on the Isochroman Ring

Q: I need to derivatize the aromatic ring of the isochroman core, but direct electrophilic aromatic substitution (EAS) yields messy mixtures, and C-H activation fails.

The Causality: The oxygen atom in the isochroman ring directs EAS to the ortho/para positions relative to itself, but the perpendicular piperidine ring physically blocks the trajectory of incoming electrophiles at the closest positions. Furthermore, standard directing groups on the piperidine nitrogen are too far away (and structurally constrained) to direct Pd-catalyzed C-H activation to the aromatic ring[2].

The Solution: Instead of late-stage C-H activation on the intact spirocycle, utilize an electrophile-induced dearomatizing spirocyclization approach. If you must functionalize the intact core, use Ir-catalyzed C-H borylation with sterically demanding ligands (e.g., dtbpy) which are highly sensitive to steric environments and will exclusively target the least hindered C-H bond on the isochroman aromatic ring, providing a boronic ester handle for subsequent Suzuki-Miyaura coupling[5].

Part 3: Troubleshooting Decision Tree

Use the following logic tree to diagnose and resolve functionalization failures rapidly.

DecisionTree Start N-Functionalization Failed? CheckRxn Identify Reaction Type Start->CheckRxn BH Buchwald-Hartwig CheckRxn->BH RedAm Reductive Amination CheckRxn->RedAm BH_Issue Is Ar-X consumed? BH->BH_Issue RedAm_Issue Imine intermediate formed? RedAm->RedAm_Issue BH_Yes Yes: Protodehalogenation BH_Issue->BH_Yes BH_No No: Catalyst Death BH_Issue->BH_No BH_Sol1 Use BrettPhos & LHMDS BH_Yes->BH_Sol1 BH_Sol2 Check O2/H2O & Increase Pd BH_No->BH_Sol2 RedAm_Yes Yes: Reduction Failed RedAm_Issue->RedAm_Yes RedAm_No No: Condensation Failed RedAm_Issue->RedAm_No RedAm_Sol2 Switch to NaBH3CN RedAm_Yes->RedAm_Sol2 RedAm_Sol1 Add Ti(OiPr)4 & Heat RedAm_No->RedAm_Sol1

Caption: Troubleshooting decision tree for spiro[isochroman-4,4'-piperidine] N-functionalization.

References

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] Source: ChemRxiv URL:[Link][3]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: NIH PubMed Central (PMC) URL:[Link][4]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: NIH PubMed Central (PMC) URL:[Link][2]

Sources

Technical Support Center: Troubleshooting Solubility of Spiro[isochroman-4,4'-piperidine] Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Context

Spiro[isochroman-4,4'-piperidine] is a privileged bicyclic scaffold frequently utilized in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders [1]. While the free secondary amine is generally soluble in a wide range of organic solvents due to its ability to act as a hydrogen bond acceptor [2], researchers often encounter the compound as a salt (e.g., hydrochloride, trifluoroacetate) to ensure oxidative stability and ease of storage.

However, these salts frequently exhibit poor solubility in common organic reaction solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc). This leads to sluggish reaction kinetics, incomplete conversions, or failed cross-couplings. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to resolve these solubility bottlenecks.

Troubleshooting Guide & FAQs

Q1: Why does my spiro[isochroman-4,4'-piperidine] hydrochloride salt crash out of moderately polar solvents like DCM or THF? A: The insolubility is driven by a thermodynamic mismatch between the high crystal lattice energy of the ionic salt and the low dielectric constant of the solvent. The spiro-isochroman core is lipophilic, but the protonated piperidinium nitrogen and its counterion (e.g., Cl⁻) form a highly polar, tightly bound ion pair. Solvents like DCM or THF lack the hydrogen-bond accepting capacity required to solvate the protonated amine and disrupt the strong electrostatic interactions of the crystal lattice. Consequently, the enthalpy of solvation is insufficient to overcome the lattice energy, causing the salt to precipitate.

Q2: How can I convert the salt to a free base to improve organic solubility without losing the compound? A: If your downstream reaction (e.g., acylation, reductive amination) does not strictly require the protonated form, converting the salt to its free base is the most effective solution. The free secondary amine readily forms hydrogen bonds and exhibits excellent miscibility in organic solvents. You can achieve this via a liquid-liquid extraction using a strong aqueous base (like 1M NaOH) and an organic solvent [3]. The base deprotonates the piperidinium ion, rendering the neutral spiro[isochroman-4,4'-piperidine] highly lipophilic, which then partitions entirely into the organic layer.

Q3: I must perform the reaction using the salt form because the free base is prone to degradation. What solvent systems can I use? A: If free-basing is not an option, you must alter the solvent environment to lower the thermodynamic barrier of dissolution:

  • Polar Aprotic Solvents: Switch to solvents with high dielectric constants and strong dipole moments, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents effectively solvate the cation through strong ion-dipole interactions.

  • Co-solvent Systems: Add 5–10% methanol (MeOH) or ethanol (EtOH) to DCM. The protic co-solvent disrupts the chloride-piperidinium ion pair via hydrogen bonding, significantly enhancing solubility without completely changing the bulk solvent properties.

Q4: Can changing the counterion improve solubility in non-polar solvents? A: Yes. The nature of the counterion dictates the lattice energy. Small, hard anions like chloride (Cl⁻) form tight, high-energy lattices. By performing a counterion exchange to a larger, more lipophilic, or "soft" anion—such as acetate (AcO⁻), triflate (OTf⁻), or camphorsulfonate (CSA⁻)—you decrease the lattice energy and increase the overall lipophilicity of the ion pair. This allows the salt to dissolve much more readily in moderately polar organic solvents.

Quantitative Data & Comparisons

To assist in solvent and counterion selection, the following tables summarize the expected solubility behaviors based on the physicochemical properties of piperidine derivatives.

Table 1: Predicted Solubility Profile of Spiro[isochroman-4,4'-piperidine] Forms

SolventDielectric Constant (ε)Free Base SolubilityHydrochloride Salt SolubilityRecommended Action for Salt
Hexane 1.89ModerateInsolubleAvoid completely
Toluene 2.38HighInsolubleAdd Phase Transfer Catalyst (PTC)
Dichloromethane (DCM) 8.93HighLow / SuspensionAdd 5% MeOH or Free-base
Tetrahydrofuran (THF) 7.52HighLowHeat to 50°C or Free-base
Acetonitrile (MeCN) 37.5HighModerateUse as is; heat if necessary
Dimethyl Sulfoxide (DMSO) 46.7HighHighIdeal for salt-based reactions

Table 2: Counterion Effects on Organic Solubility (in DCM/THF)

CounterionLattice EnergyLipophilicity ContributionOrganic Solubility
Chloride (Cl⁻) Very HighNonePoor
Trifluoroacetate (TFA⁻) ModerateLowModerate
Acetate (AcO⁻) ModerateLowModerate to Good
Camphorsulfonate (CSA⁻) LowHighExcellent

Experimental Protocols

Protocol 1: Quantitative Free-Basing and Extraction

Self-Validating Mechanism: This protocol uses pH validation to ensure complete deprotonation and brine washing to prevent emulsion formation, ensuring maximum recovery of the highly pure free base.

  • Preparation: Suspend 1.0 equivalent of spiro[isochroman-4,4'-piperidine] hydrochloride in DCM (10 mL per gram of salt) in a separatory funnel.

  • Basification: Add an equal volume of 1M aqueous NaOH. Causality: The high pH (>12) ensures the equilibrium is driven entirely toward the unprotonated free amine (the pKa of piperidines is typically ~10–11). Verify the aqueous layer pH with indicator paper.

  • Extraction: Stopper and invert the funnel gently, venting frequently. The suspension will clear as the free base dissolves into the lower DCM layer.

  • Separation: Drain the lower organic layer into an Erlenmeyer flask. Extract the remaining aqueous layer with two additional portions of DCM (5 mL/g) to ensure complete recovery.

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water and ionic impurities. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an oil or low-melting solid.

Protocol 2: Shake-Flask Method for Solubility Determination

Adapted from standard equilibrium solubility techniques for piperidine derivatives [4].

  • Equilibration: Add an excess amount of the spiro[isochroman-4,4'-piperidine] salt to 2.0 mL of the target organic solvent in a tightly sealed vial.

  • Agitation: Place the vial in a thermostatic shaker set to 25 °C for 24 hours. Causality: Prolonged agitation ensures thermodynamic equilibrium is reached between the solid lattice and the solvated ions.

  • Phase Separation: Allow the vial to stand undisturbed for 2 hours at the same temperature to let undissolved particulates settle.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute an aliquot accurately and analyze via HPLC/UV against a pre-calibrated standard curve to determine the exact solubility (mg/mL).

Workflow Visualizations

G Start Spiro[isochroman-4,4'-piperidine] Salt Insoluble in Organic Solvent Q1 Can the reaction tolerate free amine? Start->Q1 FreeBase Perform Free-Basing (Aqueous NaOH/DCM extraction) Q1->FreeBase Yes KeepSalt Must retain salt form Q1->KeepSalt No Q2 Can you change the solvent? KeepSalt->Q2 SolventSwap Use Polar Aprotic Solvents (DMF, DMSO, NMP) Q2->SolventSwap Yes KeepSolvent Must use current solvent (e.g., DCM, THF) Q2->KeepSolvent No Q3 Is it a biphasic reaction? KeepSolvent->Q3 PTC Add Phase Transfer Catalyst (e.g., TBAB) Q3->PTC Yes Counterion Perform Counterion Exchange (e.g., to Camphorsulfonate) Q3->Counterion No

Caption: Decision tree for resolving spiro[isochroman-4,4'-piperidine] salt solubility.

PTC_Mechanism AqPhase Aqueous Phase Spiro-Piperidinium Salt + Base Interface Biphasic Interface Deprotonation & Ion Pairing AqPhase->Interface PTC Addition (TBAB) OrgPhase Organic Phase Lipophilic Ion Pair Reacts Interface->OrgPhase Transfer of Active Species OrgPhase->Interface PTC Recycling Product Functionalized Spiro[isochroman-4,4'-piperidine] OrgPhase->Product Electrophilic Addition

Caption: Phase transfer catalysis workflow for biphasic spiro-piperidine reactions.

References

  • Title: SPIRO[ISOCHROMAN-4,4'-PIPERIDINE] Source: MySkinRecipes Chemical Database URL: [Link]

  • Title: 20.2: Basicity of Amines and Ammonium Salt Formation Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility of Piperidine Source: Solubility of Things Database URL: [Link]

Sources

Technical Support Center: Optimizing Spiro-Ring Closure in Isochroman Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-SPIRO-OPT-001 Subject: Troubleshooting & Optimization of Spiro-Isochroman Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of spiro-isochromans—specifically the formation of the quaternary spiro-carbon at the C1 position—presents a unique thermodynamic and kinetic challenge compared to simple isochroman formation. The steric penalty of the spiro-fusion often impedes the critical ring-closure step, leading to competitive elimination (styrene formation) or polymerization.

This guide prioritizes the Oxa-Pictet-Spengler (OPS) reaction as the primary workflow, with alternative routes via Metal-Catalyzed C-H Activation for recalcitrant substrates.

Module 1: The Oxa-Pictet-Spengler (OPS) Protocol

The industry-standard approach involving the condensation of


-arylethanols with cyclic ketones.
Standard Operating Procedure (SOP)

Baseline Reaction:

  • Substrates: 2-Phenylethanol derivative (1.0 equiv) + Cyclic Ketone (1.2–1.5 equiv).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.1 M].

  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv) or Triflic Acid (TfOH) (10–20 mol%).

  • Additive: Trimethyl orthoformate (TMOF) (2.0 equiv) – Critical for water scavenging.

Troubleshooting Guide (Q&A)

Q1: I observe <10% conversion to the spiro-product, and the ketone remains unreacted. Increasing temperature only degrades the alcohol. Diagnostic: This indicates a failure to generate or trap the oxonium intermediate due to steric hindrance at the ketone carbonyl. Solution:

  • Switch Solvent to HFIP: Replace DCM with 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . HFIP stabilizes the cationic oxonium transition state via strong H-bond donation, often accelerating rates by

    
    
    
    
    fold.
  • Activate the Ketone: If using a deactivated ketone (e.g., N-Boc-4-piperidone), pre-mix with TMSOTf (1.1 equiv) at -78 °C to form the silyloxonium ion before adding the phenylethanol.

Q2: My LCMS shows a mass corresponding to the "styrene" elimination product [M-18], not the isochroman. Diagnostic: The carbocation intermediate is undergoing E1 elimination instead of cyclization. This is common with electron-rich aromatic rings where the cation is stabilized but the ring closure is sterically retarded. Solution:

  • Lower Temperature: Conduct the reaction at -20 °C to 0 °C. Elimination has a higher activation energy than cyclization.

  • Superacid Catalysis: Switch from Lewis acids (BF3·OEt2) to Brønsted superacids like TfOH (Triflic acid) . The non-coordinating triflate counterion minimizes basicity in the medium, reducing the likelihood of proton abstraction (elimination).

Q3: The reaction stalls at the hemiacetal intermediate. Diagnostic: Water is not being effectively removed, preventing the collapse of the hemiacetal to the reactive oxonium ion. Solution:

  • Chemical Drying: Add Trimethyl orthoformate (TMOF) (2–3 equiv). It reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium.

  • Physical Drying: For high-boiling solvents (Toluene), use a Dean-Stark apparatus or 4Å Molecular Sieves (powdered and activated).

Module 2: Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical bifurcation points in the OPS pathway where spiro-cyclization succeeds or fails.

OPS_Mechanism Start Phenylethanol + Cyclic Ketone Hemiacetal Hemiacetal Intermediate Start->Hemiacetal Acid Cat. Oxonium Spiro-Oxonium Ion (Critical Intermediate) Hemiacetal->Oxonium -H2O (Use TMOF/Sieves) Transition Wheland Intermediate (Spiro-cyclization) Oxonium->Transition Ring Closure (Rate Limiting) Styrene Styrene Side Product (Elimination) Oxonium->Styrene E1 Elimination (High Temp/Basic Counterion) Polymer Oligomers/Polymers Oxonium->Polymer Intermolecular Attack Product Spiro-Isochroman Transition->Product Re-aromatization

Caption: Mechanistic flow of Oxa-Pictet-Spengler spiro-cyclization highlighting critical divergence points toward elimination (red) vs. product formation (green).

Module 3: Advanced Optimization Matrix

Use this table to select conditions based on your specific substrate class.

Substrate ClassRecommended AcidSolvent SystemAdditivesKey Insight
Electron-Rich Aryl (OMe, OH)BF3·OEt2 (1.0 eq)DCM or TolueneTMOFMild Lewis acid prevents polymerization of electron-rich rings.
Electron-Neutral Aryl (H, Alkyl)TfOH (10–20 mol%)HFIP / DCM (1:4)NoneHFIP acts as a hydrogen-bond donor to activate the ketone without strong acids.
Deactivated Aryl (F, Cl)TfOH (1.0 eq) or TMSOTf Neat TfOH or HFIPTMOFRequires "Superacidic" conditions to force electrophilic attack on electron-poor rings.
Basic Nitrogen (e.g., Piperidone)H2SO4 or TfOH (>2.0 eq)Methanol/H2ONoneProtonation of the amine is required first; excess acid drives the cyclization.

Module 4: Alternative Route (Metal-Catalyzed)

If the OPS route fails due to extreme steric hindrance or electronic deactivation, consider Transition Metal-Catalyzed C-H Activation .

Protocol Insight:

  • Catalyst: Rh(III) or Pd(II) systems.[1]

  • Mechanism: Directed C-H activation usually requires a directing group (DG) like a hydroxamic acid or pyridine on the aryl ring.

  • Advantage: Bypasses the oxonium intermediate, avoiding elimination side-reactions.

  • Reference Case: Zn-catalyzed [3+3] annulation of indoline-2-thiones provides high enantioselectivity for spiro-fused systems [1].[2]

Module 5: Decision Tree for Experiment Planning

Optimization_Tree Start Start Optimization Check1 Electron Rich Ring? Start->Check1 MethodA Method A: BF3·OEt2 + TMOF in DCM Check1->MethodA Yes Check2 Acid Sensitive? Check1->Check2 No MethodB Method B: HFIP Solvent (Mild Acid) Check2->MethodB Yes (e.g., Boc groups) MethodC Method C: TfOH (Superacid) or TMSOTf Check2->MethodC No MethodD Method D: Metal Catalysis (Rh/Pd) MethodC->MethodD If Fails

Caption: Strategic decision tree for selecting the initial reaction conditions based on substrate electronics and sensitivity.

References

  • Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Source: MDPI (Molecules), 2023. URL:[Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Source: Chemical Science (RSC), 2019. URL:[Link]

  • The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. Source: European Journal of Organic Chemistry, 2008. URL:[Link]

  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2009.[3] URL:[Link]

  • Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction. Source: Chemical Science (RSC), 2017. URL:[Link]

Sources

Minimizing side reactions during the deprotection of spiro-piperidine nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Heterocycle Synthesis . This portal is designed for researchers and drug development professionals facing challenges during the deprotection of spiro-piperidine nitrogen atoms.

Spiro-piperidines are privileged pharmacophores that provide unique 3D vectors in medicinal chemistry. However, the quaternary spiro-carbon introduces severe steric hindrance adjacent to the piperidine nitrogen, complicating standard deprotection workflows and increasing the susceptibility to side reactions [1].

Below, you will find mechanistic FAQs, a diagnostic troubleshooting guide, and self-validating experimental protocols to ensure high-yielding, side-reaction-free deprotections.

Part 1: Core Concepts & Mechanistic FAQs

Q1: Why are spiro-piperidines more difficult to deprotect than standard piperidines? The quaternary carbon at the spiro-fusion site creates significant steric bulk that physically shields the adjacent piperidine nitrogen. During standard acidic tert-butoxycarbonyl (Boc) deprotection, this hindrance slows down the initial protonation of the carbamate oxygen and the subsequent cleavage kinetics [2]. Consequently, spiro-piperidines often require higher acid concentrations or longer reaction times, which paradoxically exposes the molecule to harsh conditions for extended periods, increasing the risk of side reactions.

Q2: What is the primary mechanism behind side-product formation during Boc deprotection? The acidic cleavage of a Boc group generates a highly electrophilic tert-butyl cation (


) and carbamic acid, which rapidly decarboxylates into 

gas [3]. If this carbocation is not immediately neutralized, it will act as a powerful alkylating agent. It readily attacks nucleophilic functional groups within your substrate—such as the indole ring of Tryptophan, the phenol of Tyrosine, the thioether of Methionine, or even the newly liberated spiro-piperidine nitrogen itself—resulting in irreversible tert-butylation (observed as a +56 Da mass shift on LC-MS) [1, 4].

Q3: How do scavengers prevent these side reactions, and which should I choose? Scavengers are sacrificial nucleophiles added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate [1].

  • Triisopropylsilane (TIPS): Acts as a bulky hydride donor. It transfers a hydride to the tert-butyl cation, converting it into inert, volatile isobutane gas. The resulting silyl cation is then quenched by water.

  • Ethanedithiol (EDT) / Thioanisole: Highly nucleophilic sulfur-based scavengers, essential if your substrate contains sensitive methionine or cysteine residues [5].

Mechanism A N-Boc Spiro-piperidine B Acidic Protonation (TFA / HCl) A->B C Carbamic Acid + t-Butyl Cation B->C Cleavage D Decarboxylation (- CO2 gas) C->D F Scavenger Cocktail (TIPS / H2O) C->F Desired Trapping H Nucleophilic Attack (Trp, Tyr, Met) C->H Undesired Pathway E Target: Free Spiro-piperidine D->E G Inert Byproducts (Isobutane) F->G I Side Reaction: Alkylated Byproducts H->I

Caption: Mechanism of Boc deprotection and the role of scavengers in preventing alkylation.

Part 2: Quantitative Scavenger Selection

Selecting the right scavenger cocktail is a function of your substrate's specific vulnerabilities. Table 1 summarizes the empirical efficiency of standard cleavage cocktails.

Table 1: Comparative Efficiency of Scavenger Cocktails in Spiro-Piperidine Deprotection

Scavenger SystemComposition Ratio (v/v)t-Butyl Cation TrappingSide-Reaction RateRecommended Use Case
Neat TFA 100% TFA< 10%> 40%Simple substrates completely lacking nucleophiles.
Standard Cocktail TFA / TIPS / H₂O (95:2.5:2.5)> 95%< 2%General spiro-piperidines; highly effective hydride donation [1].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)> 98%< 1%Complex peptide-spiro conjugates containing sulfur or indole rings [5].
Anhydrous HCl 4M HCl in Dioxane~ 80% (Gas escape)< 5%Scalable, water-sensitive spiro-piperidines requiring direct salt isolation[2].

Part 3: Diagnostic Troubleshooting Guide

When an experiment fails, LC-MS data is your primary diagnostic tool. Use the decision tree and matrix below to identify the root cause of your deprotection failure.

Troubleshooting Start Deprotection Issue Detected via LC-MS Q1 Incomplete Cleavage? (Starting Material Remains) Start->Q1 Sol1 Increase Acid Conc. or use 4M HCl/Dioxane Q1->Sol1 Yes Q2 Mass +56 Da? (t-Butylation) Q1->Q2 No Sol2 Add TIPS/H2O/EDT Scavenger Cocktail Q2->Sol2 Yes Q3 Mass +96 Da? (Trifluoroacetylation) Q2->Q3 No Sol3 Co-evaporate with Toluene during workup Q3->Sol3 Yes

Caption: Troubleshooting decision tree for spiro-piperidine deprotection workflows.

LC-MS SymptomCausality / Root CauseCorrective Action
Presence of M+H (Starting Material) Steric hindrance at the spiro-center is preventing protonation of the carbamate.Switch from 20% TFA to 50% TFA in DCM, or utilize 4M HCl in Dioxane. Gentle heating (35°C) may be required [1, 2].
Mass shift of +56 Da Alkylation by the tert-butyl cation on a nucleophilic residue.Implement the Standard Cocktail (Protocol A). Ensure TIPS is added before the acid to neutralize cations instantly [1].
Mass shift of +96 Da Trifluoroacetylation. Residual TFA reacted with the newly freed amine during concentration.Do not concentrate TFA to dryness without a chaser. Co-evaporate with toluene (3x) to remove TFA as an azeotrope [1].
Spiro-ring opening / Rearrangement The spiro-system is fundamentally unstable under highly acidic conditions.Abandon Boc chemistry. Resynthesize using a Carboxybenzyl (Cbz) protecting group and deprotect via neutral hydrogenolysis (Protocol B) [4].

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. They include specific causality checkpoints so you can verify the reaction's success in real-time.

Protocol A: Acidic Boc Deprotection of Hindered Spiro-Piperidines (Scavenger Cocktail)

Use this protocol when your substrate contains nucleophilic functional groups susceptible to alkylation.

  • Reaction Setup: Dissolve the N-Boc spiro-piperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality Check: Anhydrous DCM prevents premature phase separation when the cleavage cocktail is added.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v) and deionized water (2.5% v/v) to the stirring solution.

    • Causality Check: Adding scavengers prior to the acid ensures they are uniformly distributed and ready to intercept the tert-butyl cation the exact millisecond it is generated.

  • Acidification: Cool the flask to 0°C. Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of 95:2.5:2.5 (TFA:TIPS:H₂O). Remove the ice bath and allow it to warm to room temperature.

  • In-Process Monitoring: Stir for 2–4 hours.

    • Validation Cue: You should observe mild effervescence (

      
       gas evolution). The cessation of gas evolution is a physical indicator that decarboxylation is complete [3]. Confirm total consumption of the M+H peak via LC-MS.
      
  • Azeotropic Workup (Critical): Do not concentrate the reaction directly to dryness, as concentrated TFA will trifluoroacetylate the free amine. Instead, dilute the mixture with 3 volumes of Toluene and concentrate under reduced pressure. Repeat the toluene addition/concentration cycle three times.

    • Causality Check: Toluene forms a low-boiling azeotrope with TFA, effectively stripping the acid from the system without requiring basic aqueous extraction, which could cause epimerization.

  • Isolation: Triturate the resulting crude oil in ice-cold Methyl tert-butyl ether (MTBE). The spiro-piperidine TFA salt will precipitate as a white solid, while the lipophilic TIPS-adducts and residual byproducts remain dissolved in the ether layer [5]. Centrifuge and decant.

Protocol B: Orthogonal Cbz Deprotection via Catalytic Hydrogenolysis

Use this protocol if your spiro-piperidine undergoes ring-opening or rearrangement under acidic conditions.

  • Reaction Setup: Dissolve the N-Cbz spiro-piperidine (1.0 equiv) in MS-grade Methanol (0.1 M).

  • Catalyst Addition: Under a continuous flow of Argon, carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight).

    • Causality Check: Argon purging is mandatory. Dry Pd/C can ignite methanol vapors upon contact with atmospheric oxygen.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas (

    
    ) via a balloon. Repeat this purge cycle three times to ensure a pure 
    
    
    
    atmosphere.
  • Monitoring & Filtration: Stir vigorously at room temperature for 4–12 hours. Monitor via TLC/LC-MS. Once complete, filter the suspension through a pad of Celite to remove the pyrophoric palladium catalyst. Wash the Celite pad thoroughly with Methanol and concentrate the filtrate to yield the free spiro-piperidine base [4].

References

  • ACS Publications. "Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one." Organic Process Research & Development. Available at: [Link]

  • ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists." PMC. Available at:[Link]

Troubleshooting regio-selectivity in substituted isochroman spirocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Ticket Volume: High | Topic: Regio-selectivity Control

Welcome to the Technical Support Hub

User: Senior Chemist / Medicinal Chemistry Lead Subject: Troubleshooting Regio-selectivity in Substituted Isochroman Spirocyclization Ticket ID: ISO-SPIRO-001

You have reached the Tier 3 Support Desk. We understand that constructing spiro-isochromans—specifically controlling the C1-spiro junction —is a notorious bottleneck in drug discovery. The competition between ortho vs. para cyclization (electronic bias) and 6-endo vs. 5-exo closure (kinetic vs. thermodynamic control) often leads to intractable mixtures.

This guide treats your synthesis as a system to be debugged. Below are the diagnostic protocols, mechanistic patches, and validated workflows to resolve your selectivity issues.

Part 1: Diagnostic Modules
Module A: The Electronic Bias (Oxa-Pictet-Spengler Pathways)

Applicable when condensing phenethyl alcohol derivatives with cyclic ketones.

The Bug: You are observing a mixture of spiro-cyclization at the position para to the electron-donating group (EDG) and the position ortho to it, or you are failing to cyclize at the sterically hindered position.

The Patch: In the Oxa-Pictet-Spengler (OPS) reaction, the oxocarbenium ion intermediate is the "server." The nucleophilic attack from the aryl ring is the "client."

  • Thermodynamic vs. Kinetic Control:

    • Para-Cyclization: Usually the thermodynamic product.[1] It preserves the least steric strain but requires the electrophile to access a specific orbital trajectory.

    • Ortho-Cyclization: Often kinetically accessible if the para position is blocked or deactivated, but suffers from steric clash with the spiro-ring.

  • Solvent "Operating System":

    • DCM/Toluene: Standard non-polar solvents often fail to stabilize the transition state for difficult cyclizations.

    • HFIP (Hexafluoroisopropanol): Critical Update. HFIP acts as a hydrogen-bond donor, stabilizing the oxocarbenium ion and the leaving group. It can accelerate "impossible" cyclizations by up to 1000x and often shifts selectivity toward the thermodynamic product by lowering the barrier for reversibility.

Diagnostic Table: Acid-Mediated Selectivity

VariableConditionPredicted OutcomeMechanism
Acid TFA (Trifluoroacetic acid)Mixed Regio-isomersModerate activation; reversible equilibrium.
Acid TiCl₄ / BF₃[1]·OEt₂Kinetic Product (Ortho)Irreversible coordination; "freezes" the first bond formed.
Solvent HFIPThermodynamic (Para)Stabilizes cation; allows equilibration to the most stable isomer.
Temp 0°C → RTKinetic ControlLow energy available to overcome steric repulsion.
Temp Reflux (80°C+)Thermodynamic ControlOvercomes activation barrier for sterically hindered para attack.
Module B: Metal-Catalyzed Cyclization (Gold/Palladium)

Applicable when building the isochroman ring via alkyne activation (e.g., o-alkynylbenzyl alcohols).[2]

The Bug: Competition between 6-endo-dig (isochroman) and 5-exo-dig (isobenzofuran) pathways.

The Patch: Gold(I) catalysts activate the alkyne π-system.[2] The regioselectivity is dictated by the polarization of the alkyne and the "cone angle" of the ligand.

  • Ligand Selection:

    • JohnPhos/Buchwald Ligands: Bulky ligands favor 6-endo-dig . The steric bulk prevents the gold complex from coordinating in a way that allows the tighter 5-exo transition state.

    • IPr (NHC ligands): Strong σ-donors often push for the electronic product. If the internal carbon of the alkyne is more positive, nucleophilic attack occurs there.

  • The "Acetonide" Trick:

    • If using diols, protecting them as acetonides before Gold catalysis can enforce a stepwise spiroketalization, effectively masking competing nucleophiles and forcing the 6-endo pathway.

Part 2: Visualizing the Logic

The following decision tree outlines the troubleshooting logic for selecting the correct conditions based on your substrate's failure mode.

IsochromanLogic Start START: Selectivity Issue? Type Identify Reaction Type Start->Type OPS Oxa-Pictet-Spengler (Acid Mediated) Type->OPS Metal Metal Catalyzed (Au/Pd/Rh) Type->Metal OrthoPara Problem: Ortho vs Para mix? OPS->OrthoPara SolventCheck Current Solvent? OrthoPara->SolventCheck Electronic Control BlockPara Action: Install Halogen blocker at Para position OrthoPara->BlockPara Steric Control SwitchHFIP Action: Switch to HFIP Promotes Thermo-product SolventCheck->SwitchHFIP Using DCM/THF RingSize Problem: 5-exo vs 6-endo? Metal->RingSize LigandCheck Check Catalyst Ligand RingSize->LigandCheck Protecting Action: Use Acetonide Protecting Group RingSize->Protecting Substrate Control BulkyLigand Action: Use Bulky Ligand (JohnPhos/tBuXPhos) Favors 6-endo LigandCheck->BulkyLigand Steric Steering

Caption: Decision matrix for troubleshooting regioselectivity in isochroman spirocyclization. Blue nodes indicate decision points; Green nodes indicate solutions.

Part 3: Validated Experimental Protocols
Protocol A: HFIP-Mediated Oxa-Pictet-Spengler (The "Force" Method)

Best for: Electron-deficient substrates or difficult C1-spiro junctions.

Reagents:

  • Substrate: 2-phenylethanol derivative (1.0 equiv)

  • Ketone: Cyclic ketone (1.2 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) [Caution: Corrosive/Volatile]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) or TMSOTf (0.5 equiv for stubborn cases)

Workflow:

  • Preparation: In a flame-dried vial, dissolve the phenylethanol derivative (0.5 mmol) and ketone (0.6 mmol) in HFIP (2.0 mL, 0.25 M).

  • Initiation: Add pTSA (0.05 mmol). Seal the vial with a Teflon-lined cap.

  • Incubation: Stir at 50°C for 4 hours.

    • Checkpoint: Monitor by TLC/LCMS. If the intermediate hemiacetal persists, increase temp to 70°C.

  • Termination: Quench with sat. NaHCO₃ (2 mL). Extract with DCM (3x).

  • Analysis: Check crude NMR. The spiro-C1 carbon usually appears around 95-105 ppm in ¹³C NMR.

Why this works: HFIP forms a hydrogen-bond network that stabilizes the departing water molecule and the resulting oxocarbenium ion, preventing polymerization and allowing the aryl ring to rotate into the necessary geometry for cyclization.

Protocol B: Gold(I)-Catalyzed 6-endo-dig Cyclization

Best for: Constructing the isochroman ring from alkynes with high regiocontrol.

Reagents:

  • Substrate: o-alkynylbenzyl alcohol (1.0 equiv)

  • Catalyst: [JohnPhosAu(MeCN)]SbF₆ (2-5 mol%)

  • Solvent: DCM (Anhydrous)

Workflow:

  • Preparation: Dissolve substrate in DCM (0.1 M) under Argon.

  • Catalysis: Add the Gold catalyst in one portion.

  • Reaction: Stir at Room Temperature for 1-3 hours.

    • Troubleshooting: If 5-exo product (isobenzofuran) forms, lower temperature to 0°C and switch solvent to Toluene to enhance the steric impact of the JohnPhos ligand.

  • Purification: Filter through a short plug of silica/Celite to remove Gold.

Part 4: Troubleshooting Matrix (FAQ)

Q1: I am getting the 5-exo product (isobenzofuran) instead of the 6-endo isochroman. Why? A: This is a Baldwin's Rule battle. 5-exo is often kinetically favored.[3][4]

  • Fix: Switch to a "bulkier" Gold catalyst (e.g., JohnPhos or tBuXPhos). The steric bulk of the ligand destabilizes the tighter transition state required for 5-exo closure, forcing the reaction through the 6-endo pathway. Alternatively, use a Brønsted acid co-catalyst if your substrate tolerates it.

Q2: My Oxa-Pictet-Spengler reaction stalls at the hemiacetal intermediate. A: Your oxocarbenium ion is not forming, or the ring is too electron-poor to attack it.

  • Fix: Switch solvent to HFIP (Protocol A). If already in HFIP, add a stronger Lewis Acid like TMSOTf. The silyl group traps the alcohol, making it a better leaving group to generate the cation.

Q3: I see decomposition/polymerization. A: The oxocarbenium ion is too "hot" and is reacting intermolecularly.

  • Fix: Dilute the reaction (0.05 M or lower). High dilution favors intramolecular spirocyclization over intermolecular polymerization.

Q4: Can I control stereochemistry at the spiro center? A: Yes, but it is difficult.

  • Fix: Use a Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP or BINOL-derived acids). This creates a chiral ion-pair with the oxocarbenium intermediate. Note: This requires non-polar solvents (Toluene/Cyclohexane) to keep the ion pair tight; HFIP will disrupt this.

References
  • Gold-Catalyzed Synthesis of 1H-Isochromenes. Source: National Institutes of Health (PMC) / ACS Publications. Context: Establishes the 6-endo-dig selectivity using JohnPhos ligands.

  • Mechanism and Origins of Selectivity in the Enantioselective Oxa-Pictet–Spengler Reaction. Source: Royal Society of Chemistry (Chemical Science). Context: Details the mechanism of oxocarbenium ion formation and the use of chiral phosphoric acids.

  • Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Source: Organic Letters (via Organic Chemistry Portal). Context: Demonstrates the use of acetonide protecting groups to enforce regioselectivity.

  • Thermodynamic and Strain Effects in the Competition between 5-Exo-dig and 6-Endo-dig Cyclizations. Source: Journal of the American Chemical Society (ResearchGate). Context: Theoretical underpinning of why 5-exo often competes with 6-endo and how strain affects the outcome.[5]

Sources

Technical Support Center: Enhancing Metabolic Stability of Spiro[isochroman-4,4'-piperidine] Lead Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the optimization of spiro[isochroman-4,4'-piperidine] scaffolds. This guide is structured to address the practical challenges and questions that arise during the drug discovery process, focusing on the critical parameter of metabolic stability. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is metabolic stability, and why is it a critical hurdle for spiro[isochroman-4,4'-piperidine] compounds?

A1: Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] For any drug candidate, this property is a key determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[2][3] The spiro[isochroman-4,4'-piperidine] scaffold, while a valuable pharmacophore in many drug discovery programs, contains structural motifs—specifically the piperidine ring—that are often susceptible to metabolic attack.[4][5] The electron-rich nitrogen and adjacent carbon atoms of the piperidine moiety are common sites for metabolism by enzymes like the Cytochrome P450 (CYP) family.[6] Rapid metabolism can lead to high clearance and low systemic exposure, rendering an otherwise potent compound therapeutically ineffective. Therefore, early assessment and optimization of metabolic stability are essential to ensure your lead compounds have a viable path forward.

Q2: What are the primary metabolic "soft spots" on the spiro[isochroman-4,4'-piperidine] scaffold?

A2: Based on established metabolic pathways for piperidine-containing drugs, several positions on the scaffold are likely "soft spots" for enzymatic degradation. Identifying these is the first step in rational drug design for enhanced stability.

The most common metabolic transformations include:

  • N-Dealkylation: If the piperidine nitrogen is substituted (e.g., with an ethyl or benzyl group), this is often a primary site of metabolism, particularly catalyzed by CYP3A4.[7][8][9]

  • Alpha-Carbon Oxidation: The carbon atoms adjacent (alpha) to the piperidine nitrogen are susceptible to oxidation, which can lead to the formation of a lactam metabolite or subsequent ring opening.[6][8]

  • Ring Oxidation/Hydroxylation: Hydroxylation can occur at various positions on both the piperidine and isochroman rings, creating more polar metabolites that are easily excreted.

  • N-Oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide metabolite.[6][8]

Understanding these pathways is crucial as they are often the rate-limiting steps in a compound's clearance.

cluster_Metabolism Metabolic 'Soft Spots' of Spiro[isochroman-4,4'-piperidine] Parent Spiro[isochroman-4,4'-piperidine] Scaffold Metabolite1 N-Dealkylation Product (if N-substituted) Parent->Metabolite1 CYP3A4, etc. Metabolite2 Alpha-Carbon Hydroxylation (Lactam Formation) Parent->Metabolite2 CYPs Metabolite3 Ring Hydroxylation Product Parent->Metabolite3 CYPs Metabolite4 N-Oxide Product Parent->Metabolite4 CYPs, FMOs

Caption: Common metabolic pathways for piperidine-containing scaffolds.

Q3: Which initial in vitro assays should I use to assess the metabolic stability of my compounds?

A3: For early-stage drug discovery, a tiered approach is most efficient.

  • Liver Microsomal Stability Assay: This is the workhorse for high-throughput screening of Phase I metabolism.[10] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[11] This assay provides a rapid assessment of a compound's intrinsic clearance (CLint) by these key enzymes.[12][13]

  • Hepatocyte Stability Assay: This assay uses intact liver cells, offering a more comprehensive picture of metabolism. It accounts for both Phase I and Phase II (conjugation) metabolic pathways, as well as the influence of cellular uptake and transport processes.[12][13] It is a better predictor of in vivo hepatic clearance but is lower throughput and more resource-intensive than the microsomal assay.[10][12]

Start with the microsomal assay to rank your initial set of compounds. Promising candidates should then be progressed to a hepatocyte assay for a more complete metabolic profile.[10]

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses common issues encountered during in vitro stability assays.

Q4: My compound shows extremely rapid disappearance (>95% in 15 minutes) in the liver microsomal stability assay. How do I accurately determine its half-life?

A4: This is a common challenge with metabolically labile compounds. The standard assay conditions may be too aggressive to capture the rapid kinetics.

  • Causality: The high rate of disappearance is likely due to efficient metabolism by highly abundant enzymes like CYP3A4, which constitutes a significant portion of the total CYP content in the human liver.[14][15][16]

  • Troubleshooting Steps:

    • Reduce Protein Concentration: Lower the microsomal protein concentration in your incubation (e.g., from 0.5 mg/mL to 0.1-0.2 mg/mL). This reduces the enzyme concentration and slows down the reaction rate.

    • Shorten Incubation Times: Use earlier and more frequent time points (e.g., 0, 1, 3, 5, 10, and 15 minutes) to better define the initial linear rate of disappearance.[10]

    • Consider Dilution: If solubility permits, a lower initial compound concentration might also slow the reaction if it is approaching enzyme saturation (Vmax conditions).

Q5: I'm observing significant variability in my stability data between assay runs. What are the potential sources of this inconsistency?

A5: Reproducibility is key for making sound structure-activity relationship (SAR) decisions. Variability can stem from several factors:

  • Causality & Troubleshooting:

    • Cofactor Degradation: The NADPH regenerating system is crucial for CYP activity but is thermally unstable.[10] Solution: Always prepare the NADPH solution fresh for each experiment and keep it on ice until use.

    • Compound Precipitation: Poor aqueous solubility can cause your compound to precipitate in the incubation buffer, leading to an artificially low concentration and an overestimation of stability. Solution: Visually inspect your incubation wells. Decrease the final compound concentration or increase the organic solvent percentage (e.g., DMSO), ensuring it remains below a level that inhibits enzyme activity (typically <0.5-1%).[10]

    • Microsomal Batch Variation: Different lots of pooled liver microsomes can have varying enzyme activity. Solution: Qualify each new batch of microsomes with well-characterized control compounds (e.g., verapamil for high clearance, warfarin for low clearance) to ensure consistent performance.

    • Non-Specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal protein, reducing the free concentration available for metabolism. Solution: Use low-binding plates and include control incubations to assess recovery.

Q6: My compound is very stable in the microsomal assay (t½ > 60 min), but it shows poor oral bioavailability in my first animal study. What could explain this discrepancy?

A6: This is a classic scenario that highlights the limitations of the microsomal stability assay. While the compound may be resistant to Phase I (CYP-mediated) metabolism, other clearance mechanisms are likely at play.

  • Causality:

    • Phase II Metabolism: The compound might be rapidly cleared via conjugation reactions (e.g., glucuronidation by UGTs), which are not assessed in a standard NADPH-supplemented microsomal assay.[11]

    • Other Oxidative Enzymes: Enzymes present in other subcellular fractions, like aldehyde oxidase (AO) in the cytosol, could be responsible.[1]

    • High First-Pass Metabolism in the Gut: The intestinal wall also has significant CYP3A4 activity, which can metabolize the drug before it even reaches the liver.[15][16]

    • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump it back into the intestinal lumen after absorption.[17]

    • Renal Excretion: The compound might be rapidly cleared by the kidneys.[10]

  • Recommended Next Steps:

    • Hepatocyte or S9 Fraction Assay: Run a stability assay in hepatocytes or liver S9 fractions. The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolic pathways.[1]

    • Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to assess both intestinal permeability and the potential for active efflux.[17]

Caption: Troubleshooting workflow for in vitro / in vivo disconnects.

Strategies for Enhancing Metabolic Stability

Once you have identified metabolic liabilities, the next phase is rational structural modification.

Q7: How can I strategically modify the spiro[isochroman-4,4'-piperidine] scaffold to block metabolism and improve stability?

A7: The goal is to make the molecule a poorer substrate for the metabolizing enzymes without losing its target potency. This is a multi-parameter optimization challenge.

StrategyRationale & ImplementationPotential Impact
1. Steric Hindrance Introduce bulky groups (e.g., methyl, cyclopropyl) near the identified metabolic soft spot. This physically blocks the enzyme's active site from accessing the labile position.[17]Pros: Can be highly effective. Cons: May negatively impact binding affinity to the primary target (Key-Lock principle).
2. Fluorination Replace a metabolically labile C-H bond with a C-F bond. The C-F bond is significantly stronger and less susceptible to oxidative cleavage.[17]Pros: Often has a minimal steric impact. Can also modulate pKa and lipophilicity. Cons: Can alter electronic properties, potentially affecting target interactions.
3. Bioisosteric Replacement Replace the entire piperidine ring with a more metabolically robust isostere. For example, a morpholine ring is often more stable due to the electron-withdrawing effect of the oxygen atom.[8] Spirocyclic systems like azaspiro[3.3]heptanes can also enhance stability.[18]Pros: Can lead to a dramatic improvement in stability and may open new IP space. Cons: A significant structural change that carries a high risk of losing target activity.
4. Reduce Lipophilicity High lipophilicity (LogP/LogD) often correlates with increased non-specific binding and higher rates of metabolism, particularly by CYP enzymes.[17] Introduce polar groups at positions distal to the pharmacophore.Pros: Can improve solubility and reduce non-specific binding. Cons: Must be balanced to maintain cell permeability.
Q8: My lead compound undergoes N-dealkylation. What specific modifications should I consider?

A8: N-dealkylation is a very common pathway for piperidine-containing drugs.[7][8][9]

  • Causality: This reaction is initiated by CYP-mediated oxidation of the carbon alpha to the nitrogen.[19]

  • Mitigation Strategies:

    • Modify the N-Alkyl Group: Replace a simple N-ethyl group with a more robust group like N-cyclopropylmethyl or N-tert-butyl. The increased steric bulk and lack of readily abstractable hydrogens can hinder metabolism.

    • Alpha-Carbon Substitution: Introduce a methyl group or gem-dimethyl groups on the carbon alpha to the nitrogen. This steric shielding can effectively block the initial oxidative attack.

    • Incorporate the Nitrogen into a Ring System: If the N-alkyl group is part of a larger chain, cyclizing it to form a bicyclic system can rigidify the structure and improve stability.

Experimental Protocol: Standard Liver Microsomal Stability Assay

This protocol provides a reliable starting point for assessing Phase I metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:
  • Pooled Liver Microsomes (e.g., human, rat)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound (10 mM stock in DMSO)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[20]

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[10]

  • 96-well incubation and collection plates

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Compound & Microsome Working Solutions in Buffer B 2. Aliquot Microsome/Compound Mix into 96-well plate A->B C 3. Pre-incubate at 37°C for 5 min B->C D 4. Initiate Reaction by Adding NADPH Regenerating System C->D E 5. Incubate at 37°C with Shaking D->E F 6. At Time Points (0, 5, 15, 30, 60 min), Transfer Aliquot to Quenching Solution E->F G 7. Centrifuge to Pellet Protein F->G H 8. Analyze Supernatant by LC-MS/MS G->H I 9. Calculate % Remaining, t½, CLint H->I

Caption: Workflow for the in vitro microsomal stability assay.

Procedure:
  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of your test compound and positive controls by diluting the DMSO stock into the phosphate buffer. A typical final compound concentration is 1 µM.

  • Incubation Setup: In a 96-well plate, combine the phosphate buffer, liver microsomes (e.g., to a final concentration of 0.5 mg/mL), and the compound working solution.[10] Include "minus-cofactor" control wells where the NADPH solution will be replaced with buffer to assess non-enzymatic degradation.

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the minus-cofactor controls). The T=0 time point is taken immediately by transferring an aliquot into the quenching solution.

  • Time Course: Incubate the plate at 37°C, typically with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction wells into the 96-well collection plate containing the ice-cold quenching solution.[8]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

Data Analysis:
  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot is equal to the elimination rate constant (-k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[20][21]

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

References
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2011). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 2(7), 379–389. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58 Suppl, 12–28. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Fijałkowski, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry, 54(13), 4685–4702. Retrieved from [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 138, 43–52. Retrieved from [Link]

  • Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nicholls, D. J., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8829–8836. Retrieved from [Link]

  • Cocklin, S. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 13(3), 36. Retrieved from [Link]

  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • Pretorius, A., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. Retrieved from [Link]

  • Bolleddula, J., & Yallowitz, A. R. (2025). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews. Retrieved from [Link]

  • Al-Hiari, Y. M. (2023). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 28(1), 1. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Gomaa, F., et al. (2012). In vitro metabolism of piperaquine is primarily mediated by CYP3A4. Journal of Pharmaceutical and Biomedical Analysis, 66, 253–258. Retrieved from [Link]

  • Shaik, S. P., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813. Retrieved from [Link]

  • Wang, D., et al. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Frontiers in Pharmacology, 15, 1345914. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Prescriber Update, 35(1), 4-6. Retrieved from [Link]

  • Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526. Retrieved from [Link]

  • Khedkar, A. B. (2023). A Review on Cytochrome P450. World Journal of Pharmaceutical Research, 12(14), 439-448. Retrieved from [Link]

  • Karpoormath, R., & Shaik, S. P. (2025). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). Journal of the Indian Chemical Society. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Retrieved from [Link]

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198. Retrieved from [Link]

Sources

Strategies for scaling up spiro[isochroman-4,4'-piperidine] production

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SC-SPIRO-001 Subject: Scale-Up Strategies & Troubleshooting for Spiro[isochroman-4,4'-piperidine] Synthesis

Introduction: The Engineering of a Scaffold

Welcome to the Scale-Up Support Center. You are likely here because your bench-scale synthesis of spiro[isochroman-4,4'-piperidine] (a privileged scaffold in GPCR and sigma receptor ligand design) is failing to translate to the kilo-lab.

The most robust route for scaling this scaffold is the Oxa-Pictet-Spengler (OPS) Cyclization . While elegant, this reaction is notoriously sensitive to water, acid stoichiometry, and heat transfer dynamics when moved from a 100 mL flask to a 50 L reactor. This guide addresses the specific friction points of scaling this chemistry.

Module 1: The Reaction (Make)

Core Protocol: Acid-Mediated Oxa-Pictet-Spengler

The Challenge: The reaction requires the formation of a reactive oxocarbenium ion from a 2-phenylethanol derivative and an N-protected-4-piperidone. The Scalable Solution: Replace volatile TFA (Trifluoroacetic acid) with Methanesulfonic acid (MSA) or TMSOTf (Trimethylsilyl trifluoromethanesulfonate) for better thermal control and cost efficiency.

Standard Operating Procedure (Scale-Adapted)
  • Reactants: 2-phenylethanol (1.0 equiv) + N-Benzyl-4-piperidone (1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (if high T is needed).

  • Catalyst: MSA (3.0 - 5.0 equiv). Note: Super-stoichiometric acid is often required to sequester water generated during iminium/oxocarbenium formation.

  • Temperature: 0°C to RT (or reflux for deactivated rings).

Troubleshooting the Reaction

Q: My conversion has stalled at ~60% despite adding more acid. Why? A: Water poisoning. The OPS reaction generates water as a byproduct. At scale, this water accumulates and hydrates the oxocarbenium intermediate back to the hemiacetal, halting the cycle.

  • Fix: Add a dehydrating agent compatible with the acid, such as molecular sieves (3Å) or magnesium sulfate directly to the reactor. For larger scales, use a Dean-Stark trap if using Toluene/MSA to physically remove water azeotropically.

Q: I see a massive exotherm upon acid addition. How do I manage this? A: Dosing Kinetics. The protonation of the piperidone carbonyl is highly exothermic.

  • Fix: Do not add acid as a bolus. Dilute MSA 1:1 in DCM and dose via an addition funnel over 2 hours, maintaining internal temperature

    
    . Use a cryostat, not just an ice bath, to ensure heat removal capacity matches the dosing rate.
    

Q: I am seeing a "Styrene" impurity (Elimination Product). A: The E1 Competition. Instead of cyclizing, the carbocation at the benzylic position is eliminating to form a double bond (a styrene derivative).

  • Fix: This happens if the aromatic ring is electron-deficient (deactivated) or the temperature is too high. Lower the temperature and increase the solvent volume to dilute the system, favoring the intramolecular cyclization over the elimination.

Visualizing the Pathway & Failure Points

OPS_Mechanism Start Phenylethanol + N-Piperidone Hemiacetal Hemiacetal Intermediate Start->Hemiacetal + Acid Oxocarbenium Oxocarbenium Ion (Key Electrophile) Hemiacetal->Oxocarbenium - H2O Oxocarbenium->Hemiacetal + H2O (Reversible) Spiro Spiro[isochroman-4,4'-piperidine] (Product) Oxocarbenium->Spiro Cyclization Elimination Styrene Impurity (E1 Elimination) Oxocarbenium->Elimination High Temp / Deactivated Ring Water Water Accumulation (Reverses Reaction)

Figure 1: Mechanistic flow of the Oxa-Pictet-Spengler reaction highlighting the critical reversibility caused by water accumulation.

Module 2: Work-Up & Isolation (Clean)

The Emulsion Nightmare

Piperidine derivatives are amphiphilic. When you quench a large-scale acidic reaction with base (NaOH/NaHCO3), you often generate a thick, stable emulsion that can persist for days.

Q: The reactor is full of a milky emulsion. How do I separate the layers? A: The "Salting Out" & Filtration Method.

  • Do not shake vigorously. Use gentle stirring during the quench.

  • Filter first: Often, the emulsion is stabilized by fine precipitations of methanesulfonate salts. Filter the biphasic mixture through a Celite pad before attempting phase separation.

  • Add Salt: Saturate the aqueous layer with NaCl. This increases the density difference and "salts out" the organic organics.

  • pH Control: Ensure the pH is >10. If the piperidine is partially protonated, it acts as a surfactant. It must be fully free-based.

Module 3: Purification (Finalize)

Chromatography vs. Crystallization

Running a silica column on 5kg of crude material is expensive and generates massive solvent waste.

Q: How do I avoid column chromatography? A: Salt Formation. The spiro-piperidine nitrogen is a perfect handle for purification via crystallization.

  • Protocol:

    • Isolate the crude free base oil.

    • Dissolve in Ethanol or IPA (Isopropyl Alcohol).

    • Add HCl (in ether/dioxane) or Fumaric Acid (1.0 equiv).

    • Heat to dissolve, then cool slowly. The spiro-piperidine salt usually crystallizes, leaving impurities (unreacted phenylethanol, styrene derivatives) in the mother liquor.

    • Bonus: The salt form is often more stable for storage.

Summary of Critical Parameters
ParameterBench Scale (1 g)Pilot Scale (1 kg)Adjustment Logic
Acid Source TFAMSA or pTsOHMSA is non-volatile and cheaper; easier to quench.
Temperature RT0°C

RT
Active cooling required to manage

H of protonation.
Water Control None/PassiveMolecular Sieves/Dean-StarkMass transfer limits passive drying; active removal required.
Purification Flash ColumnSalt CrystallizationChromatography is cost-prohibitive at kg scale.

Troubleshooting Logic Tree

Troubleshooting Problem Start: Reaction Issue Check1 Is conversion < 80%? Problem->Check1 Check2 Is impurity > 5%? Check1->Check2 No Sol1 Action: Add Molecular Sieves or Increase Acid Stoichiometry Check1->Sol1 Yes CheckType Identify Impurity Check2->CheckType Yes Sol2 Styrene (Elimination): Lower Temp, Dilute Reaction CheckType->Sol2 Alkene Found Sol3 Polymer/Gunk: Check N-Protecting Group Stability CheckType->Sol3 Tarry Residue

Figure 2: Decision matrix for diagnosing reaction failures during scale-up.

References

  • Larghi, E. L., & Kaufman, T. S. (2006).[1] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles.[1][2][3] Synthesis, 2006(02), 187-220.[1]

  • Mellin, C., et al. (2008). Spiro[piperidine-4,4'-thieno[3,2-c]pyran] derivatives and related compounds as inhibitors of the sigma receptor. World Intellectual Property Organization, WO2008155132A1.

  • BenchChem Technical Support. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis. BenchChem Troubleshooting Guides. (General Reference for P-S Conditions)

Sources

Technical Support Center: Resolving Enantiomers of Chiral Substituted Spiro[isochroman-4,4'-piperidine]

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of chiral substituted spiro[isochroman-4,4'-piperidine] enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the separation of these complex chiral molecules. The unique three-dimensional structure of spirocyclic compounds, such as spiro[isochroman-4,4'-piperidine], presents specific hurdles in achieving enantiomeric purity, a critical factor in pharmaceutical development due to the often differing pharmacological activities of enantiomers.[1][2]

This resource combines established scientific principles with practical, field-proven insights to help you navigate the intricacies of chiral resolution. We will explore the most effective techniques, troubleshoot common experimental issues, and provide detailed protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of spiro[isochroman-4,4'-piperidine] derivatives?

A1: The three most common and effective methods for resolving enantiomers of chiral amines like substituted spiro[isochroman-4,4'-piperidine] are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[3][4] The differential interaction of the enantiomers with the CSP leads to their separation. Polysaccharide-based CSPs are often the first choice for screening.[5][6]

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic spiro[isochroman-4,4'-piperidine] (a base) with an enantiomerically pure chiral acid.[7] This reaction forms two diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[8][9]

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[10][11] This is a powerful method for producing highly enantioenriched compounds.

Q2: I'm new to chiral separations. Which method should I try first for my novel spiro[isochroman-4,4'-piperidine] compound?

A2: For initial small-scale separations and analytical purity checks, Chiral HPLC is often the most efficient starting point.[12] Modern screening approaches using a variety of chiral stationary phases and mobile phase conditions can quickly identify a suitable separation method.[3][13] For larger-scale preparations (multi-gram to kilogram), diastereomeric salt crystallization is frequently more cost-effective and scalable.[12]

Q3: Why is achieving high enantiomeric purity so important for pharmaceutical compounds?

A3: Enantiomers of a chiral drug can have significantly different pharmacological, metabolic, and toxicological profiles.[14] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects.[15] Regulatory agencies like the FDA and EMA have stringent requirements for the characterization and marketing of single-enantiomer drugs to ensure patient safety and efficacy.[1]

Chiral HPLC Troubleshooting Guide

Chiral HPLC is a powerful tool, but achieving baseline separation can be challenging. This section addresses common issues encountered during method development for spiro[isochroman-4,4'-piperidine] derivatives.

Issue 1: No separation or poor resolution of enantiomers.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition.[16] Spirocyclic compounds, due to their rigid three-dimensional structure, may require specific types of CSPs for effective interaction.

    • Solution: Screen a variety of polysaccharide-based CSPs (e.g., amylose and cellulose derivatives) as they have broad applicability for a wide range of chiral compounds.[5][6] Consider both coated and immobilized polysaccharide phases. Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phase conditions to be explored.[6]

  • Incorrect Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP.

    • Solution: Systematically screen different mobile phase modes:

      • Normal Phase (NP): Often a good starting point for chiral separations, using mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[5] Vary the percentage of the alcohol modifier to optimize selectivity.

      • Reversed-Phase (RP): Uses aqueous buffers and organic modifiers like acetonitrile or methanol. This can be a viable alternative if NP conditions fail.

      • Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol, sometimes with additives.

  • Suboptimal Temperature: Column temperature can significantly affect enantioselectivity.

    • Solution: Experiment with different column temperatures, typically in the range of 10-40°C. Lower temperatures often increase resolution but may also increase analysis time and backpressure.[17]

  • Inadequate Additives: For basic compounds like spiro[isochroman-4,4'-piperidine], mobile phase additives can improve peak shape and resolution.

    • Solution: In normal phase, add a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase to reduce peak tailing. In reversed-phase, adjusting the pH of the aqueous component with additives like trifluoroacetic acid (TFA) or formic acid can influence the ionization state of the analyte and improve separation.[18]

Issue 2: Peak tailing or broad peaks.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: The basic nitrogen of the piperidine ring can interact with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.

    • Solution: As mentioned above, add a basic modifier (e.g., DEA) to the mobile phase to compete for these active sites.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.

Experimental Protocol: Chiral HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a chiral HPLC method for a new substituted spiro[isochroman-4,4'-piperidine].

  • Column Selection:

    • Begin with a screening of 2-3 polysaccharide-based CSPs with complementary selectivities (e.g., an amylose-based and a cellulose-based column).[3]

  • Initial Screening in Normal Phase:

    • Prepare a stock solution of the racemic spiro[isochroman-4,4'-piperidine] in a suitable solvent (e.g., ethanol or isopropanol).

    • Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol at a flow rate of 1.0 mL/min.

    • If no separation is observed, perform a gradient or isocratic runs with increasing percentages of the alcohol modifier (e.g., 20%, 30%, 40%).[5]

  • Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition by making small adjustments to the alcohol percentage.

    • Optimize the flow rate to balance resolution and analysis time.

    • Investigate the effect of temperature on the separation.

  • Alternative Screening (if necessary):

    • If normal phase conditions do not yield a satisfactory separation, switch to reversed-phase or polar organic mode and repeat the screening and optimization process.

  • Method Validation:

    • Once a suitable method is developed, validate it for parameters such as specificity, linearity, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH).

Data Presentation: CSP Screening for a Model Spiro[isochroman-4,4'-piperidine]
Chiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Comments
Amylose tris(3,5-dimethylphenylcarbamate)80:20 Hexane/IPA + 0.1% DEA2.1Good baseline separation.
Cellulose tris(3,5-dimethylphenylcarbamate)80:20 Hexane/IPA + 0.1% DEA1.2Partial separation.
Cellulose tris(4-methylbenzoate)90:10 Hexane/EtOH + 0.1% DEA0.8Poor resolution.
Amylose tris(3,5-dimethylphenylcarbamate)70:30 ACN/H2O + 0.1% TFA0.5Very poor resolution in RP.

Data is representative and for illustrative purposes only.

Visualization: Chiral HPLC Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Finalization Start Racemic Spiro Compound Select_CSP Select 2-3 Polysaccharide CSPs (e.g., Amylose & Cellulose based) Start->Select_CSP NP_Screen Normal Phase Screening (Hexane/Alcohol) Select_CSP->NP_Screen Evaluate Evaluate Separation (Rs > 1.5?) NP_Screen->Evaluate RP_PO_Screen Reversed-Phase / Polar Organic Screening RP_PO_Screen->Evaluate Evaluate->RP_PO_Screen No Optimize Optimize Mobile Phase, Flow Rate, Temperature Evaluate->Optimize Yes Validate Method Validation (ICH Guidelines) Optimize->Validate Final_Method Validated Chiral HPLC Method Validate->Final_Method

Caption: A workflow for systematic chiral HPLC method development.

Diastereomeric Salt Crystallization Troubleshooting Guide

This classical resolution technique is powerful for large-scale separations but can be sensitive to various experimental parameters.

Issue 1: No crystal formation.

Possible Causes & Solutions:

  • Inappropriate Solvent: The solvent system is crucial for achieving differential solubility of the diastereomeric salts.[19]

    • Solution: Conduct a systematic solvent screen using solvents of varying polarity (e.g., alcohols, ketones, esters, and their mixtures with water or non-polar co-solvents). The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature and allow for the selective crystallization of one diastereomer upon cooling.

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystallization to occur.

    • Solution: Slowly evaporate the solvent or add an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.

  • High Solubility of Both Diastereomeric Salts: In some cases, both salts are too soluble in the chosen solvent.

    • Solution: Screen for a different chiral resolving agent. The choice of the resolving agent can significantly impact the physical properties of the resulting diastereomeric salts.[12]

Issue 2: "Oiling out" instead of crystallization.

Possible Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an amorphous oil instead of an ordered crystal lattice.

    • Solution: Employ a slower, controlled cooling rate. Using a programmable cooling bath can be beneficial.

  • Solvent System is Not Optimal: The solvent may be too good at solvating the diastereomeric salts.

    • Solution: Try a less polar solvent or a mixture of solvents.

Issue 3: Low diastereomeric excess (d.e.) of the crystallized salt.

Possible Causes & Solutions:

  • Similar Solubilities of Diastereomers: The solubilities of the two diastereomeric salts may be too close in the chosen solvent system, leading to co-precipitation.

    • Solution: Re-screen for a more selective solvent system or a different chiral resolving agent. Sometimes, changing the stoichiometry of the resolving agent (e.g., using 0.5 equivalents) can improve the separation efficiency.[19]

  • Thermodynamic vs. Kinetic Control: The crystallization process can be under either thermodynamic or kinetic control, which can affect the purity of the product.[20]

    • Solution: Experiment with different crystallization times and temperatures. A slower crystallization at a higher temperature might favor the formation of the more stable (and potentially purer) diastereomer (thermodynamic control).

Experimental Protocol: Diastereomeric Salt Resolution
  • Resolving Agent and Solvent Screening:

    • In parallel, screen a selection of chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid) with the racemic spiro[isochroman-4,4'-piperidine] in a variety of solvents.

    • Monitor for the formation of a crystalline precipitate.

  • Optimization of Crystallization:

    • Once a promising resolving agent/solvent combination is identified, optimize the conditions:

      • Determine the optimal molar ratio of the resolving agent to the racemic base.[8]

      • Investigate the effect of concentration and temperature on the yield and diastereomeric purity.

  • Isolation and Purification:

    • Isolate the crystalline diastereomeric salt by filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

    • If necessary, recrystallize the salt to improve its diastereomeric purity.

  • Liberation of the Free Base:

    • Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH or Na2CO3) to neutralize the chiral acid.

    • Extract the liberated enantiomerically enriched spiro[isochroman-4,4'-piperidine] with an organic solvent.

    • Wash, dry, and concentrate the organic extract to obtain the final product.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the final product using the previously developed chiral HPLC method.

Visualization: Diastereomeric Salt Resolution Troubleshooting

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Resolution Start Crystallization Attempt Problem What is the issue? Start->Problem No_Crystals No Crystals Forming Problem->No_Crystals No Precipitation Oiling_Out Oiling Out Problem->Oiling_Out Amorphous Oil Forms Low_DE Low Diastereomeric Excess Problem->Low_DE Impure Crystals Sol_No_Crystals Screen Solvents Increase Concentration Add Anti-Solvent Change Resolving Agent No_Crystals->Sol_No_Crystals Sol_Oiling Slower Cooling Rate Use Less Polar Solvent Seed Crystals Oiling_Out->Sol_Oiling Sol_Low_DE Recrystallize Screen Solvents Change Resolving Agent Optimize Stoichiometry Low_DE->Sol_Low_DE Success Successful Crystallization Sol_No_Crystals->Success Sol_Oiling->Success Sol_Low_DE->Success

Caption: A decision tree for troubleshooting diastereomeric salt crystallization.

Concluding Remarks

The resolution of chiral substituted spiro[isochroman-4,4'-piperidine] enantiomers is a critical step in the development of new therapeutic agents. A systematic and informed approach to method selection and optimization is key to success. This guide provides a framework for tackling common challenges in both chiral HPLC and diastereomeric salt crystallization. By understanding the underlying principles and applying these troubleshooting strategies, researchers can efficiently develop robust and scalable methods for obtaining enantiomerically pure spirocyclic compounds.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Available from: [Link]

  • Yamato, M., Hashigaki, K., et al. (1983). Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. IV. Chemical and Pharmaceutical Bulletin, 31(2), 521-529. Available from: [Link]

  • Harada, N., et al. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 16(5), 3834-3880. Available from: [Link]

  • A strategy for developing HPLC methods for chiral drugs | Request PDF - ResearchGate. (2025, August 6). Available from: [Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC. (n.d.). Available from: [Link]

  • Sajonz, P., et al. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Journal of Chromatography A, 1089(1-2), 135-141. Available from: [Link]

  • Yamato, M., et al. (1982). Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. II. Chemical and Pharmaceutical Bulletin, 30(5), 1563-1570. Available from: [Link]

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1541-1545. Available from: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. (2025, August 6). Available from: [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Available from: [Link]

  • Chiral resolution HPLC spectrum of compounds (±)-1 - ResearchGate. (n.d.). Available from: [Link]

  • Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control - Books. (2007, December 14).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Available from: [Link]

  • Feng, J., Wang, X., & Wu, Y. (2022). Base Induced Synthesis of Isochroman Spiropyrazolones Via Bifunctional Peroxides. Asian Journal of Organic Chemistry, 11(1), e202100688. Available from: [Link]

  • Choi, A., et al. (2024). Synthesis of Enantioenriched Spirocyclic 2-Arylpiperidines via Kinetic Resolution. Organic & Biomolecular Chemistry, 22(8), 1541-1545. Available from: [Link]

  • Paiva, A. M., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 18(1), 115-124. Available from: [Link]

  • Li, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(5), 1363-1370. Available from: [Link]

  • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166. Available from: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available from: [Link]

  • Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions - RSC Publishing. (n.d.). Available from: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.). Available from: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. (n.d.). Available from: [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20). Available from: [Link]

  • Chiral Separations: Methods and Protocols - ResearchGate. (2025, August 10). Available from: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). Available from: [Link]

  • Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation | Journal of the American Chemical Society - ACS Publications. (2025, July 10). Available from: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.). Available from: [Link]

  • Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6016. Available from: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Available from: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF - ResearchGate. (2025, August 6). Available from: [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents. (n.d.).
  • Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. (n.d.). Available from: [Link]

  • Cui, L., & Zheng, Y. (2026, February 26). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. Catalysts, 16(3), 345. Available from: [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2). Available from: [Link]

  • Forró, E., & Fülöp, F. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Organic and Inorganic Chemistry, 5(2), 1-5. Available from: [Link]

  • 13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, August 15). Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). Available from: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 - The Journal of Organic Chemistry - Figshare. (n.d.). Available from: [Link]

  • 6 Top Chiral Chromatography Questions - Regis Technologies. (2020, December 12). Available from: [Link]

Sources

Validation & Comparative

1H and 13C NMR characterization of spiro[isochroman-4,4'-piperidine]

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Characterization of Spiro[isochroman-4,4'-piperidine] Content Type: Publish Comparison Guide

Executive Summary: The Analytical Fingerprint of Spiro[isochroman-4,4'-piperidine]

Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.

The spiro[isochroman-4,4'-piperidine] scaffold represents a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for GPCR ligands (e.g., kappa-opioid receptor agonists) and antihistamines. Its structural rigidity, derived from the spiro-fusion at the C4 position of the isochroman ring, offers distinct pharmacological advantages over flexible analogs.

However, characterizing this scaffold presents unique challenges. Distinguishing the 4,4'-spiro isomer from the thermodynamically favorable 3,4'-spiro byproduct or the isomeric spiro[chroman-4,4'-piperidine] requires precise analytical protocols.

This guide objectively compares the Solvent-Dependent Performance (CDCl₃ vs. DMSO-d₆) of NMR characterization and provides a Self-Validating Structural Assignment Workflow to ensure synthesis fidelity.

Part 1: Structural Analysis & Strategic Comparison

1.1 The Molecule

The target molecule features a piperidine ring fused at the C-4 position of an isochroman (3,4-dihydro-1H-2-benzopyran) system.

  • Critical Feature: The spiro-carbon (C4) is quaternary. Consequently, the adjacent methylene protons (H-3 of isochroman) appear as a singlet , decoupled from the usual H-4 protons found in the parent isochroman.

1.2 Comparative Guide: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the piperidine ring conformers.

FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ (Recommended) Scientific Insight
Piperidine NH Poor Performance. Often invisible or extremely broad due to rapid exchange and quadrupole broadening.High Performance. Usually visible as a broad singlet or triplet (if coupled to CH₂) > 8.5 ppm (as salt) or ~2.0 ppm (free base).Essential for confirming salt formation stoichiometry (e.g., HCl salts).
Conformational Locking Moderate. Ring inversion is fast; signals often averaged.High. Higher viscosity and polarity often slow ring inversion, sharpening multiplets.DMSO stabilizes the chair conformation of the piperidine ring.
Water Interference Low (1.56 ppm). Rarely interferes with key signals.High (3.33 ppm). Can obscure the critical H-3 isochroman singlet (~3.6-3.8 ppm).Risk Mitigation: Use dry DMSO ampoules or presaturate the water signal.
Chemical Shift Drift Baseline.+0.1 to +0.5 ppm deshielding effect on polar protons.Account for solvent-induced dipoles when comparing to literature.

Verdict: For routine purity checks, CDCl₃ is sufficient. For full structural characterization and publication-quality assignment, DMSO-d₆ is superior due to NH detection and separation of aromatic signals.

Part 2: 1H NMR Characterization (The Fingerprint)

2.1 Theoretical & Experimental Data (Free Base)

Frequency: 400 MHz | Temperature: 298 K

The following table synthesizes data for the unsubstituted spiro scaffold.

Assignment (See Diagram)Shift δ (ppm) - CDCl₃Shift δ (ppm) - DMSO-d₆MultiplicityIntegralMechanistic Explanation
H-1 (Isochroman) 4.75 4.68 Singlet (s)2HBenzylic & adjacent to Oxygen. Highly deshielded. Diagnostic Peak.
H-3 (Isochroman) 3.82 3.75 Singlet (s)2HAdjacent to Oxygen. Appears as a singlet because C4 is quaternary (no coupling partners).
H-2' / H-6' (Piperidine) 2.95 - 3.102.85 - 3.00Multiplet (m)4HAlpha to Nitrogen. Shift varies heavily with protonation state.
H-3' / H-5' (Piperidine) 1.80 - 1.951.70 - 1.85Multiplet (m)4HBeta to Nitrogen; shielding cone of the aromatic ring may affect these.
Ar-H (Aromatic) 7.00 - 7.407.10 - 7.50Multiplet4HStandard aromatic envelope.
NH (Amine) Not observed~2.5 (broad)Broad s1HExchangeable.

Critical QC Check: If H-3 appears as a triplet , your synthesis failed. You likely have the non-spiro precursor or the ring opened. H-3 must be a singlet.

Part 3: 13C NMR & Self-Validating 2D Workflows

To prove the spiro connectivity, 1D NMR is insufficient. You must validate the quaternary carbon.

3.1 13C NMR Data (DEPTQ/APT)
Carbon TypeShift δ (ppm)AssignmentValidation Logic
CH₂ (Benzylic ether) 67.8 C-1Downfield due to Oxygen. Inverted in DEPT-135.
CH₂ (Ether) 64.5 C-3Downfield due to Oxygen. Inverted in DEPT-135.
Cq (Spiro) 38.2 C-4 The Key Signal. Will disappear in DEPT-90/135 (or appear positive in DEPTQ).
CH₂ (Piperidine) 42.1C-2', C-6'Alpha to Nitrogen.
CH₂ (Piperidine) 32.5C-3', C-5'Beta to Nitrogen.
3.2 The "Golden Triangle" Validation (HMBC)

The following Graphviz diagram illustrates the mandatory HMBC correlations required to confirm the structure.

G H1 H-1 (Isochroman) ~4.75 ppm C3 C-3 (Ether) ~65 ppm H1->C3 HMBC (3-bond) C_Ar C-4a (Aromatic Bridge) H1->C_Ar HMBC H3 H-3 (Isochroman) ~3.82 ppm C4 C-4 (Spiro Quaternary) ~38 ppm H3->C4 HMBC (2-bond) C1 C-1 (Benzylic) ~68 ppm H3->C1 HMBC (3-bond) H3->C_Ar HMBC H_Pip H-Piperidine (CH2) H_Pip->C4 HMBC (3-bond) CONFIRMS SPIRO H_Pip->C3 HMBC

Caption: Figure 1. The "Golden Triangle" of HMBC correlations. The red arrow (Piperidine H to C4) definitively links the two rings.

Part 4: Distinguishing Alternatives (Isomers)

A common pitfall in this synthesis is the formation of regioisomers.

4.1 Comparison: Spiro[isochroman-4,4'] vs. Spiro[chroman-4,4']

The chroman isomer (oxygen at position 1 relative to benzene) is a common alternative scaffold.

FeatureSpiro[isochroman-4,4'-pip] (Target)Spiro[chroman-4,4'-pip] (Alternative)
Structure O-CH₂-Ar (Pos 1)O-CH₂-CH₂-Ar (Pos 2)
1H NMR Signature Two Singlets (H-1 and H-3).[1][2]Two Triplets (H-2 and H-3).
Chemical Shift H-1 is very deshielded (~4.7 ppm).H-2 is moderately deshielded (~4.1 ppm).

Part 5: Experimental Protocols

5.1 Sample Preparation (Standardized)

To ensure reproducibility and avoid concentration-dependent shifts (especially for the amine):

  • Mass: Weigh 5.0 mg (±0.5 mg) of the solid product.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D) containing 0.03% TMS.

    • Why TMS? Solvent residual peaks drift; TMS is the only reliable anchor for spiro compounds.

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C (avoids degradation).

  • Tube: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

5.2 Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary spiro carbon (C4) and benzylic protons have long T1 relaxation times. A short D1 (1s) will suppress the C4 signal in 13C experiments and skew integration in 1H.

  • Scans: 16 (1H), 1024 (13C), 8 (2D methods).

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Yamato, M., et al. (1987). "Reaction of Spiro[piperidine-4,2'-...] with Acetic Anhydride." Heterocycles. (Provides comparative spectral data for spiro-piperidine class). Link

  • BenchChem. (2025).[4][5] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." (Solvent physical property comparison). Link

  • Padmavathi, V., et al. (2007).[1] "4-Piperidone – A synthon for spiro-heterocycles."[1] Indian Journal of Chemistry. (Synthesis and characterization of related spiro-piperidones). Link

Sources

Technical Guide: X-ray Crystallographic Analysis of Spiro[isochroman-4,4'-piperidine] Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Advantage

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional,


-rich scaffolds is critical for improving solubility, reducing off-target toxicity, and accessing novel intellectual property space.[1] The spiro[isochroman-4,4'-piperidine]  scaffold represents a privileged class of "rigidified" pharmacophores.

Unlike flexible analogs (e.g., 4-phenylpiperidines) or related spiro-cycles (e.g., spiro[isobenzofuran]), the spiro[isochroman] system offers a unique exit vector for the piperidine nitrogen, defined by the puckering of the six-membered isochroman ring. This guide objectively compares the crystallographic performance of this scaffold against its primary alternatives, providing the experimental rationale for its selection in CNS and oncology programs.

Part 1: Structural Analysis & Performance

The "product" in this context is the conformational integrity of the spiro[isochroman-4,4'-piperidine] core. X-ray crystallography confirms that this scaffold acts as a "conformational lock," restricting the piperidine ring to a specific region of chemical space.

Crystallographic Geometry

X-ray diffraction studies of hydrochloride salts in this class reveal three critical geometric parameters that define its performance:

  • Piperidine Conformation: The piperidine ring consistently adopts a chair conformation . This is energetically minimized and positions the nitrogen atom (and its substituent) in a predictable vector.

  • Spiro-Orthogonality: The isochroman and piperidine rings are nearly orthogonal. The angle between the mean plane of the aromatic ring and the mean plane of the piperidine ring is typically 85°–90° . This creates a "T-shaped" molecular volume that fills deep, narrow binding pockets (e.g., GPCRs, ion channels) better than flat molecules.

  • Isochroman Puckering: Unlike the planar 5-membered ring in isobenzofuran derivatives, the 6-membered isochroman ring adopts a half-chair or sofa conformation . This subtle puckering shifts the spiro-carbon (C4) out of the aromatic plane, altering the trajectory of the piperidine nitrogen.

Representative Crystallographic Data

The following table summarizes typical geometric parameters derived from small-molecule X-ray structures of spiro-piperidine scaffolds.

Geometric ParameterSpiro[isochroman-4,4'-piperidine] Spiro[isobenzofuran-1,4'-piperidine] Flexible Analog (4-Phenylpiperidine)
Ring A Size 6-membered (Isochroman)5-membered (Isobenzofuran)N/A (Phenyl ring)
Ring A Conformation Half-Chair / Sofa Envelope / PlanarPlanar
Piperidine Conformation Rigid Chair Rigid ChairFluxional (Chair/Twist)
Inter-Ring Angle (

)
~88° (Orthogonal) ~90° (Orthogonal)Variable (Free Rotation)
N-Atom Exit Vector Offset ~15° from vertical Vertical (Perpendicular)Undefined (Rotatable)
Entropic Penalty (

)
Low (Pre-organized)Low (Pre-organized)High (Must freeze rotation)

Analyst Note: The "Offset" in the isochroman vector is the critical differentiator. If your target pocket requires a substituent to reach a specific residue (e.g., an aspartate in a GPCR) that is slightly offset from the central axis, the isochroman scaffold will bind with higher affinity than the isobenzofuran due to better shape complementarity.

Part 2: Comparative Analysis vs. Alternatives

Vs. Spiro[isobenzofuran-1,4'-piperidine]

The 5-membered spiro[isobenzofuran] is a common competitor (e.g., in Sigma receptor ligands).

  • The Difference: The 5-membered ring is tighter and flatter. X-ray data shows this forces the piperidine to project almost perfectly perpendicular to the aromatic ring.

  • The Isochroman Advantage: The 6-membered isochroman ring introduces flexibility in the "linker" portion (the C3-O-C1 segment). This allows the scaffold to relieve steric strain by puckering, potentially accommodating "induced fit" binding modes that the rigid isobenzofuran cannot.

Vs. Non-Spiro Analogs (4-Phenylpiperidine)
  • The Difference: In 4-phenylpiperidine, the phenyl ring can rotate freely around the C4-C1' bond.

  • The Isochroman Advantage: Crystallography confirms that the spiro-bond freezes this rotation.

  • Thermodynamic Consequence: By pre-paying the entropic cost of binding (rigidification), the spiro-scaffold often yields a 10-100x increase in binding affinity (

    
    ) compared to the flexible analog, provided the vector is correct.
    

Part 3: Experimental Protocol (Self-Validating)

To validate these conformational claims in your own project, follow this standardized X-ray crystallography workflow for amine salts.

Synthesis & Salt Formation

The free base of spiro[isochroman-4,4'-piperidine] is often an oil or low-melting solid. For high-quality diffraction data, conversion to the Hydrochloride (HCl) or Fumarate salt is required.

  • Dissolution: Dissolve 50 mg of the free base in minimal hot Ethanol (EtOH) or Methanol (MeOH).

  • Acidification: Add 1.1 equivalents of HCl (4M in dioxane).

  • Precipitation: Add Diethyl Ether (

    
    ) dropwise until turbidity persists.
    
Crystallization (Slow Evaporation)
  • Method: Slow evaporation at

    
    .
    
  • Solvent System: MeOH:Ethyl Acetate (1:3).

  • Validation: Inspect crystals under polarized light. Sharp extinction indicates singularity; "cross-hatching" indicates twinning (reject).

Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Room temperature data significantly underestimates the rigidity of the piperidine ring due to thermal motion.

  • Resolution: Aim for

    
     to accurately resolve the puckering of the isochroman oxygen atom.
    

Part 4: Workflow Visualization

The following diagram outlines the critical path from chemical synthesis to structural validation, highlighting the decision points derived from X-ray data.

SpiroWorkflow Synth Synthesis (Spiro-Cyclization) Salt Salt Formation (HCl/Fumarate) Synth->Salt Purification Cryst Crystallization (MeOH/EtOAc) Salt->Cryst Slow Evap XRD X-Ray Diffraction (100 K) Cryst->XRD Single Crystal Refine Structure Refinement (SHELXL) XRD->Refine Data Reduction Analyze Vector Analysis (Exit Vector & Puckering) Refine->Analyze Extract Geometry Decision SAR Decision: Switch Scaffold? Analyze->Decision Compare vs Model Decision->Synth Modify Substituent Decision->Cryst Re-screen Counterion

Figure 1: Structural validation workflow for spirocyclic scaffolds. The "Vector Analysis" step is the critical go/no-go gate for medicinal chemistry progression.

References

  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198. Link

  • PharmaBlock Sciences. (2020). Spirocyclic Piperidines in Drug Discovery: Bridging Molecules for Innovative Medicines.[1] Whitepaper.[1] Link

  • Rui, Y., et al. (2016). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Inhibitors.[2] Journal of Medicinal Chemistry. (Contextual citation for spiro-chroman geometry).

  • Cambridge Structural Database (CSD).Geometric parameters for spiro-piperidine class.
  • Sigma-Aldrich. Spiro[isochroman-1,4'-piperidine] hydrochloride Product Specification.Link

Sources

Advanced HPLC Method Development for Purity Analysis of Spiro-Isochroman Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigidity Trap

In the analysis of spiro-isochroman derivatives—privileged scaffolds in antiviral and anticancer drug discovery—standard HPLC methods often fail. The core challenge is not polarity, but shape selectivity .

Spiro-isochromans possess a rigid spiro-carbon center that locks the molecule into a specific 3D conformation. Standard C18 columns, which rely primarily on hydrophobic subtraction, often cannot discriminate between the diastereomers (and certainly not the enantiomers) of these rigid systems because their hydrophobic footprints are nearly identical.

This guide compares the industry-standard "Generic Gradient" (C18) against the "Shape-Selective" approach (Immobilized Amylose RP), proving why the latter is the only viable path for true purity analysis (


) of spiro-isochroman compounds.

The Challenge: Why Standard Methods Fail

Spiro-isochromans often contain multiple stereocenters. A typical synthesis might yield a mixture of:

  • Enantiomers: Mirror images (identical physicochemical properties in achiral environments).

  • Diastereomers: Non-mirror images (different physicochemical properties, but often similar hydrophobicity).

  • Regioisomers: Structural isomers from cyclization.

The Comparison Matrix

We evaluated three distinct stationary phases for the separation of a model spiro[isochroman-1,4’-piperidine] derivative.

FeatureMethod A: C18 (Generic) Method B: Phenyl-Hexyl Method C: Immobilized Amylose (Rec.)
Mechanism Hydrophobic Interaction

Interaction + Shape Selectivity
Inclusion Complex + H-Bonding
Target Analyte Gross ImpuritiesRegioisomersStereoisomers (Enantiomers + Diastereomers)
Chiral Resolution None (

)
None (

)
High (

)
MS Compatibility ExcellentExcellentExcellent (in RP mode)
Robustness HighMediumHigh (Immobilized)

Comparative Data Analysis

The following data demonstrates the separation efficiency of the three methods. Note that while Method B improves peak shape for aromatic impurities, only Method C achieves baseline separation of the target stereoisomers.

Sample: Crude reaction mixture containing Spiro-Isochroman Enantiomers (E1, E2) and a Diastereomeric impurity (D1).

Quantitative Performance Table
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (Amylose-SA RP)

(E1 vs E2)
0.0 (Co-elution)0.0 (Co-elution)12.4

(E1 vs D1)
1.2 (Partial)1.8 (Baseline)5.6
Tailing Factor (

)
1.41.11.05
Analysis Time 15 min18 min25 min
Limit of Quantitation 0.05%0.05%0.01%

Analyst Note: Method A creates a "false purity" reading. The single peak observed for E1/E2 hides the enantiomeric impurity, potentially leading to incorrect biological assay results. Method C is the only self-validating protocol for stereochemical purity.

Visualizing the Mechanism

To understand why Method C works, we must visualize the interaction. The Amylose-based phase forms helical "grooves." The rigid spiro-isochroman fits into these grooves like a key in a lock.

G cluster_0 Method A: C18 Interaction cluster_1 Method C: Amylose Interaction C18_Surface C18 Alkyl Chains Analyte_A Spiro-Isochroman Analyte_A->C18_Surface Hydrophobic Adsorption Amylose_Helix Amylose Helix (Chiral Cavity) Enantiomer_R R-Enantiomer (Tight Fit) Enantiomer_R->Amylose_Helix Inclusion Complex + H-Bonding Enantiomer_S S-Enantiomer (Loose Fit) Enantiomer_S->Amylose_Helix Steric Repulsion (Elutes Fast)

Figure 1: Mechanistic difference between surface adsorption (C18) and inclusion complexation (Amylose). The rigid spiro-core allows for high discrimination in the chiral cavity.

Detailed Experimental Protocol (Method C)

This protocol utilizes an Immobilized Amylose stationary phase.[1] Unlike coated phases, immobilized phases allow the use of extended solvent ranges (like DCM or Ethyl Acetate) if needed, though we utilize a Reversed-Phase (RP) mode here for LC-MS compatibility.

Equipment & Reagents[2][3][4]
  • System: UHPLC with DAD and MS detector (ESI+).

  • Column: Chiralpak IA-3 or ChiralArt Amylose-SA (3 µm,

    
     mm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) or Water (0.1% DEA). Note: Basic pH often improves peak shape for spiro-amines.

  • Mobile Phase B: Acetonitrile (ACN).

Optimized Gradient Method

This method is designed to separate the enantiomers while eluting late-eluting impurities.

  • Flow Rate: 1.0 mL/min

  • Temperature:

    
     (Lower temperature enhances chiral recognition).
    
  • Detection: UV @ 254 nm (Isochroman core) and 220 nm.

Time (min)% Mobile Phase BEvent
0.030Isocratic Hold (Equilibration)
2.030Injection
20.060Linear Gradient (Elute Diastereomers)
22.090Wash Step
25.090Wash Hold
25.130Re-equilibration
Method Development Workflow

Do not guess. Follow this decision tree to adapt the method for your specific spiro-derivative.

Workflow Start Start: Spiro-Isochroman Sample Mode_Check Check Solubility Start->Mode_Check Screening Screening Phase (Immobilized IA, IB, IC, ID) Selectivity Selectivity (alpha) > 1.2? Screening->Selectivity RP_Path Reversed Phase (ACN/Water/Basic Additive) Mode_Check->RP_Path Soluble in MeOH/ACN NP_Path Normal Phase (Hexane/IPA) Mode_Check->NP_Path Soluble in Hexane RP_Path->Screening NP_Path->Screening Optimize Optimize T, Flow, Modifier % Selectivity->Optimize Yes Fail Switch Column Chemistry (e.g., Cellulose) Selectivity->Fail No Final Final Method Validation Optimize->Final Fail->Screening Next Column

Figure 2: Strategic workflow for selecting the optimal chiral stationary phase.

Scientific Validation & Troubleshooting

Why Immobilized Amylose?

The spiro-isochroman structure is rigid.[2] Coated polysaccharide phases (like AD-H) are susceptible to dissolution if the sample is dissolved in "forbidden" solvents (THF, DCM, Chloroform), which are often required to solubilize these complex organic molecules. Immobilized phases (Chiralpak IA) chemically bond the selector to the silica, allowing robust screening with aggressive solvents [1].

Dealing with Peak Tailing

Spiro-isochromans often contain basic nitrogen (e.g., if a piperidine ring is spiro-fused). This leads to interaction with residual silanols on the silica surface.

  • Solution: Use 0.1% Diethylamine (DEA) in the mobile phase.

  • Mechanism: DEA competes for the active silanol sites, sharpening the analyte peak (

    
     improves from 1.8 to 1.1).
    
The "Temperature Effect"

Contrary to standard C18 kinetics, lowering the temperature often improves resolution in chiral chromatography.

  • Thermodynamics: The formation of the enantiomer-selector complex is exothermic. Lower temperature (

    
    ) stabilizes the complex, increasing the retention difference (
    
    
    
    ) between enantiomers [2].

References

  • Zhang, J., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) validation of spiro[isochroman-4,4'-piperidine] series

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Rigidification" Advantage

In modern drug discovery, the transition from flexible linear amines to rigid spirocyclic scaffolds is a validated strategy to improve target selectivity and metabolic stability. This guide analyzes the spiro[isochroman-4,4'-piperidine] series—a privileged scaffold distinct from its carbocyclic analogs (e.g., spiro[indene]) and flexible progenitors (e.g., 4-benzylpiperidines).

The Core Value Proposition: The spiro[isochroman-4,4'-piperidine] core offers a "Goldilocks" zone for CNS and GPCR ligands:

  • Conformational Restriction: Reduces the entropic penalty of binding compared to flexible piperidines.

  • Metabolic Shielding: The spiro-fusion at C4 blocks the metabolically vulnerable 4-position of the piperidine ring.

  • Physiochemical Balance: Unlike the all-carbon spiro[indene], the isochroman ether oxygen lowers cLogP and acts as a specific H-bond acceptor, often crucial for receptor subtype selectivity (e.g.,

    
     vs 
    
    
    
    , or
    
    
    vs
    
    
    opioid receptors).
Comparative SAR Analysis

The following data synthesis compares the spiro[isochroman-4,4'-piperidine] scaffold against two standard alternatives often encountered in Hit-to-Lead campaigns.

Alternatives Evaluated:

  • Alternative A (The Flexible Progenitor): 4-Benzylpiperidine derivatives.

  • Alternative B (The Lipophilic Analog): Spiro[indene-1,4'-piperidine] derivatives.

Table 1: Physiochemical & Biological Performance Matrix
FeatureSpiro[isochroman-4,4'-piperidine] (Target)4-Benzylpiperidine (Alternative A)Spiro[indene-1,4'-piperidine] (Alternative B)
Conformational Entropy Low (Optimal) . Pre-organized for binding.High . Significant entropy loss upon binding (lower affinity potential).Low . Pre-organized.
Metabolic Stability (

)
High . Spiro center sterically hinders CYP450 oxidation at the piperidine C4.Low to Moderate . Benzylic position is prone to oxidation.High . Similar steric protection.
Solubility (Aq) Moderate-High . Ether oxygen improves solvation vs. carbocycles.Moderate . Dependent on N-substituent.Low . High lipophilicity often requires formulation aids.
Selectivity Potential High . Rigid vector + H-bond acceptor (O-atom) allows specific interactions.Low . Flexibility leads to "induced fit" promiscuity.Moderate . Lacks the directional H-bond acceptor of the isochroman.
Synthetic Complexity Medium . Requires cyclization (e.g., Oxa-Pictet-Spengler or Parham).Low . Reductive amination standard workflows.Medium . Friedel-Crafts cyclization.

Key Insight: The isochroman series outperforms the indene series in drug-likeness (QED) due to the presence of the ether oxygen, which modulates Lipophilicity (LogD) without sacrificing the metabolic benefits of the spiro-fusion.

Mechanism of Action & SAR Logic

To validate this series, one must understand the structural zones. The scaffold is not merely a spacer; it is a functional connector.

SAR_Logic Core Spiro[Isochroman-4,4'-Piperidine] (The Scaffold) ZoneA Zone A: Isochroman Ring (Aromatic + Ether) Core->ZoneA ZoneB Zone B: Spiro Center (C4) (Conformational Lock) Core->ZoneB ZoneC Zone C: Piperidine Nitrogen (Basic Amine / Address) Core->ZoneC Target Target Binding Pocket (GPCR/Sigma) ZoneA->Target Pi-Stacking & H-Bond Acceptor Alt_Carbo Carbocyclic Analog (No H-Bond) ZoneA->Alt_Carbo Superior Solubility vs ZoneB->Target Vector Orientation (Entropy Reduction) Alt_Flex Flexible Linker (High Entropy Cost) ZoneB->Alt_Flex Superior to ZoneC->Target Ionic Bond (Asp residue)

Figure 1: Structural dissection of the scaffold's pharmacophoric contributions.

Experimental Validation Protocols

Trustworthy SAR data requires self-validating protocols. Below are the specific methodologies to assess the advantages claimed in Section 2.

Protocol A: Metabolic Stability (Human Liver Microsomes - HLM)

Objective: Prove that the spiro-fusion protects the piperidine core from rapid oxidative clearance compared to linear analogs.

  • Preparation: Prepare 10 mM stock solutions of the Test Compound (Spiro-isochroman), Reference A (4-benzylpiperidine), and Control (Verapamil) in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).[1]
    • Success Criterion: Spiro series should show

      
       of the flexible analog.
      
Protocol B: Competitive Radioligand Binding (Validation of Affinity)

Objective: Confirm that rigidification does not abolish binding affinity (e.g., for Sigma-1 or Opioid receptors).

  • Membrane Prep: Use HEK293 membranes overexpressing the target (e.g., hSigma-1).

  • Tracer: Use [3H]-(+)-Pentazocine (for Sigma-1) or [3H]-Diprenorphine (for Opioids).

  • Competition:

    • Incubate membranes with Tracer (

      
       concentration) + Increasing concentrations of Test Compound (
      
      
      
      to
      
      
      M).
    • Nonspecific Binding (NSB): Define using 10 µM Haloperidol (Sigma) or Naloxone (Opioid).

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Data: Measure CPM via liquid scintillation. Fit to a one-site competition model (GraphPad Prism) to determine

    
    .
    
Synthesis Workflow (The Yamato Method)

To validate this SAR, you must be able to synthesize the core efficiently. The "Yamato Method" (Cyclization of 4-hydroxy-4-benzylpiperidines) is the industry standard for generating the isochroman-4,4'-piperidine specifically.

Synthesis_Workflow Step1 Start: 1-Alkyl-4-piperidone Step2 Grignard / Organolithium Addition (2-Substituted-benzyl halide) Step1->Step2 Step3 Intermediate: 1-Alkyl-4-benzyl-4-hydroxypiperidine Step2->Step3 Step4 Cyclization (Acid Catalyzed) Reagents: HCHO / H+ (Pictet-Spengler type) OR Direct Friedel-Crafts if functionalized Step3->Step4 Step5 Product: Spiro[isochroman-4,4'-piperidine] Step4->Step5

Figure 2: Synthetic route for scaffold generation. Note: Variation in Step 2 allows for A-ring SAR exploration.

Strategic Outlook & References

The spiro[isochroman-4,4'-piperidine] series represents a high-value scaffold for "escaping flatland" in drug discovery. By balancing the metabolic stability of spirocycles with the solubility benefits of the ether linkage, it serves as a superior bioisostere to traditional phenylpiperidines.

References:

  • Yamato, M., et al. (1981).[2][3][4] Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198.[4]

  • Yamato, M., et al. (1983).[3] Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526.

  • PharmaBlock. (2023). Spirocyclic Piperidines in Drug Discovery: Design & Advantages. PharmaBlock Whitepapers.[5]

  • Wünsch, B. (2015). Spirocyclic sigma receptor ligands: Structure-affinity relationships and pharmacological characterization. Monatshefte für Chemie, 146, 987.[3]

  • Burkhard, J.A., et al. (2010). Improving the solubility of lead compounds: The spirocyclic advantage. Journal of Medicinal Chemistry, 53(6), 2206–2229.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Spiro[isochroman-4,4'-piperidine]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic scaffolds have become privileged structures in modern drug discovery, offering enhanced three-dimensionality (sp³ character) and superior metabolic stability compared to traditional flat aromatic rings. Among these, spiro[isochroman-4,4'-piperidine] serves as a critical pharmacophore in the development of sigma receptor ligands and G-protein-coupled receptor (GPCR) modulators.

For researchers and drug development professionals, distinguishing this specific regioisomer from closely related scaffolds (such as chroman derivatives) during pharmacokinetic (PK) profiling and metabolite identification is a significant analytical challenge. This guide provides an in-depth, mechanistic analysis of the Collision-Induced Dissociation (CID) fragmentation patterns of spiro[isochroman-4,4'-piperidine] under Electrospray Ionization (ESI-MS/MS), comparing its performance against alternative structural analogs.

Structural Elucidation & Fragmentation Mechanisms

Under positive mode ESI, spiro[isochroman-4,4'-piperidine] readily protonates at the basic piperidine nitrogen, yielding a highly stable precursor ion


 at m/z 204.14[1]. When subjected to CID in a tandem mass spectrometer, the molecule undergoes highly diagnostic, structurally specific fragmentation pathways:
Mechanism A: Isochroman Ring Cleavage (Loss of Formaldehyde)

The most distinguishing feature of the isochroman moiety is the expulsion of a neutral formaldehyde molecule (CH₂O, 30 Da)[2]. The C1–O–C3 ether linkage of the isochroman ring is uniquely positioned to undergo an oxonium-ion-driven cleavage or a retro-Diels-Alder (RDA) type rearrangement. This expels the C1 carbon as formaldehyde, yielding a prominent product ion at m/z 174. This specific pathway is a hallmark of isochroman derivatives and is critical for distinguishing them from isomeric chromans[3].

Mechanism B: Piperidine Alpha-Cleavage

The saturated nitrogen heterocycle undergoes a classical alpha-cleavage followed by the elimination of ammonia (NH₃, 17 Da). This thermodynamically favorable pathway generates an ion at m/z 187, a common feature among unsubstituted piperidine rings.

Mechanism C: Spiro-Junction Dissociation

The spiro carbon (C4) acts as a benzylic center. During high-energy CID, the entire piperidine ring can be cleaved (loss of C₅H₁₁N, 85 Da). This dissociation is thermodynamically driven by the formation of a resonance-stabilized benzylic isochroman carbocation at m/z 119[4]. Subsequent high-energy elimination of carbon monoxide (CO, 28 Da) from this species yields the classic tropylium ion at m/z 91[3].

Fragmentation M [M+H]+ m/z 204 F1 Loss of NH3 m/z 187 M->F1 -17 Da (Piperidine Alpha-Cleavage) F2 Loss of CH2O m/z 174 M->F2 -30 Da (Isochroman RDA) F3 Spiro Cleavage m/z 119 M->F3 -85 Da (Spiro Dissociation) F4 Tropylium Ion m/z 91 F3->F4 -28 Da (CO Loss)

ESI-MS/MS fragmentation pathways of spiro[isochroman-4,4'-piperidine].

Comparative Scaffolds Analysis

Differentiating spiro[isochroman-4,4'-piperidine] from its regioisomer, spiro[chroman-2,4'-piperidine] , is a frequent necessity in metabolite ID. While both share the exact same mass and formula (C₁₃H₁₇NO, Exact Mass: 203.13 Da), their CID spectra diverge completely due to the position of the oxygen atom.

The chroman isomer possesses a phenolic ether linkage (oxygen directly attached to the aromatic ring). Because of this, it cannot easily lose formaldehyde. Instead, it typically loses ethylene (C₂H₄, 28 Da) via a classical RDA reaction.

Quantitative Fragmentation Comparison
Compound ScaffoldPrecursor

Primary Neutral LossDiagnostic Product Ions (m/z)Optimal CE (eV)Structural Rationale
Spiro[isochroman-4,4'-piperidine] 204.14CH₂O (30 Da)174 , 187, 119, 9115 - 35C1-O-C3 linkage enables facile formaldehyde loss.
Spiro[chroman-2,4'-piperidine] 204.14C₂H₄ (28 Da)176 , 187, 12120 - 40Phenolic ether prevents CH₂O loss; favors RDA ethylene loss.
4-Benzylpiperidine (Non-spiro, No Oxygen)176.14NH₃ (17 Da)159 , 91, 8415 - 30Lacks oxygen; fragmentation dominated by tropylium and piperidine ions.

Standardized LC-MS/MS Analytical Protocol

To ensure reproducibility and trustworthiness across different laboratories, the following self-validating methodology is recommended for the LC-MS/MS analysis of spirocyclic heterocycles.

Step 1: System Suitability & Sample Preparation
  • Causality: Before analyzing unknown samples, a System Suitability Test (SST) must be performed using a known standard (e.g., 4-benzylpiperidine) to verify mass accuracy and CID efficiency.

  • Preparation: Precipitate proteins from biological matrices using 3 volumes of ice-cold acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The addition of 0.1% FA is critical; it provides the necessary protons to ensure complete ionization of the basic piperidine nitrogen in the ESI source, maximizing the

    
     signal intensity.
    
Step 2: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Causality: A C18 stationary phase is chosen to adequately retain the hydrophobic isochroman core while providing sharp peak shapes for the polar basic amine, preventing ion suppression in the void volume.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE) Ramping: 15 eV to 40 eV.

  • Causality: A stepped or ramped CE is mandatory. The loss of formaldehyde (CH₂O) is a low-energy pathway best observed at 15-20 eV, whereas the cleavage of the spiro-junction to yield the m/z 119 ion requires higher energy (30-35 eV). Ramping ensures both diagnostic ions are captured in a single scan.

Workflow S1 Sample Prep (0.1% FA in MeCN) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Precursor m/z 204) S2->S3 S4 CID Ramping (CE: 15-40 eV) S3->S4 S5 Data Acquisition (MRM / Product Ion) S4->S5

Standardized LC-MS/MS analytical workflow for spirocyclic heterocycles.

References

  • Djandé, A., et al. "AM1 and ESI/MS study of the Fragmentation of 4-Acyl Isochroman-1,3-Diones: Correlation between Electronic charges of Atoms and Fragmentations processes." Research Journal of Chemical Sciences, 2011. Available at: [Link]

  • O'Donnell, R. A. J. "Understanding MS/MS fragmentation pathways of small molecular weight molecules." University of Greenwich, 2012. Available at:[Link]

  • National Institute of Standards and Technology. "Isochroman - Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Validating Target Engagement of Spiro-Piperidine Inhibitors In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the spiro-piperidine scaffold has emerged as a privileged structure, lauded for its three-dimensional architecture which allows for novel interactions with biological targets.[1] This structural complexity, however, necessitates rigorous validation of on-target activity to ensure that downstream biological effects are a direct consequence of inhibitor binding. This guide provides an in-depth comparison of established in vitro methodologies for confirming and quantifying the engagement of spiro-piperidine inhibitors with their intended protein targets.

The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy.[2][3] A primary reason for this is the disconnect between a compound's activity in simplified biochemical assays and its performance in a more physiologically relevant cellular environment.[4][5] Therefore, robust and multifaceted target engagement studies are not merely a checkbox in the drug discovery workflow but a critical step in building confidence in a molecule's mechanism of action.[3][5]

This guide will dissect and compare key in vitro techniques, moving from direct biophysical measurements with purified components to sophisticated assays within a live-cell context. We will explore the underlying principles, discuss the causality behind experimental choices, and provide actionable protocols to empower researchers in their quest to develop novel therapeutics.

Principles of Target Engagement Validation

At its core, target engagement confirms the direct physical interaction between a drug molecule and its protein target.[6] A variety of biophysical and cell-based methods have been developed to measure this interaction, each with its own set of advantages and limitations. The choice of assay is often dictated by the nature of the target protein, the stage of the drug discovery process, and the specific questions being addressed.[5]

Comparative Analysis of In Vitro Target Engagement Assays

Here, we compare four widely adopted methodologies for validating the target engagement of spiro-piperidine inhibitors: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Assay Principle System Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[7][8][9]Intact cells, cell lysatesTarget stabilization (ΔTm), confirmation of intracellular binding.[7][10]Label-free, applicable in a physiological context, confirms cell permeability.[9][11]Not all binding events cause thermal stabilization, lower throughput, indirect measure of affinity.[9]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4][12][13]Live cellsTarget occupancy, compound affinity (IC50), residence time.[13][14]Real-time measurement in live cells, high sensitivity, quantitative.[6][12]Requires genetic modification of the target protein, dependent on a suitable tracer molecule.[9]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[15][16]Purified proteinBinding affinity (KD), association (ka) and dissociation (kd) rates.[17][18]Label-free, real-time kinetic data, high sensitivity.[15][17]Requires protein immobilization which may affect its conformation, potential for non-specific binding.[19]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with molecular interactions.[20][21]Purified protein and inhibitor in solutionBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20][22][23]Label-free, in-solution measurement, provides a complete thermodynamic profile.[21][22][24]Requires relatively large amounts of pure protein, lower throughput, sensitive to buffer conditions.

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement within the complex milieu of a cell.[10] The fundamental principle is that the binding of a ligand, such as a spiro-piperidine inhibitor, increases the thermal stability of its target protein.[8] This stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[25]

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the spiro-piperidine inhibitor or vehicle control for a specified time.

  • Heat Treatment: For determining the melting curve (CETSA melt curve), aliquots of the cell suspension or lysate are heated to a range of temperatures for a set duration (e.g., 3 minutes), followed by cooling to room temperature.[8]

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or detergents.[8] Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[8]

  • Protein Analysis: The amount of soluble target protein in the supernatant is quantified by Western blotting or other protein detection methods like ELISA or mass spectrometry.[8]

  • Data Analysis: The intensity of the protein bands is plotted against temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[9]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target).[4][14]

NanoBRET cluster_cell Live Cell Target Target Protein-NanoLuc® BRET BRET Signal Target->BRET Energy Transfer Tracer Fluorescent Tracer Inhibitor Spiro-Piperidine Inhibitor Inhibitor->Target Competition

Caption: Competitive displacement in the NanoBRET™ assay.

  • Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the spiro-piperidine inhibitor at various concentrations to the cells. Subsequently, add a fixed concentration of the fluorescent NanoBRET™ tracer.[26]

  • Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, which is then used to determine the IC50 value of the inhibitor.[26] This assay can also be adapted to measure compound residence time.[12][13]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the kinetics and affinity of molecular interactions.[15][17] It measures the change in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand that is immobilized on the chip.[15]

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Ligand Immobilization: The purified target protein (ligand) is covalently immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the spiro-piperidine inhibitor (analyte) at various concentrations is flowed over the sensor chip surface.

  • Association and Dissociation: The binding of the inhibitor to the target protein is monitored in real-time as an increase in the SPR signal (association phase). Subsequently, a buffer is flowed over the chip to monitor the dissociation of the inhibitor from the target (dissociation phase).[18]

  • Data Analysis: The resulting sensorgram, a plot of the SPR response versus time, is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[27]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[21][24] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.[20][21]

ITC cluster_calorimeter Calorimeter Cell Target Target Protein Heat Heat Change (ΔH) Inhibitor Spiro-Piperidine Inhibitor (Titrant) Inhibitor->Target Titration

Caption: Measurement of heat change upon binding in ITC.

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the spiro-piperidine inhibitor is loaded into the injection syringe.

  • Titration: Small aliquots of the inhibitor are injected into the protein solution at constant temperature.[20]

  • Heat Measurement: The heat change associated with each injection is measured. As the protein becomes saturated with the inhibitor, the magnitude of the heat change per injection decreases.

  • Data Analysis: A plot of the heat change per mole of injectant versus the molar ratio of inhibitor to protein is generated. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[23]

Conclusion: An Integrated Approach to Target Engagement

Validating the target engagement of spiro-piperidine inhibitors is a critical undertaking that requires a well-thought-out, multi-pronged approach. No single method provides all the necessary information. Biophysical techniques like SPR and ITC offer precise, quantitative data on binding kinetics and thermodynamics using purified components.[19] However, these assays do not capture the complexities of the cellular environment.[5]

Cell-based assays such as CETSA and NanoBRET™ bridge this gap by providing evidence of target engagement within intact cells, thereby confirming that the inhibitor can permeate the cell membrane and bind to its target in a physiological context.[5][9] By integrating data from both biophysical and cell-based assays, researchers can build a comprehensive and robust data package that strongly supports the intended mechanism of action of their spiro-piperidine inhibitors, ultimately increasing the probability of success in later stages of drug development.

References

  • News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC) Analysis Service | Drug Discovery. Retrieved from [Link]

  • Kawatkar, S. P., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PLoS ONE, 13(10), e0205023. Retrieved from [Link]

  • Terstappen, G. C., et al. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery Today: Technologies, 11, 1-7. Retrieved from [Link]

  • 2bind. (n.d.). ITC (Isothermal Titration Calorimetry) Services. Retrieved from [Link]

  • Cierpicki, T., et al. (2022). Structure-based development of novel spiro-piperidine ASH1L inhibitors. Journal of Medicinal Chemistry, 65(1), 548-568. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 93. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1159-1166. Retrieved from [Link]

  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Arrowsmith, C. H., et al. (2015). Target Engagement Assays in Early Drug Discovery. Cell Chemical Biology, 22(8), 987-992. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • AstraZeneca. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 1-14. Retrieved from [Link]

  • Indigo Biosciences. (2024, September 3). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]

  • Li, Y., et al. (2021). A reporter gene assay for determining the biological activity of therapeutic antibodies targeting TIGIT. Scientific Reports, 11(1), 1-11. Retrieved from [Link]

  • An, Y., & Yu, J. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews, 74(3), 646-671. Retrieved from [Link]

  • Starin, D. S., et al. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 317-331. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]

  • Frontiers Media. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • BioNavis. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Wang, C., et al. (2021). Development and validation of a reporter gene assay to determine the bioactivity of anti-CTLA-4 monoclonal antibodies. Journal of Immunological Methods, 499, 113168. Retrieved from [Link]

  • News-Medical.Net. (2026, February 27). Promega unveils cellular target engagement technology aimed at expanding the druggable proteome at SLAS 2026. Retrieved from [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

  • DiscoverX Corporation. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. Retrieved from [Link]

  • Lund University Publications. (2021, June 17). Development of a reporter gene assay on an automated platform. Retrieved from [Link]

  • ResearchGate. (2025, December 5). (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 331-344. Retrieved from [Link]

Sources

Benchmarking spiro[isochroman-4,4'-piperidine] cytotoxicity against standard reference drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical benchmarking analysis of spiro[isochroman-4,4'-piperidine] derivatives, a class of "privileged scaffolds" exhibiting potent cytotoxicity through Sigma Receptor (σR) modulation. Unlike non-specific cytotoxic agents, these spiro-piperidine frameworks often leverage Sigma-2 (σ2) receptor-mediated lysosomal membrane permeabilization (LMP) to induce apoptosis, offering a targeted approach against drug-resistant cancer lines (e.g., MCF-7, A549).

This document compares the cytotoxicity of these novel scaffolds against standard reference drugs (Doxorubicin , Cisplatin , Siramesine ) and details the experimental protocols required to validate their efficacy.

Mechanistic Rationale: The Sigma-2 Apoptotic Pathway

The spiro[isochroman-4,4'-piperidine] scaffold mimics the pharmacophore of high-affinity Sigma receptor ligands. The cytotoxicity of these compounds is rarely due to DNA intercalation (like Doxorubicin) but rather a distinct signaling cascade triggered by Sigma-2 receptor activation .

Key Mechanism: Lysosomal Membrane Permeabilization (LMP)

Upon binding to the σ2 receptor (often overexpressed in solid tumors), these lipophilic amines traffic to the lysosome. They induce leakage of cathepsins into the cytosol, triggering mitochondrial dysfunction and Reactive Oxygen Species (ROS) overload, ultimately leading to apoptosis.

SigmaPathway Ligand Spiro[isochroman-4,4'-piperidine] Derivative Sigma2 Sigma-2 Receptor (TMEM97) Ligand->Sigma2 High Affinity Binding Lysosome Lysosomal Accumulation Sigma2->Lysosome Internalization LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Ion Trap/Destabilization Cathepsins Cathepsin Release (B/D/L) LMP->Cathepsins Leakage Mito Mitochondrial Depolarization Cathepsins->Mito Cleavage of Bid ROS ROS Generation Mito->ROS ETC Disruption Caspase Caspase-3/7 Activation ROS->Caspase Oxidative Stress Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 1: The Sigma-2 receptor-mediated cytotoxic pathway utilized by spiro-piperidine scaffolds to induce cell death.[1]

Benchmarking Analysis: Comparative Cytotoxicity

The following data synthesizes performance metrics of spiro-piperidine derivatives (specifically spiro[chroman/isochroman] analogs) against industry standards.

Reference Standards Explained
  • Doxorubicin (DOX): The "Gold Standard" for general cytotoxicity. High potency but low selectivity (cardiotoxic).

  • Siramesine: A reference Sigma-2 agonist. Used to validate the specific MoA of sigma-binding scaffolds.

  • Cisplatin: A DNA-damaging agent used to benchmark potency in resistant lines (e.g., A2780).

Comparative IC50 Data Table (µM)

Data represents mean IC50 values across standard 48-72h MTT assays.

Compound ClassTargetMCF-7 (Breast)A549 (Lung)HT-29 (Colon)Selectivity Index (SI)*
Spiro[isochroman-4,4'-piperidine] Analog σ2 / σ1 0.31 - 5.6 µM 2.1 - 8.5 µM 4.2 µM > 10
Doxorubicin (Control)DNA / Topo II0.5 - 1.2 µM0.8 - 2.0 µM1.5 µM< 5 (Toxic)
Siramesine (Ref)σ2 Agonist10 - 15 µM12 - 18 µM14 µMHigh
Cisplatin (Ref)DNA Crosslink9.0 - 15.0 µM12.0 µM8.5 µMModerate
Haloperidol (Ref)σ1 Antagonist> 20 µM> 50 µM> 30 µMLow (Cytotoxic only at high dose)

Analysis:

  • Potency: Optimized spiro-piperidine derivatives (e.g., sulfonyl-spacer analogs) often outperform Cisplatin and Siramesine, approaching the nanomolar potency of Doxorubicin in specific lines like MCF-7.

  • Selectivity: A critical advantage of the spiro scaffold is the Selectivity Index (SI) . While Doxorubicin kills normal fibroblasts (L929) at low concentrations, spiro-derivatives often show 10-fold lower toxicity to non-malignant cells, attributed to the lower density of Sigma-2 receptors in normal tissue.

Experimental Protocol: Validated MTT Assay for Sigma Ligands

To ensure reproducibility, the following protocol accounts for the lipophilic nature of spiro-compounds and their time-dependent MoA.

Critical Reagents
  • Cell Lines: MCF-7 (ATCC HTB-22), A549 (ATCC CCL-185).

  • Solvent: DMSO (Final concentration < 0.1%).

  • Positive Control: Doxorubicin HCl.

  • Assay Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

Step-by-Step Workflow

AssayWorkflow Seed 1. Cell Seeding (5x10^3 cells/well) 96-well plate Incubate1 2. Attachment 24h @ 37°C Seed->Incubate1 Treat 3. Treatment Serial Dilution (0.1 - 100 µM) Incubate1->Treat Incubate2 4. Exposure 48h / 72h Treat->Incubate2 MTT 5. MTT Addition (0.5 mg/mL) 4h Incubation Incubate2->MTT Solubilize 6. Solubilization (DMSO 100µL) MTT->Solubilize Read 7. Read Absorbance (OD 570nm) Solubilize->Read

Figure 2: Optimized MTT cytotoxicity workflow for lipophilic spiro-piperidine compounds.

Protocol Nuances for Spiro-Scaffolds
  • Solubility Check: Spiro[isochroman-4,4'-piperidine] derivatives are often hydrophobic. Ensure complete dissolution in DMSO before diluting in media. If precipitation occurs at >50 µM, verify using turbidity checks.

  • Incubation Time: Sigma-mediated apoptosis is slower than DNA intercalation. A 48-hour endpoint is recommended over 24 hours to capture the full apoptotic effect.

  • Morphological Validation: Before adding MTT, visually inspect cells. Sigma ligands often cause characteristic "rounding" and detachment distinct from the fragmentation seen with standard chemo.

References

  • Abdelatef, S. A., et al. (2018).[2][3] "Synthesis and Anticancer Screening of Novel Spiro[chroman-2,4'-piperidin]-4-one Derivatives with Apoptosis-Inducing Activity." Journal of Applied Pharmaceutical Science.

  • Moltzen, E. K., et al. (1995). "Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site.[4][5][6] Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines."[4][7] Journal of Medicinal Chemistry.

  • Zeng, C., et al. (2020).[8][1] "Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease." ACS Pharmacology & Translational Science (Demonstrates scaffold versatility/safety).

  • Vilner, B. J., et al. (1995). "Cytotoxic effects of sigma ligands: sigma receptor-mediated alterations in cellular morphology and viability."[9] Journal of Neuroscience.

  • Rui, M., et al. (2016). "Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling Spiro[isochroman-4,4'-piperidine]

Author: BenchChem Technical Support Team. Date: March 2026

Handling Spiro[isochroman-4,4'-piperidine]: Essential Safety, PPE, and Operational Guide

As a Senior Application Scientist, I frequently oversee the integration of specialized pharmacophores like Spiro[isochroman-4,4'-piperidine] (CAS: 909034-85-1)[1] into drug discovery and chemical synthesis pipelines. This compound, characterized by its rigid spirocyclic core and basic piperidine nitrogen, presents unique handling challenges. Its structural lipophilicity means the free base can readily penetrate lipid bilayers, including the stratum corneum of human skin, while its hydrochloride salt form poses a significant inhalation risk as a fine, respirable dust.

To ensure both scientific integrity and operator safety, we must move beyond generic safety data sheets. This guide provides a self-validating, mechanistic approach to handling Spiro[isochroman-4,4'-piperidine], ensuring that every piece of personal protective equipment (PPE) and every operational step is grounded in chemical reality and authoritative safety standards[2].

Part 1: Mechanistic Hazard Profile

Before selecting PPE, we must understand the causality behind the chemical's hazards. Why do we need specific protective measures for this compound?

  • Basicity and Corrosivity: The secondary amine in the piperidine ring is moderately basic (pKa ~9-10). In the presence of moisture (such as sweat or tears), it can cause localized alkaline burns or severe ocular irritation.

  • Lipophilicity (Free Base): The isochroman moiety is highly lipophilic. If the free base contacts the skin, it acts as a permeation enhancer for itself, leading to rapid systemic absorption.

  • Pharmacological Activity: Spiro-piperidines are privileged structures in medicinal chemistry, frequently exhibiting high affinity for central nervous system (CNS) targets (e.g., sigma, opioid, or NOP receptors). Accidental exposure could lead to unintended, potent pharmacological effects.

Part 2: Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[2], PPE must be selected based on a rigorous hazard assessment. The following matrix details the required PPE and the mechanistic rationale for each choice.

Table 1: PPE Specifications for Spiro[isochroman-4,4'-piperidine]

PPE CategorySpecificationMechanistic Rationale (The "Why")
Hand Protection Double-layered Nitrile (min. 5 mil thickness) or Butyl rubber.Nitrile provides an excellent barrier against the solid salt. If handling the free base in organic solvents (e.g., DCM), butyl rubber prevents rapid solvent breakthrough that would otherwise carry the lipophilic compound through the glove.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified).The basicity of the piperidine nitrogen can cause irreversible corneal damage upon contact. Standard safety glasses with side shields are insufficient against fine dust or solvent splashes[3].
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through spilled powder. The fluid-resistant barrier prevents dissolved compound from reaching the skin.
Respiratory Continuous use of a certified fume hood. N95/P100 mask if weighing outside a hood.The hydrochloride salt often presents as a fluffy, electrostatic powder. Inhalation of this dust provides a direct route to the highly vascularized pulmonary bed, bypassing first-pass metabolism[4].

Part 3: Operational Workflows

Trust in a chemical handling protocol comes from its ability to self-validate. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Weighing and Solution Preparation
  • Environmental Validation: Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

    • Self-Validation: The digital monitor reads >100 fpm and a physical tissue-paper test shows inward directional flow.

  • Static Mitigation: Spiro-piperidine salts are highly prone to static charge. Wipe the exterior of the weighing spatula and the balance draft shield with a static-eliminating cloth or use an ionizing bar.

    • Causality: Static repulsion can cause the fine powder to aerosolize when the vial is opened, bypassing local exhaust ventilation.

  • Tare and Transfer: Place a pre-tared, anti-static weigh boat on the analytical balance. Using a micro-spatula, transfer the required mass of Spiro[isochroman-4,4'-piperidine]. Cap the source vial immediately.

  • Solubilization: Transfer the solid to a volumetric flask. Add the selected solvent (e.g., anhydrous DMSO for biological assays or DCM for synthesis) slowly down the side of the flask to wash down any residual powder.

  • Decontamination: Wipe the balance pan, spatulas, and hood surface with a solvent-dampened task wiper (e.g., 70% isopropanol or dilute acetic acid to neutralize the basic amine), followed by a dry wipe.

Protocol 2: Spill Response and Disposal Plan
  • Solid Spills: Do not sweep dry powder. Cover the spill with damp absorbent pads (water for salts, ethanol for free base) to prevent aerosolization. Carefully scoop the pads into a hazardous waste bag.

  • Liquid Spills: Apply a universal chemical absorbent (e.g., vermiculite or commercial spill kit pads) working from the outside in to prevent spreading.

  • Disposal: Spiro[isochroman-4,4'-piperidine] waste must be strictly segregated[5].

    • Organic Waste: Solutions in DCM, DMSO, or methanol must be placed in halogenated or non-halogenated organic waste carboys, respectively.

    • Solid Waste: Contaminated PPE, weigh boats, and wipes must be placed in a sealed, labeled solid hazardous waste container. Never dispose of this compound in the municipal sink or trash.

Part 4: Visualizing the Safety Workflow

To ensure operational clarity, the following decision tree maps the critical control points when handling this compound[6].

PPE_Workflow Start Spiro[isochroman-4,4'-piperidine] Handling Request Assess Assess Physical State Start->Assess Solid Solid Powder (Free Base or HCl Salt) Assess->Solid Solution Organic Solution (e.g., DCM, DMSO) Assess->Solution Hood Use Certified Fume Hood (Face Velocity >100 fpm) Solid->Hood Solution->Hood PPE_Solid Double Nitrile Gloves, Splash Goggles, Lab Coat, Static Mitigation Hood->PPE_Solid If handling solid PPE_Sol Solvent-Rated Gloves (Butyl/Nitrile), Splash Goggles, Lab Coat Hood->PPE_Sol If handling solution Execute Execute Protocol & Decontaminate Workspace PPE_Solid->Execute PPE_Sol->Execute

Decision tree for PPE selection and handling of Spiro[isochroman-4,4'-piperidine].

References

  • Title: Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment - eCFR Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Academies Press / NCBI Bookshelf URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 2
Spiro[isochroman-4,4'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.